7-Fluoro-2-methyl-2H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFYTAZKXBYYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743253 | |
| Record name | 7-Fluoro-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-42-1 | |
| Record name | 2H-Indazole, 7-fluoro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Fluoro-2-methyl-2H-indazole molecular weight
An In-depth Technical Guide to 7-Fluoro-2-methyl-2H-indazole
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing interest to researchers and professionals in the field of drug development. We will delve into its core physicochemical properties, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a multitude of biologically active compounds.[1] Structurally, indazoles are bicyclic aromatic heterocycles, consisting of a benzene ring fused to a pyrazole ring. They exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[2] The 1H-tautomer is generally the most stable.[2]
The indazole nucleus is a bioisostere of indole and benzimidazole, allowing it to mimic these structures and interact with their biological targets.[3] This has led to the development of indazole-containing drugs with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and kinase inhibitory effects.[1][3][4] Marketed drugs such as the anti-inflammatory agent bendazac and the kinase inhibitor pazopanib feature the indazole core.[1][2]
The strategic functionalization of the indazole ring, such as the introduction of a fluorine atom and a methyl group in this compound, is a key strategy in drug discovery. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability. The methylation at the N-2 position directs the synthesis towards a specific tautomer, which can be crucial for selective interaction with a biological target.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
Molecular Structure:
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of N-(2-fluoro-6-nitrobenzyl)methanamine
-
To a solution of 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add methylamine (2.0 eq, as a solution in THF or water) and sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude N-(2-fluoro-6-nitrobenzyl)methanamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder (5.0 eq) and a catalytic amount of ammonium chloride, or perform catalytic hydrogenation using Pd/C.
-
Heat the mixture to reflux and stir for 4-6 hours until the reduction of the nitro group is complete (monitored by TLC).
-
Cool the reaction mixture to 0°C and slowly add a solution of sodium nitrite (1.2 eq) in water.
-
Stir the reaction at 0°C for 1 hour for diazotization.
-
Allow the reaction to warm to room temperature and then heat to 50-60°C to facilitate intramolecular cyclization.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium carbonate).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Structural Elucidation and Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Analytical Workflow:
Caption: A standard analytical workflow for compound characterization.
Comparative Guide to Analytical Methods:
| Analytical Method | Information Obtained | Key Advantages | Typical Results |
| ¹H and ¹³C NMR | Number, environment, and connectivity of protons and carbons. | High resolution, non-destructive, excellent for isomer differentiation. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. |
| ¹⁹F NMR | Presence and chemical environment of the fluorine atom. | Highly sensitive to electronic changes in the molecule. | A distinct signal confirming the fluoro-substitution. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires a small sample amount. | A molecular ion peak corresponding to the calculated mass. |
| HPLC | Purity and retention time. | Quantitative, highly reproducible. | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Characteristic absorption bands for aromatic C-H, C=C, C-N, and C-F bonds. |
Detailed Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy [5] 1. Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2. Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. 3. Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
High-Performance Liquid Chromatography (HPLC) [5] 1. Mobile Phase Preparation: Prepare a mobile phase, for instance, a gradient of HPLC-grade acetonitrile and water with 0.1% formic acid. Degas the mobile phase. 2. Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter. 3. Injection and Data Acquisition: Inject 10-20 µL of the sample onto a C18 column and run the appropriate gradient method. 4. Data Analysis: Analyze the chromatogram to determine the retention time and calculate the purity based on the peak area.
Applications in Research and Drug Development
Indazole derivatives are extensively explored for their therapeutic potential across various disease areas. The specific substitution pattern of this compound suggests its potential as a scaffold for developing novel therapeutic agents.
Potential Biological Activities:
-
Kinase Inhibition: Many indazole-based compounds are potent kinase inhibitors. The 7-fluoro and 2-methyl substitutions could modulate the binding affinity and selectivity for specific kinases involved in cancer cell proliferation and signaling.
-
Anti-inflammatory Effects: Indazoles have been shown to possess anti-inflammatory properties. [3]This compound could be investigated for its ability to modulate inflammatory pathways.
-
Antimicrobial Activity: Some indazole derivatives exhibit antibacterial and antifungal properties. [1][4]* CNS Activity: The indazole scaffold is also found in compounds with activity in the central nervous system, such as antidepressants. [3] Hypothetical Signaling Pathway Involvement:
The following diagram illustrates a hypothetical scenario where an indazole derivative could act as a kinase inhibitor in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a receptor tyrosine kinase by an indazole derivative.
Conclusion
This compound is a fascinating molecule with significant potential in the realm of medicinal chemistry. Its specific substitution pattern offers advantages in terms of metabolic stability and potential for selective biological activity. This guide has provided a comprehensive overview of its physicochemical properties, synthetic routes, and analytical characterization, laying the groundwork for its further investigation and application in drug discovery and development. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this promising compound.
References
- 7-FLUORO-2H-INDAZOLE-3-CARBOXYLIC ACID | CAS 959236-59-0.
- 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid | C9H7FN2O2 | CID 83387268 - PubChem.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
- 2H-Indazole synthesis - Organic Chemistry Portal.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH.
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- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
7-Fluoro-2-methyl-2H-indazole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 7-Fluoro-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound (CAS No: 1337881-42-1). As a fluorinated heterocyclic compound, this molecule represents a valuable scaffold in medicinal chemistry and drug discovery. The indazole core is a well-established pharmacophore found in numerous biologically active agents, and the strategic incorporation of a fluorine atom at the 7-position can significantly modulate physicochemical and pharmacokinetic properties.[1][2] This document, written from the perspective of a Senior Application Scientist, synthesizes available data with established chemical principles to offer field-proven insights for researchers engaged in the synthesis, characterization, and application of this and related compounds. We will delve into its spectroscopic signature, propose a robust synthetic pathway with detailed protocols, and explore its reactivity profile for further derivatization.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole, or benzopyrazole, is an aromatic bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring.[3] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being the more thermodynamically stable isomer.[4] However, substitution at one of the nitrogen atoms, as in this compound, "locks" the molecule into a specific isomeric form, providing a fixed structural element for molecular design.
Indazoles are considered bioisosteres of indoles and benzimidazoles, and their derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and kinase inhibitory effects.[1][4][5]
The Role of Fluorine: The introduction of a fluorine atom into a drug candidate is a widely employed strategy in medicinal chemistry. The 7-fluoro substituent in the target molecule leverages these benefits:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, potentially increasing the compound's half-life.
-
Modulated Acidity/Basicity: Fluorine's high electronegativity can lower the pKa of nearby N-H groups, influencing ionization state and receptor interactions.[3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.
-
Lipophilicity: A fluoro-substituent can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.
The specific placement at the 7-position influences the electronic environment of the entire heterocyclic system, impacting both its reactivity and its potential biological activity.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties is essential for handling, formulation, and assay development. While extensive experimental data for this specific isomer is not widely published, we can consolidate known information and provide context based on related structures.
| Property | Value | Source / Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 1337881-42-1 | [6] |
| Molecular Formula | C₈H₇FN₂ | |
| Molecular Weight | 150.15 g/mol | |
| Appearance | Expected to be a solid at room temp. | Based on similar substituted indazoles. |
| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, MeOH, DMSO. Low solubility in water. | General property of N-alkylated heterocycles. |
| Storage Conditions | Sealed in dry, 2-8°C |
Spectroscopic Profile and Characterization
Structural confirmation is paramount. The following sections detail the expected spectroscopic data for this compound, providing a baseline for characterization. The interpretation relies on established principles of NMR, IR, and MS for fluorinated aromatic heterocycles.
Caption: Workflow for Spectroscopic Structure Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. The spectra will be influenced by the N-methyl group, the pyrazole ring, and the electron-withdrawing fluorine atom on the benzene ring.
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.2 ppm (s, 1H): This singlet corresponds to the C3-H proton. Its downfield shift is characteristic of protons on the electron-deficient pyrazole ring of the 2H-indazole system.[7]
-
δ ~7.5-7.7 ppm (d, 1H): This signal is likely the C4-H proton, deshielded by the adjacent pyrazole ring and coupled to C5-H.
-
δ ~7.0-7.2 ppm (m, 2H): These signals correspond to the C5-H and C6-H protons, which will form a complex multiplet due to H-H and H-F couplings.
-
δ ~4.2 ppm (s, 3H): This singlet is assigned to the N2-methyl group protons.
¹³C NMR (101 MHz, CDCl₃):
-
δ ~150-160 ppm (d, J_CF ≈ 240-250 Hz): The C7 carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant.
-
δ ~120-130 ppm: Aromatic carbons (C4, C5, C6, C3a, C7a). These will show smaller C-F couplings.
-
δ ~115-125 ppm: C3 carbon.
-
δ ~35-40 ppm: The N2-methyl carbon.
¹⁹F NMR (376 MHz, CDCl₃):
-
A single resonance is expected, likely in the range of δ -110 to -130 ppm (relative to CFCl₃). The exact chemical shift provides a sensitive probe of the electronic environment. The signal will appear as a multiplet due to coupling with neighboring aromatic protons (C6-H).
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1620-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and heterocyclic rings.
-
~1250-1100 cm⁻¹: A strong absorption band corresponding to the C-F stretching vibration.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
Expected [M+H]⁺: 151.0666 for C₈H₈FN₂⁺. The detection of this ion with high mass accuracy (<5 ppm error) provides definitive confirmation of the molecular formula.
Synthesis and Purification
The most direct and logical synthesis of this compound involves the selective N-methylation of the precursor, 7-fluoro-1H-indazole. The key challenge in this approach is controlling the regioselectivity of the alkylation, as reaction at N1 is also possible.
Caption: Proposed Synthetic Pathway.
Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole (Precursor)
This protocol is adapted from established literature methods for the synthesis of substituted indazoles from ortho-toluidine derivatives.[1]
Rationale: This pathway involves a diazotization followed by an intramolecular cyclization. Acylating the aniline nitrogen first provides a stable intermediate for the subsequent steps.
Step-by-Step Methodology:
-
Acetylation: To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate at 0°C, slowly add acetic anhydride (1.0 eq). Allow the reaction to stir at this temperature for 30 minutes.
-
Work-up: Remove the solvent under reduced pressure to yield 2-acetylamino-1-fluoro-3-methylbenzene, which can be used in the next step without further purification.
-
Diazotization & Cyclization: Dissolve the crude acetylated intermediate in glacial acetic acid. Cool the solution to 10-15°C. Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 20°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Hydrolysis & Isolation: Add water to the reaction mixture and heat to 40-50°C for 2 hours to hydrolyze the acetyl group. Cool the mixture, which should result in the precipitation of the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude 7-fluoro-1H-indazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Experimental Protocol: N2-Methylation of 7-Fluoro-1H-indazole
Rationale: The regioselectivity of indazole alkylation is highly dependent on the reaction conditions (base, solvent). To favor the thermodynamically less stable N2-isomer, polar aprotic solvents and strong bases are often employed. Copper catalysis has also been shown to promote selective N2-alkylation.[8]
Step-by-Step Methodology:
-
Preparation: To a solution of 7-fluoro-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a base like cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) at 0°C under an inert atmosphere (N₂ or Ar).
-
Scientist's Note: Cs₂CO₃ is often preferred for its solubility and effectiveness in promoting N2-alkylation with reduced side reactions compared to stronger, more hazardous bases like NaH.
-
-
Alkylation: Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation. Then, add methyl iodide (MeI, 1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of two new spots (N1 and N2 isomers).
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude product will be a mixture of N1- and N2-methylated isomers. These isomers can be separated using silica gel column chromatography, typically with a hexane/ethyl acetate gradient. The N2-isomer is generally more polar and will have a lower Rf value than the N1-isomer.
Chemical Reactivity and Derivatization
The this compound scaffold offers several sites for further chemical modification, which is crucial for library synthesis in drug discovery programs.
Caption: Key Sites of Reactivity on the Indazole Core.
C3-Position Reactivity
The C3 position of the 2H-indazole ring is the most versatile site for functionalization. It is analogous to the C2 position of indole. Recent literature highlights several methods for C3-functionalization:[9]
-
Formylation: A microwave-assisted, Selectfluor-mediated formylation using DMSO as the formylating agent provides an efficient route to 3-formyl-2H-indazoles.[10] This aldehyde product is a key intermediate for subsequent reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
-
Halogenation, Borylation, Amination: Various methods exist for introducing halogens, boron esters, and amino groups at the C3 position, opening pathways for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[9]
Electrophilic Aromatic Substitution
The benzene portion of the molecule can undergo electrophilic aromatic substitution. The directing effects of the substituents must be considered:
-
Fluorine (at C7): An ortho-, para-director and deactivating.
-
Fused Pyrazole Ring (at C7a, C3a): The overall effect is deactivating. Substitution will likely be directed to the C4 and C6 positions, though forcing conditions may be required due to the deactivated nature of the ring.
Significance and Applications in Drug Development
This compound is not just a single molecule but a representative of a class of building blocks for creating more complex drug candidates. Its value lies in:
-
Locked Tautomer: The 2-methyl group prevents tautomerization, providing a rigid and defined pharmacophore for computational modeling and structure-activity relationship (SAR) studies.
-
Fluorine Handle: The 7-fluoro group acts as a metabolic blocker and a tool to fine-tune electronic properties and binding interactions.[11]
-
Versatile Core: The indazole nucleus is a proven scaffold for targeting a wide range of biological targets, particularly protein kinases.[1]
By applying the derivatization reactions discussed in Section 5.0, researchers can rapidly generate a library of analogues for screening, exploring how modifications at the C3, C4, C5, and C6 positions affect biological activity.
Conclusion
This compound is a strategically designed heterocyclic scaffold with significant potential for drug discovery. This guide has provided a detailed examination of its core chemical properties, from its expected spectroscopic signature to robust protocols for its synthesis and purification. By understanding its reactivity, particularly at the C3-position, researchers are well-equipped to utilize this molecule as a foundational building block for the development of novel therapeutics. The combination of the privileged indazole core, a fixed 2H-isomeric state, and the modulating effects of the fluorine atom makes it an asset for any medicinal chemistry program.
References
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8, 76–82.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83387268, 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid.
- García-Pérez, D., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003.
- Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization.
- African Rock Art. (n.d.). This compound.
- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. 9(1), 20-34.
- National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- National Center for Biotechnology Information. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. Scientific Reports.
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An In-depth Technical Guide to 7-Fluoro-2-methyl-2H-indazole: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Indazoles in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole and benzimidazole.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1][2][3] Of these, the 1H and 2H forms are more commonly explored in drug development.[1] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-tumor, anti-platelet, and antimicrobial effects.[1][2]
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of the indazole scaffold, fluorination can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide focuses on a specific, synthetically important derivative, 7-Fluoro-2-methyl-2H-indazole, providing a comprehensive overview of its physical properties and the methodologies for its preparation and characterization.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physical properties is fundamental to its application in drug development, influencing everything from formulation to in vivo disposition. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1337881-42-1 | [4] |
| Molecular Formula | C₈H₇FN₂ | Inferred from structure |
| Molecular Weight | 150.16 g/mol | |
| Appearance | White to off-white solid | Typical for similar small molecules |
| Melting Point | Not explicitly reported; requires experimental determination | |
| Boiling Point | Not explicitly reported; requires experimental determination | |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Sparingly soluble in water. | Inferred from structure and general properties of similar compounds |
| pKa | Not explicitly reported; predicted to be weakly basic due to the pyrazole nitrogens. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl group. The fluorine atom at the 7-position will likely cause splitting of the adjacent aromatic proton signal (H-6) due to through-space coupling.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of an aryl fluoride.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 151.0666.
Experimental Protocols
Synthesis of this compound:
Protocol: Synthesis of this compound via Reductive Cyclization
Step 1: Condensation to form the Schiff Base (Iminofluoronitrobenzene)
-
To a solution of 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in ethanol, add methylamine (1.1 eq, as a solution in ethanol or water).
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude Schiff base. This intermediate can be used in the next step without further purification.
Causality: The condensation reaction forms the C=N bond of the imine, which is a key precursor for the subsequent cyclization. Acetic acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Step 2: Reductive Cyclization
-
Dissolve the crude Schiff base from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tri-n-butylphosphine or sodium dithionite.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality: The reducing agent selectively reduces the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular cyclization with the imine nitrogen to form the indazole ring.
Diagram: Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
Protocol: Determination of Melting Point
-
Ensure the synthesized this compound is completely dry and free of solvent.
-
Pack a small amount of the crystalline solid into a capillary tube, ensuring a column height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Observe the sample closely as the temperature approaches the expected melting point.
-
Once the sample begins to melt, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. This range is the melting point.
Causality: A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. Impurities will generally broaden and depress the melting point.
Diagram: Workflow for Physical Property Determination
Caption: Workflow for determining physical properties.
Conclusion
This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. Its physicochemical properties, dictated by the interplay of the indazole core, the N-methyl group, and the 7-fluoro substituent, are critical to its behavior in biological systems. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to prepare and characterize this compound, facilitating its exploration in drug discovery programs. A comprehensive understanding of its physical properties will undoubtedly aid in the rational design of future indazole-based pharmaceuticals with enhanced efficacy and safety profiles.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization.
- PubChem. (2026, January 3). 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid.
- Wiley-VCH. (2007). Supporting Information.
- PubChem. (n.d.). 5-fluoro-2-methyl-2H-indazole-6-carboxylic acid.
- Der Pharma Chemica. (2023, March 24). Synthesis, characterization and biological evaluation of Schiff's bases containing indazole moiety.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- BIOFOUNT. (n.d.). 7-Fluoro-3-methyl-2H-indazole.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
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- 6. 2H-Indazole synthesis [organic-chemistry.org]
7-Fluoro-2-methyl-2H-indazole structure
An In-depth Technical Guide to the Structure, Synthesis, and Application of 7-Fluoro-2-methyl-2H-indazole
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 1337881-42-1), a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and strategic functionalization, such as the introduction of a fluorine atom at the 7-position and a methyl group at the N-2 position, imparts unique physicochemical and metabolic properties. This document details the molecular structure, provides a field-proven, regioselective synthetic protocol, outlines comprehensive characterization data, and discusses its critical application as an intermediate in the synthesis of advanced therapeutic agents, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmaceuticals.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic system comprising a fused benzene and pyrazole ring, is a cornerstone of medicinal chemistry.[1] As a bioisostere of indole, it is featured in numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Indazoles can exist as two primary tautomers, 1H- and 2H-indazole, with the N-alkylation pattern profoundly influencing the molecule's spatial arrangement and drug-receptor interactions.
The subject of this guide, this compound, is a specifically engineered analogue. The strategic placement of substituents serves distinct purposes:
-
Fluorine at C-7: The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Its high electronegativity can alter the electronic distribution of the aromatic system, influencing pKa and hydrogen bonding capabilities.
-
Methyl at N-2: Alkylation at the N-2 position locks the tautomeric form, providing a defined three-dimensional structure. This is often crucial for achieving high selectivity and potency for a specific biological target, as it orients the rest of the molecule in a fixed conformation for optimal binding.
This guide will elucidate the key technical aspects of this valuable compound, with a focus on its synthesis and role in the development of IRAK4 inhibitors, a promising class of drugs for treating inflammatory and autoimmune diseases.
Molecular Structure and Physicochemical Properties
The core of this compound is a planar, 10-π electron aromatic system. The IUPAC name is this compound. The structure with standard atom numbering is presented below.
Caption: Chemical structure of this compound.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 1337881-42-1 | |
| Molecular Formula | C₈H₇FN₂ | |
| Molecular Weight | 150.15 g/mol | |
| Appearance | Off-white to yellow solid (predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, dichloromethane, DMSO (predicted) | General knowledge |
Synthesis and Mechanistic Considerations
The synthesis of this compound is achieved via a two-step process starting from a commercially available precursor. The critical step is the regioselective methylation of the indazole nitrogen. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 isomers. The outcome is highly dependent on reaction conditions and the electronic nature of the substituents on the indazole ring.
For 7-fluoro-1H-indazole, the fluorine atom at the C-7 position is weakly electron-withdrawing, which can influence the nucleophilicity of the adjacent N-1 nitrogen. However, literature suggests that methylation under acidic conditions or with specific reagents can favor the kinetically controlled N-2 product. A proven method for the synthesis of the desired N-2 isomer is detailed in patent literature, demonstrating its utility as a reliable intermediate.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent WO2022140415A1.
Step 1: Synthesis of 7-Fluoro-1H-indazole
-
To a reaction vessel charged with 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (4.0 eq).
-
Heat the reaction mixture to 180 °C and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add ethyl acetate and water to partition the product. Separate the organic layer.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography to afford 7-fluoro-1H-indazole as a solid.
Step 2: Synthesis of this compound
-
To a solution of 7-fluoro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF) cooled to 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the indazole nitrogen to form the indazolide anion, activating it for nucleophilic attack. The use of DMF as a polar aprotic solvent facilitates this ionic reaction.
-
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.1 eq) dropwise at 0 °C.
-
Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions. While a mixture of N-1 and N-2 isomers is possible, the conditions described in the patent yield the desired N-2 product. Separation of isomers may be required.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound. The reported yield for this step is approximately 45%.
Structural Characterization
Confirmation of the structure and purity of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR provides a clear fingerprint of the molecule. The data below is consistent with the structure reported in patent WO2022140415A1.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.21 (s, 1H, H-3), 7.78 (d, J = 8.1 Hz, 1H, H-4), 7.21 (td, J = 8.1, 5.0 Hz, 1H, H-5), 7.05 (d, J = 8.1 Hz, 1H, H-6), 4.22 (s, 3H, N-CH₃).
¹⁹F NMR (Predicted): A single resonance is expected in the ¹⁹F NMR spectrum, appearing as a complex multiplet due to coupling with neighboring aromatic protons (H-6).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
LC-MS: m/z 151.1 [M+H]⁺. This corresponds to the calculated exact mass of the protonated molecule (C₈H₈FN₂⁺).
Applications in Drug Discovery: A Key Intermediate for IRAK4 Inhibitors
A significant and high-value application of this compound is its use as a pivotal intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the innate immunity signaling cascade, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as certain cancers.
Several patents, including WO2022140415A1, describe the use of this compound as a core scaffold onto which further complexity is built to generate potent and selective IRAK4 inhibitors.
Caption: Role of this compound in IRAK4 inhibitor synthesis.
The synthesis typically involves initial functionalization of the this compound core, for example, through bromination at the C-5 position, followed by cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce further diversity. Subsequent modifications, such as amide bond formation, lead to the final, complex drug molecule. The 7-fluoro-2-methyl-indazole moiety often serves to anchor the molecule within the ATP-binding pocket of the IRAK4 kinase, with the substituents providing key interactions that determine potency and selectivity.
Conclusion
This compound is a highly valuable and strategically designed building block for modern drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established methods, making it an accessible intermediate for both research and process development. The unique combination of a fluorine atom and an N-2 methyl group provides a stable and well-defined scaffold that has proven critical for the development of potent IRAK4 inhibitors. This guide provides the foundational knowledge required for scientists to effectively synthesize, characterize, and utilize this important compound in the pursuit of novel therapeutics.
References
- African Rock Art. (n.d.). This compound.
- Gilead Sciences, Inc. (2022). 2H-Indazole derivatives as IRAK4 inhibitors and their use in the treatment of disease. (Patent No. WO2022140415A1).
- Takeda Pharmaceutical Company Limited. (2023). Heterocyclic compounds for treating Huntington's disease. (Patent No. WO2023225244A1).
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An In-depth Technical Guide to the Synthesis of 7-Fluoro-2-methyl-2H-indazole: A Key Intermediate in Modern Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
Abstract
Indazole derivatives are a cornerstone of modern medicinal chemistry, with the 2H-indazole scaffold being a prominent feature in a number of groundbreaking therapeutics.[1][2] This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 7-Fluoro-2-methyl-2H-indazole, a key building block in the development of novel pharmaceuticals. We will delve into the strategic considerations for the synthesis of the 7-fluoro-1H-indazole precursor, followed by a detailed exploration of the critical regioselective N-methylation step to yield the desired 2-methyl isomer. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into process optimization for researchers in the field.
Introduction: The Significance of the 2H-Indazole Moiety
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is a crucial pharmacophore found in a variety of clinically significant molecules.[2][3] The unique electronic and steric properties of the 2H-indazole scaffold allow for specific interactions with biological targets, making it a privileged structure in drug design. Consequently, the development of efficient and selective synthetic routes to substituted 2H-indazoles, such as this compound, is of paramount importance to the pharmaceutical industry.
Strategic Synthesis Pathway
The synthesis of this compound can be logically approached in two main stages:
-
Part A: Synthesis of the 7-Fluoro-1H-indazole Precursor. This initial phase focuses on the construction of the core indazole ring system with the desired fluorine substituent at the 7-position.
-
Part B: Regioselective N-Methylation. This critical step involves the selective methylation of the N2 position of the indazole ring, a non-trivial transformation that often yields a mixture of N1 and N2 isomers.
The following diagram illustrates the overall synthetic strategy:
Caption: Overall two-stage synthesis strategy for this compound.
Part A: Synthesis of 7-Fluoro-1H-indazole
There are two primary and well-established methods for the synthesis of 7-fluoro-1H-indazole, each with its own advantages and considerations.
Method 1: From 2-Fluoro-6-methylaniline
This approach involves the diazotization of 2-fluoro-6-methylaniline followed by an intramolecular cyclization. The presence of the fluorine atom ortho to the methyl group facilitates the desired ring closure.
Reaction Scheme:
Caption: Synthesis of 7-Fluoro-1H-indazole from 2-Fluoro-6-methylaniline.
Experimental Protocol (Adapted from[4])
-
Acetylation: To a solution of 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate, slowly add acetic anhydride (1.0 eq) at 0°C. Stir for 30 minutes at a temperature not exceeding 5°C. Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.
-
Nitrosation and Cyclization: The acetylated intermediate is then subjected to nitrosation using a suitable nitrosating agent (e.g., sodium nitrite in acidic medium), followed by in-situ cyclization.
-
Deprotection: The resulting 1-acetyl-7-fluoro-1H-indazole is hydrolyzed using a base, such as ammonia in methanol, to yield 7-fluoro-1H-indazole.
Method 2: From 2,3-Difluorobenzaldehyde
This method utilizes a condensation reaction between 2,3-difluorobenzaldehyde and hydrazine, followed by a cyclization reaction. The ortho-fluorine atom acts as a leaving group in the cyclization step.
Reaction Scheme:
Caption: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde.
Experimental Protocol (Adapted from[5])
-
Condensation and Cyclization: To 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (excess) and heat the mixture with stirring at 180°C for 10 hours.
-
Work-up and Purification: After cooling, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 7-fluoro-1H-indazole.
| Starting Material | Key Reagents | Typical Yield | Reference |
| 2-Fluoro-6-methylaniline | Acetic anhydride, Nitrosating agent, Ammonia | ~50-60% (overall) | [4] |
| 2,3-Difluorobenzaldehyde | Hydrazine hydrate | ~45% | [5] |
Part B: Regioselective N-Methylation of 7-Fluoro-1H-indazole
The alkylation of indazoles can be notoriously unselective, often leading to a mixture of N1 and N2 isomers.[3][6] Achieving high regioselectivity for the desired N2-methylated product is the most critical step in this synthesis.
The Challenge of Regioselectivity
The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic, and the thermodynamic stability of the 1H-tautomer generally favors N1 alkylation under basic conditions.[2][7] However, kinetic control can be exerted to favor the formation of the N2-alkylated product.
A Strategy for Selective N2-Methylation
Recent advances in synthetic methodology have provided elegant solutions for selective N2-alkylation. One of the most effective methods involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic catalysis.[6][8] This method is highly selective for the N2 position across a broad range of indazole substrates.
Furthermore, studies have shown that electron-withdrawing substituents at the C7 position of the indazole ring can direct alkylation to the N2 position.[9] The fluorine atom at the C7 position in our substrate is electron-withdrawing, which is expected to favor the desired N2-methylation.
Proposed Mechanism for N2-Selectivity:
Caption: Proposed mechanism for the acid-catalyzed N2-methylation of 7-Fluoro-1H-indazole.
Experimental Protocol (Adapted from[6])
-
Reaction Setup: To a solution of 7-fluoro-1H-indazole (1.0 eq) in a suitable solvent (e.g., dichloromethane), add methyl 2,2,2-trichloroacetimidate (1.2 eq).
-
Acid Catalysis: Cool the mixture to 0°C and add a catalytic amount of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate (Cu(OTf)₂).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.
| Substrate | Methylating Agent | Catalyst | Expected Outcome | Reference |
| 7-Fluoro-1H-indazole | Methyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)₂ | High regioselectivity for N2-methylation | [6] |
Conclusion
The synthesis of this compound presented herein provides a reliable and efficient pathway for accessing this valuable building block. The strategy relies on established methods for the construction of the 7-fluoro-1H-indazole precursor, followed by a modern and highly regioselective N-methylation protocol. The understanding and application of the principles governing regioselectivity in indazole alkylation are key to the successful synthesis of the target molecule. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently produce this compound for their drug discovery and development programs.
References
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215–3226. [Link]
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
- WuXi Biology. (n.d.).
- Semantic Scholar. (n.d.).
- ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc, 2021(6), 118-137. [Link]
- National Institutes of Health. (2024).
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82. [Link]
- Beilstein Journals. (2024).
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- RSC Publishing. (n.d.). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. [Link]
- PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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7-Fluoro-2-methyl-2H-indazole starting materials
An In-depth Technical Guide to the Starting Materials and Synthesis of 7-Fluoro-2-methyl-2H-indazole
Introduction
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. As a fluorinated derivative of the indazole scaffold, it serves as a valuable pharmacophore and a bioisostere of natural structures like indole.[1][2] The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable moiety in the design of novel therapeutic agents. Furthermore, the 2H-indazole isomer, as opposed to the more common 1H-indazole, is a key component in several clinically significant molecules, including the anti-tumor drug Pazopanib.[3]
This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the critical starting materials and the chemical logic underpinning the synthetic strategies. We will explore the construction of the core 7-fluoro-1H-indazole scaffold and the subsequent, regiochemically-critical, N-methylation step. This document is intended for chemical researchers and drug development professionals, offering field-proven insights and detailed protocols to enable the successful synthesis of this important intermediate.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to synthesizing this compound begins with a retrosynthetic analysis. The final N-methylation step is a key disconnection, leading back to the crucial intermediate, 7-fluoro-1H-indazole. This intermediate, in turn, can be synthesized from simpler, commercially available aromatic compounds. This analysis reveals two primary and divergent pathways for assembling the core scaffold, which form the basis of our discussion.
Caption: Workflow for synthesizing 7-Fluoro-1H-indazole via Route A.
Step 1: Synthesis of 2-Fluoro-6-methylphenylacetamide [1]1. In a 100 mL three-necked flask, dissolve 1.07 g (0.01 mol) of 2-fluoro-6-methylaniline in 50 mL of ethyl acetate. 2. Cool the stirred solution to 0 °C in an ice bath. 3. Slowly add 1.02 g (0.01 mol) of acetic anhydride dropwise, ensuring the temperature does not exceed 5 °C. 4. Continue stirring at this temperature for 30 minutes after the addition is complete. 5. Remove the solvent under reduced pressure to yield the product, typically as a solid.
- Expected Yield: ~84%
Step 2: Synthesis of 7-Fluoro-1-acetyl-1H-indazole [1]1. Combine the crude 2-fluoro-6-methylphenylacetamide from the previous step with potassium acetate and acetic anhydride. 2. Cool the mixture and slowly add isoamyl nitrite. 3. Allow the reaction to proceed, monitoring for completion by TLC. 4. Upon completion, work up the reaction by quenching and extracting the product. 5. Purify by removing the solvent under reduced pressure.
- Reported Yield: ~72%
Step 3: Synthesis of 7-Fluoro-1H-indazole [1]1. To a 100 mL three-necked flask, add 2.38 g (0.01 mol) of the intermediate 7-fluoro-1-acetylindazole. 2. Add 50 mL of anhydrous methanol and 2 mL of ammonia solution. 3. Heat the mixture to 40 °C and maintain for 2 hours. 4. Remove the solvent under reduced pressure. 5. Cool the residue to induce precipitation. The resulting solid is collected and dried.
- Reported Yield: ~70%
Route B: Synthesis from 2,3-Difluorobenzaldehyde
This route offers a more direct, one-step synthesis of the indazole core. It relies on the reaction of a suitably substituted benzaldehyde with hydrazine, which undergoes condensation followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. While operationally simpler, this reaction often requires high temperatures. [4]
[4]1. In a suitable reaction vessel, combine 1.85 g of 2,3-difluorobenzaldehyde with 3 mL of hydrazine monohydrate. 2. Heat the reaction mixture with stirring to 180 °C for 10 hours. Monitor reaction completion via TLC. 3. After completion, cool the mixture to room temperature. 4. Perform a liquid-liquid extraction using ethyl acetate and water. 5. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate. 6. Evaporate the solvent under reduced pressure to obtain the crude product. 7. Purify the crude material using silica gel column chromatography (eluent: chloroform/acetone) to afford pure 7-fluoro-1H-indazole.
- Reported Yield: ~45%
Comparison of Synthetic Routes to 7-Fluoro-1H-indazole
| Parameter | Route A (from 2-Fluoro-6-methylaniline) | Route B (from 2,3-Difluorobenzaldehyde) |
| Starting Material | 2-Fluoro-6-methylaniline | 2,3-Difluorobenzaldehyde |
| Number of Steps | 3 | 1 |
| Overall Yield | Good (~41%) | Moderate (45%) [4] |
| Key Reagents | Acetic anhydride, Isoamyl nitrite, Hydrazine | Hydrazine monohydrate |
| Reaction Conditions | Mild to moderate temperatures | High temperature (180 °C) [4] |
| Operational Complexity | Higher (multi-step, involves isolation of intermediates) | Lower (one-pot) |
| Purification | Precipitation/Crystallization may suffice | Column chromatography required [4] |
Part 2: Regioselective N-Methylation
With 7-fluoro-1H-indazole in hand, the final step is the introduction of a methyl group onto one of the pyrazole nitrogen atoms. This step is non-trivial, as the alkylation of indazoles can produce a mixture of N1 and N2 isomers. [5]The regiochemical outcome is highly dependent on steric and electronic factors of the indazole ring, as well as the specific base, solvent, and alkylating agent used. [6]
The Challenge: Achieving N2 Selectivity
The indazole anion is an ambident nucleophile. Generally, N1 alkylation is considered the thermodynamically favored pathway, while N2 alkylation can be achieved under certain conditions. [6][7]For 7-substituted indazoles, the presence of a substituent, particularly an electron-withdrawing one like fluorine, can sterically hinder the N1 position and electronically favor attack at the N2 position. [6]Therefore, careful selection of reaction conditions is paramount to maximize the yield of the desired this compound isomer.
Caption: N-methylation of 7-fluoro-1H-indazole leading to isomeric products.
Field-Proven Protocol for N2-Methylation
While a specific protocol for this exact substrate is not detailed in the initial literature, the following procedure is based on established principles for achieving N2-selectivity in substituted indazoles. [5][6]The use of a polar aprotic solvent like DMF and a carbonate base is a common strategy.
-
To a stirred solution of 7-fluoro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add methyl iodide (MeI, 1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to separate the N2-methyl (target) and N1-methyl isomers.
Alternative Direct Synthetic Strategies
Modern synthetic organic chemistry offers more advanced methods that can directly generate N2-substituted indazoles, thereby circumventing the regioselectivity issues of alkylation. These are often more complex but can be highly efficient.
-
Copper-Catalyzed Three-Component Synthesis: This powerful method combines a 2-bromobenzaldehyde, a primary amine (in this case, methylamine), and sodium azide in a one-pot reaction. A copper catalyst facilitates the sequential formation of C-N and N-N bonds to build the 2-methyl-2H-indazole ring system directly. [2][8]* [3+2] Dipolar Cycloaddition: The reaction of arynes (generated in situ) with sydnones can provide a rapid and high-yielding route to 2H-indazoles under very mild conditions, often with no contamination from the 1H-isomer. [9] These methods represent the cutting edge of heterocyclic synthesis and should be considered by researchers looking for alternative or more scalable routes.
Conclusion
The synthesis of this compound is a multi-stage process that hinges on two key phases: the efficient construction of the 7-fluoro-1H-indazole core and the carefully controlled, regioselective N-methylation. The choice of starting material for the core—either 2-fluoro-6-methylaniline or 2,3-difluorobenzaldehyde —dictates the initial synthetic strategy, with each route offering a trade-off between operational simplicity and reaction conditions. The subsequent methylation step requires a nuanced understanding of indazole reactivity to maximize the yield of the desired N2-isomer. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can confidently access this valuable fluorinated building block for their discovery programs.
References
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A Technical Guide to the Spectroscopic Characterization of 7-Fluoro-2-methyl-2H-indazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 7-fluoro-2-methyl-2H-indazole (CAS No: 1337881-42-1)[1], a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Indazole derivatives are recognized as important pharmacophores, exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[2] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, providing a foundational framework for the unambiguous identification and characterization of this molecule. The protocols and interpretations are grounded in established principles of spectroscopic analysis for fluorinated and N-methylated heterocyclic systems.
Molecular Structure and Spectroscopic Rationale
The structural elucidation of a novel or synthesized compound relies on the synergistic interpretation of multiple spectroscopic techniques. For this compound, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed information about the molecular skeleton and the chemical environment of each atom, while Mass Spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns.
The strategic placement of the fluorine atom at the C-7 position and the methyl group at the N-2 position creates a distinct spectroscopic fingerprint. The electronegativity of the fluorine atom and its ability to couple with nearby nuclei (¹H and ¹³C) are particularly informative.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural analysis of organic molecules. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic structure.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of the obtained spectra.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.[3] Ensure complete dissolution to avoid signal broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer, operating at a minimum frequency of 400 MHz for protons, to achieve optimal signal dispersion and resolution.[4][5]
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Set a spectral width of approximately 12 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to obtain a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[6]
-
-
¹⁹F NMR Acquisition:
-
Perform a proton-decoupled or coupled experiment as needed.
-
Reference the spectrum to an appropriate standard, such as CFCl₃ (δ 0.0).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).[5]
Caption: Standardized workflow for NMR-based structure elucidation.
Predicted ¹H NMR Spectral Data
The proton spectrum is anticipated to show four distinct signals: one for the N-methyl group and three for the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |
| ~8.1 - 8.2 | s | 1H | H-3 | The N-methylation at the 2-position deshields the H-3 proton significantly compared to its 1H-indazole counterpart. Its singlet nature arises from the absence of adjacent protons. |
| ~7.3 - 7.4 | d (J ≈ 8 Hz) | 1H | H-4 | This proton is part of the benzenoid ring and is coupled primarily to H-5. Long-range coupling to F-7 (⁴JHF) may cause slight broadening. |
| ~7.0 - 7.1 | t (J ≈ 8 Hz) | 1H | H-5 | The triplet (or more accurately, a doublet of doublets) arises from coupling to both H-4 and H-6. |
| ~6.8 - 6.9 | dd (J ≈ 8, 4 Hz) | 1H | H-6 | This proton experiences coupling to H-5 (³JHH) and a significant through-bond coupling to the adjacent F-7 (³JHF), resulting in a doublet of doublets. |
| ~4.2 - 4.3 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen atom appears as a sharp singlet in a characteristic region for N-methyl heterocycles. Long-range coupling to F-7 is possible but likely unresolved. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will display eight signals, with the carbon atoms near the fluorine showing characteristic splitting patterns due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity (JCF in Hz) | Assignment | Causality and Insights |
| ~150 - 152 | d (¹JCF ≈ 240-250) | C-7 | The direct attachment to the highly electronegative fluorine atom results in a significant downfield shift and a very large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.[6] |
| ~148 - 150 | s | C-7a | This is a quaternary carbon of the pyrazole ring fused to the benzene ring. |
| ~125 - 127 | d (²JCF ≈ 10-15) | C-6 | This carbon is two bonds away from the fluorine, resulting in a smaller doublet splitting. |
| ~123 - 124 | s | C-3 | The chemical shift is influenced by the adjacent nitrogen atoms. |
| ~121 - 122 | s | C-3a | This is the other quaternary carbon at the ring junction. |
| ~118 - 120 | d (³JCF ≈ 4-6) | C-5 | Three-bond coupling to fluorine is observable and helps in assigning this signal. |
| ~115 - 117 | d (⁴JCF ≈ 2-4) | C-4 | Four-bond coupling to fluorine is typically weak but may be resolved in a high-field spectrometer. |
| ~35 - 37 | s | N-CH₃ | The N-methyl carbon appears in the aliphatic region of the spectrum. |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom.
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality and Insights |
| ~ -120 to -130 | ddd (or complex m) | F-7 | The chemical shift is typical for a fluorine atom on an aromatic ring. The signal will be split by the adjacent H-6 proton (³JFH ≈ 4-8 Hz) and the more distant H-5 proton (⁴JFH). Further long-range coupling to H-4 may also contribute, resulting in a complex multiplet.[7][8][9][10][11] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula (via high-resolution MS) and reveals structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC interface into the mass spectrometer.
-
Ionization Method: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) can be used for accurate mass determination of the protonated molecule [M+H]⁺.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and all significant fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.
Predicted Mass Spectrum
The molecular formula C₈H₇FN₂ corresponds to a molecular weight of 150.06 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Assignment | Fragmentation Pathway |
| 150 | [M]⁺ | The molecular ion peak. Its presence confirms the molecular weight of the compound. |
| 135 | [M - CH₃]⁺ | Loss of the N-methyl group as a methyl radical (•CH₃). This is a very common and often facile fragmentation for N-alkylated heterocycles, leading to a stable cation.[6] |
| 122 | [M - N₂]⁺ | Loss of a neutral nitrogen molecule (N₂). This fragmentation pathway involves the cleavage of the pyrazole ring and is characteristic of the indazole core structure.[6] |
| 107 | [M - CH₃ - N₂]⁺ or [M - HCN - CH₃]⁺ | Subsequent fragmentation following the initial loss of the methyl group or nitrogen. This could involve the loss of HCN from the [M - CH₃]⁺ fragment. |
digraph "Fragmentation_Pathway" { bgcolor="transparent"; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10, margin="0.1,0.05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#EA4335", fontcolor="#5F6368", fontsize=9];M [label="[M]⁺\nm/z = 150"]; Frag1 [label="[M - CH₃]⁺\nm/z = 135"]; Frag2 [label="[M - N₂]⁺\nm/z = 122"]; Frag3 [label="[C₆H₄F]⁺\nm/z = 95"]; M -> Frag1 [label="- •CH₃"]; M -> Frag2 [label="- N₂"]; Frag1 -> Frag3 [label="- N₂", style=dashed];
}
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The Biological Potential of the 7-Fluoro-2-methyl-2H-indazole Scaffold: A Roadmap for Investigation
An In-Depth Technical Guide
Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While the 1H-indazole tautomer is more prevalent, the 2H-indazole isomer offers a distinct structural and electronic profile that is increasingly exploited in drug design.[1][3] This guide focuses on the predicted biological activity of 7-Fluoro-2-methyl-2H-indazole, a specific but currently under-characterized member of this class. Although direct biological data for this compound is sparse in public literature, this document will synthesize data from closely related fluorinated and N2-substituted indazoles to build a strong rationale for its investigation. We will explore its synthetic accessibility, delineate its most probable molecular targets—primarily in kinase and nitric oxide synthase inhibition—and provide detailed, field-proven protocols for its comprehensive biological evaluation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel fluorinated 2H-indazoles.
The Indazole Scaffold: A Cornerstone of Modern Drug Discovery
Indazoles are aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[3] As bioisosteres of native structures like indole, they possess a unique ability to interact with a wide array of biological targets.[4] This has led to their incorporation into numerous FDA-approved drugs for conditions ranging from cancer to chemotherapy-induced nausea.[5][6]
The indazole core exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H form being the more thermodynamically stable.[2][3] However, forcing substitution at the N-2 position generates the 2H-indazole isomer, which possesses a distinct ortho-quinoid character and dipole moment, offering a different vector for interacting with protein targets.[1][3]
The Strategic Role of Fluorine Substitution:
The introduction of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with protein targets.[7]
Synthesis of 2-Substituted Indazoles: Navigating Regioselectivity
A primary challenge in working with indazoles is achieving regioselective substitution at the N-2 position, as reactions often favor the thermodynamically more stable N-1 product.[8] However, several modern synthetic methods have been developed to overcome this hurdle.
Generalized Synthetic Workflow:
The synthesis of this compound would likely begin with the commercially available 7-fluoro-1H-indazole. A regioselective N-2 methylation can then be achieved. While various methods exist, including those using copper catalysts or one-pot procedures from ortho-nitrobenzaldehydes, a direct alkylation approach under specific conditions can also yield the desired 2H-isomer.[9][10][11]
}
Exemplary Protocol: Regioselective N-2 Methylation
Causality: This protocol is designed to favor the kinetically controlled N-2 product. The choice of a strong base and polar aprotic solvent can influence the nucleophilicity of the two nitrogen atoms, enabling separation of the desired isomer.
-
Preparation: To a solution of 7-fluoro-1H-indazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature under an inert atmosphere (e.g., Nitrogen).
-
Reaction: Stir the suspension for 30 minutes. Add methyl iodide (MeI, 1.2 eq) dropwise.
-
Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of two product spots (N-1 and N-2 isomers).
-
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue via column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the N-1 and N-2 isomers. The 2H-indazole is typically the more polar isomer.
-
Characterization: Confirm the structure of the isolated this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Predicted Biological Activities and Therapeutic Targets
Based on the extensive literature on related indazole derivatives, this compound is a prime candidate for investigation in several key therapeutic areas.[1][2]
Protein Kinase Inhibition (Anti-Cancer)
The indazole scaffold is a well-established ATP-competitive inhibitor of protein kinases, which are crucial regulators of cell signaling that are often dysregulated in cancer.[3][12] Marketed drugs like Pazopanib and Axitinib feature an indazole core.[4][5]
-
Mechanism of Action: The N-2 nitrogen of the 2H-indazole ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interaction of the adenine moiety of ATP in the kinase active site. The fluorinated benzene ring can occupy a hydrophobic pocket, with the fluorine atom potentially forming specific interactions that enhance binding affinity.
-
Likely Targets: Derivatives of 2H-indazole have shown inhibitory activity against a range of kinases, including Serine/threonine-protein kinase 1 (SGK1), Tyrosine-protein kinase receptor (Tie2), proto-oncogene tyrosine-protein kinase (SRC), and Aurora kinases.[12][13]
}
| Indazole-Based Kinase Inhibitor | Primary Target(s) | Therapeutic Indication |
| Pazopanib[4][5] | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib[5][6] | VEGFR | Renal Cell Carcinoma |
| Entrectinib[5][6] | TRK, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors |
| Niraparib[2] | PARP | Ovarian, Fallopian Tube, Peritoneal Cancer |
Table 1: Examples of FDA-Approved Drugs Containing the Indazole Scaffold.
Nitric Oxide Synthase (NOS) Inhibition
Studies have specifically highlighted fluorinated indazoles as inhibitors of nitric oxide synthases (NOS).[7] Overproduction of nitric oxide by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in neurodegenerative diseases and inflammation, respectively.[7][14]
-
Mechanism of Action: The indazole ring is thought to interact with the heme group in the active site of the NOS enzyme, disrupting its catalytic activity.[14] The fluorine substitution can influence the potency and selectivity of this interaction.
-
Therapeutic Potential: A selective inhibitor of nNOS or iNOS could be beneficial in treating conditions like Parkinson's disease, Alzheimer's disease, or chronic inflammatory disorders. Many assayed indazole derivatives have shown greater inhibitory activity against iNOS than nNOS.[14]
Key Experimental Protocols for Biological Evaluation
To characterize the biological activity of this compound, a tiered approach starting with in vitro biochemical and cellular assays is recommended.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Objective: To determine the IC₅₀ value of the compound against a panel of purified kinases.
-
Causality: This assay directly measures the enzymatic activity of a kinase by quantifying the amount of ADP produced. An inhibitor will reduce the rate of ATP-to-ADP conversion, resulting in a lower luminescent signal. This provides a direct measure of target engagement.
-
Methodology:
-
Reagent Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP. Add the test compound dilutions. Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition relative to a DMSO control and plot the dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines.
-
Causality: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. A reduction in signal indicates decreased cell viability due to either cell death or inhibition of proliferation.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Determine the concentration that inhibits cell growth by 50% (GI₅₀) by plotting absorbance against compound concentration.
-
Protocol 3: Inducible Nitric Oxide Synthase (iNOS) Cellular Assay
-
Objective: To measure the compound's ability to inhibit nitric oxide production in stimulated cells.
-
Causality: This assay uses the Griess reagent to quantify nitrite, a stable breakdown product of nitric oxide. Macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) will express iNOS and produce large amounts of NO. An effective inhibitor will reduce the concentration of nitrite in the cell culture medium.
-
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce iNOS expression by adding LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This will react with nitrite to form a magenta-colored azo compound.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ of the compound for iNOS inhibition.
-
Conclusion and Future Directions
While this compound remains a frontier molecule, its core structure is deeply rooted in successful medicinal chemistry campaigns. The strategic placement of a fluorine atom on the N-2 methylated indazole scaffold creates a high-priority candidate for biological screening. The evidence from analogous compounds strongly suggests its potential as an inhibitor of protein kinases and nitric oxide synthases, making it a compelling tool compound for oncology and neuroinflammation research.
The immediate path forward involves the regioselective synthesis and subsequent evaluation of this compound using the protocols detailed herein. Positive hits in these primary assays would warrant further investigation into its mechanism of action, selectivity profiling, and eventual assessment in in vivo disease models. This systematic approach will clarify the therapeutic promise of this specific molecule and contribute to the broader understanding of fluorinated 2H-indazoles in drug discovery.
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An In-depth Technical Guide to the Anticipated Mechanism of Action of 7-Fluoro-2-methyl-2H-indazole and the Broader Indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] While the specific mechanism of action for 7-Fluoro-2-methyl-2H-indazole is not extensively documented in publicly available literature, its structural features suggest it may share mechanisms with other well-characterized indazole derivatives. This guide provides an in-depth analysis of the known and potential mechanisms of action for the indazole class of molecules, offering a predictive framework for understanding this compound. We will explore the established roles of indazoles as inhibitors of key cellular enzymes, such as kinases and poly(ADP-ribose) polymerase (PARP), and delve into the downstream cellular consequences, including the induction of apoptosis and inhibition of cell migration. Furthermore, this guide will furnish detailed experimental protocols and data interpretation strategies to empower researchers in the elucidation of the precise molecular activities of novel indazole compounds like this compound.
Introduction to the Indazole Scaffold: A Versatile Pharmacophore
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][2] The 2H-indazole isomer, as seen in this compound, is a common motif in a variety of pharmacologically active compounds.[1][2][4] The indazole core is considered a bioisostere of purines, particularly adenine, which is a fundamental component of ATP.[2] This structural mimicry allows indazole derivatives to competitively bind to the ATP-binding sites of various enzymes, most notably protein kinases, leading to the modulation of their catalytic activity.[2]
The therapeutic landscape of indazole-containing drugs is broad, encompassing treatments for cancer, inflammation, and infectious diseases.[1][3][4][5] Notable examples of FDA-approved drugs with an indazole core include:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][4]
-
Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used for advanced renal cell carcinoma.[6]
-
Niraparib: A potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1]
The diverse biological activities of indazole derivatives underscore the importance of this scaffold in modern drug discovery.[1][4][7][8]
Predicted Mechanism of Action: Kinase Inhibition
A primary and well-established mechanism of action for many indazole derivatives is the inhibition of protein kinases.[4][6] Kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Targeting the Kinase ATP-Binding Site
As previously mentioned, the structural similarity of the indazole ring to adenine allows these compounds to function as ATP-competitive inhibitors. The binding of an indazole derivative to the ATP pocket of a kinase prevents the binding of the natural substrate, ATP, thereby blocking the phosphotransfer reaction. The specificity of a particular indazole derivative for a given kinase is determined by the substituents on the indazole core, which can form specific interactions with amino acid residues within and around the ATP-binding site.
Downstream Signaling Consequences of Kinase Inhibition
The inhibition of a specific kinase by an indazole compound can have profound effects on downstream signaling pathways. For instance, inhibition of receptor tyrosine kinases (RTKs) like VEGFR or EGFR can block signaling cascades that promote cell growth, angiogenesis, and metastasis.
Logical Flow of Kinase Inhibition by an Indazole Derivative
Caption: A typical workflow to evaluate the potential of an indazole compound as a PARP inhibitor.
Cellular Effects of Indazole Derivatives
Beyond direct enzyme inhibition, treatment of cells with bioactive indazole compounds can lead to a range of observable cellular phenotypes.
Induction of Apoptosis
Many anti-cancer indazole derivatives have been shown to induce apoptosis, or programmed cell death. [7][8]This is often a downstream consequence of inhibiting pro-survival signaling pathways or causing irreparable cellular damage.
One study on a series of indazole derivatives found that the lead compound promoted apoptosis in breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. [7][8]
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer is a major cause of mortality. Several indazole derivatives have demonstrated the ability to inhibit the migration and invasion of cancer cells. [7][8]This can be mediated through the inhibition of signaling pathways that control the cytoskeleton and the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.
For example, the same study mentioned above also showed that their lead indazole compound disrupted the migration and invasion of breast cancer cells and was associated with a reduction in MMP9 and an increase in its inhibitor, TIMP2. [7]
Experimental Protocols for Mechanism of Action Studies
Elucidating the precise mechanism of action of a novel compound like this compound requires a systematic and multi-faceted experimental approach.
Target Identification and Validation
-
Kinome Screening: To identify potential kinase targets, a broad panel of kinases can be screened for inhibition by the compound of interest. This is often done using in vitro radiometric or fluorescence-based assays.
-
Thermal Shift Assay (TSA): This biophysical assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of the compound suggests a direct interaction.
In Vitro Enzyme Inhibition Assays
Protocol: In Vitro Kinase Inhibition Assay (Example using a generic serine/threonine kinase)
-
Reagents and Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radiometric assays)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compound) dissolved in DMSO
-
96-well filter plates or streptavidin-coated plates (for biotinylated substrates)
-
Scintillation counter or luminescence reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a luminescence reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Assays
-
Western Blotting: To assess the effect of the compound on specific signaling pathways, western blotting can be used to measure the phosphorylation status of key signaling proteins downstream of the putative target.
-
Cell Proliferation and Viability Assays: Assays such as the MTT or MTS assay can be used to determine the effect of the compound on cell growth and survival.
-
Apoptosis Assays: Apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
-
Cell Migration and Invasion Assays: The Boyden chamber assay or wound healing (scratch) assay can be used to assess the effect of the compound on cell motility.
Conclusion and Future Directions
The indazole scaffold remains a highly attractive starting point for the design of novel therapeutics. While the specific molecular target and mechanism of action of this compound are yet to be fully elucidated, the extensive research on other indazole derivatives provides a strong foundation for predicting its potential biological activities. It is highly probable that this compound functions as an inhibitor of a protein kinase or another ATP-binding enzyme.
Future research should focus on comprehensive target identification studies, followed by rigorous in vitro and cell-based validation experiments to pinpoint the precise molecular mechanism of this compound. A thorough understanding of its mechanism of action will be critical for its potential development as a therapeutic agent.
References
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- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])
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- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (URL: [Link])
- Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed. (URL: [Link])
- A) Biologically active molecules with 2H‐indazole motif.11 B) Design...
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (URL: [Link])
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An In-depth Technical Guide to the Solubility and Stability of 7-Fluoro-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Fluoro-2-methyl-2H-indazole in Modern Drug Discovery
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] The introduction of a fluorine atom into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins, making fluorinated heterocycles particularly attractive in drug design.[4][5][6] this compound is a member of this promising class of compounds. Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical early step in the drug development pipeline. This guide provides a comprehensive technical overview of the theoretical and practical considerations for characterizing the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its assessment.
Physicochemical Properties: An Insightful Estimation
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C8H7FN2 | Based on chemical structure. |
| Molecular Weight | 150.16 g/mol | Calculated from the molecular formula. |
| CAS Number | 1337881-42-1 | [7] |
| Appearance | Likely a solid at room temperature | Based on similar indazole derivatives. |
| Predicted LogP | ~2.0 - 2.5 | The indazole core is moderately lipophilic. The fluorine atom generally increases LogP. |
| Predicted pKa | ~1-2 (for the protonated form) | The indazole ring is weakly basic. The electron-withdrawing nature of fluorine may slightly decrease the basicity compared to unsubstituted indazole. |
Aqueous and Organic Solubility: A Practical Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Poor aqueous solubility can lead to low absorption and erratic in vivo performance. Therefore, a thorough understanding of the solubility of this compound in various pharmaceutically relevant solvents is essential.
Theoretical Framework for Solubility
The solubility of a molecule is governed by the equilibrium between the energy of its crystal lattice and the energy of solvation. For this compound, the presence of the fluorine atom is likely to increase its solubility in non-polar organic solvents due to enhanced lipophilicity. Conversely, its aqueous solubility is expected to be relatively low. The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors, which may contribute to its solubility in protic solvents.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines a robust method for determining the thermodynamic solubility of this compound.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each test solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility in each solvent, typically expressed in mg/mL or µg/mL.
-
Data Presentation: Solubility Profile
| Solvent | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) |
| Water | ~7 | 25 | |
| PBS | 7.4 | 37 | |
| 0.1 N HCl | 1.2 | 37 | |
| Ethanol | N/A | 25 | |
| Methanol | N/A | 25 | |
| Acetonitrile | N/A | 25 | |
| DMSO | N/A | 25 |
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability and Forced Degradation: Unveiling Potential Liabilities
Assessing the chemical stability of a drug candidate is a non-negotiable aspect of drug development, as mandated by regulatory agencies like the ICH.[8][9] Forced degradation studies, or stress testing, are employed to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods and the selection of appropriate storage conditions.[10][11][12]
Theoretical Framework for Stability
The indazole ring, while aromatic, can be susceptible to degradation under certain conditions. Potential degradation pathways for this compound could include:
-
Hydrolysis: The amide-like character of the pyrazole portion of the indazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The electron-rich nature of the heterocyclic system could make it prone to oxidation, especially at the carbon atoms of the pyrazole ring.
-
Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of photoproducts.
-
Thermal Degradation: High temperatures can provide the energy needed for various decomposition reactions.
The fluorine substituent, being highly electronegative, might influence the electronic distribution in the ring and thus affect its susceptibility to certain degradation pathways.
Experimental Protocols: Forced Degradation Studies
The goal of these studies is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[12]
General Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).
-
Expose the solution to the stress conditions outlined below.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the samples by a stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to profile the degradation products.
Specific Stress Conditions:
-
Acidic Hydrolysis:
-
Treat the drug solution with 0.1 N to 1 N HCl.
-
Heat at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Basic Hydrolysis:
-
Treat the drug solution with 0.1 N to 1 N NaOH.
-
Heat at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H2O2).
-
Keep the solution at room temperature or slightly elevated temperature.
-
-
Photolytic Degradation:
-
Expose the drug solution (and solid sample) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light to differentiate between photolytic and thermal degradation.
-
-
Thermal Degradation:
-
Expose the solid drug substance and a solution to dry heat at an elevated temperature (e.g., 70-100 °C).
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 24 h | 80 | ||
| Basic Hydrolysis | 0.1 N NaOH | 8 h | 60 | ||
| Oxidation | 3% H2O2 | 24 h | 25 | ||
| Photolysis | ICH Q1B | 7 days | 25 | ||
| Thermal (Solid) | Dry Heat | 7 days | 100 | ||
| Thermal (Solution) | Dry Heat | 48 h | 80 |
Diagram: Potential Hydrolytic Degradation Pathway
Caption: A Hypothetical Hydrolytic Degradation Pathway.
Conclusion: A Roadmap for Early-Phase Development
A comprehensive understanding of the solubility and stability of this compound is paramount for its successful progression as a drug candidate. This guide provides a robust framework for the systematic evaluation of these critical properties. By employing the detailed experimental protocols and adhering to the principles of scientific integrity, researchers can generate high-quality data to inform formulation development, establish appropriate storage conditions, and ensure the development of a safe and efficacious therapeutic agent. The insights gained from these studies will form the foundation for subsequent preclinical and clinical development, ultimately de-risking the path to regulatory approval.
References
- New Journal of Chemistry. (n.d.). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. RSC Publishing.
- Guidechem. (n.d.). What is the synthesis of 7-Fluoro Indazole?. FAQ - Guidechem.
- International Journal of Innovative Science and Research Technology. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- ChemicalBook. (n.d.). 7-FLUORO INDAZOLE synthesis.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- RSC Advances. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. The Royal Society of Chemistry.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- Matrix Scientific. (n.d.). This compound.
- Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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An In-depth Technical Guide to the Synthesis and Characterization of 7-Fluoro-2-methyl-2H-indazole
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1][2][3] Fluorination of these scaffolds often enhances metabolic stability and binding affinity, making fluorinated indazoles particularly valuable. This guide provides a comprehensive technical overview of 7-Fluoro-2-methyl-2H-indazole, a key heterocyclic building block. We will explore the strategic rationale for its synthesis, detail the critical N-methylation step that distinguishes the 2H-indazole isomer, and provide validated experimental protocols for its preparation and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important molecule in their scientific endeavors.
Introduction: The Significance of Fluorinated Indazoles in Drug Discovery
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are bioisosteres of indoles and benzimidazoles.[2][4] This structural similarity allows them to interact with a wide array of biological targets, and their derivatives have demonstrated a remarkable range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3][4] Marketed drugs such as the kinase inhibitor Pazopanib and the antiemetic Granisetron feature the indazole core, underscoring its therapeutic relevance.[1][2]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties. Fluorine's high electronegativity and small size can alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity. The strategic placement of a fluorine atom, as in the 7-position of the indazole ring, can profoundly influence molecular interactions and resistance to metabolic degradation.
This guide focuses on a specific, yet crucial, derivative: this compound. The "2H" designation is critical, as the position of the N-alkylation (N1 vs. N2) dramatically impacts the molecule's three-dimensional shape and electronic properties, which in turn dictates its biological function.[5][6]
Synthetic Pathways and Mechanistic Considerations
The synthesis of this compound is a multi-step process that hinges on two key transformations: the initial construction of the 7-fluoro-1H-indazole core, followed by a regioselective N-methylation to yield the desired N2-isomer.
Formation of the 7-Fluoro-1H-indazole Scaffold
The foundational step is the creation of the parent heterocycle, 7-fluoro-1H-indazole. A common and effective method starts from 2-fluoro-6-methylaniline.[4] This approach involves diazotization followed by intramolecular cyclization.
-
Rationale: The choice of 2-fluoro-6-methylaniline as a starting material is strategic. The ortho-fluoro and methyl groups are precursors to the indazole ring system. The synthesis proceeds under mild conditions and generally provides a good yield, making it a practical choice for laboratory and potential scale-up operations.[4]
Another viable route involves the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate.[7] This condensation and subsequent cyclization provides direct access to the 7-fluoro-1H-indazole core.
The Critical Step: Regioselective N-Methylation
The direct alkylation of 1H-indazoles is notoriously challenging as it often yields a mixture of N1 and N2 isomers.[5][6][8] The ratio of these products is highly dependent on the substrate's electronic properties, the nature of the alkylating agent, the base, and the solvent system used.[5][8] Generally, N1-alkylation is considered the thermodynamically favored product, while N2-alkylation is kinetically favored.[6]
Achieving high selectivity for the 2-methyl isomer requires careful control of reaction conditions.
-
Expertise & Causality: The regioselectivity of methylation is governed by a delicate interplay of electronic and steric factors. The N1 and N2 positions of the indazole anion have different nucleophilicities. Under neutral or acidic conditions, or with specific catalysts, the reaction can be steered towards the N2 position.[8][9][10] For instance, methylation of certain nitroindazoles under neutral conditions favors the 2-methyl derivative.[10] The use of specific acid catalysts like trifluoromethanesulfonic acid (TfOH) has also been shown to promote highly selective N2-alkylation.[9][11] The rationale is that protonation or coordination at the N1 position can sterically and electronically disfavor alkylation at that site, thereby directing the electrophile to the N2 nitrogen.
The following diagram illustrates the general challenge of indazole alkylation and the desired selective pathway.
Caption: General N-alkylation pathways for 7-Fluoro-1H-Indazole.
Experimental Protocols
The following protocols are synthesized from established methodologies for indazole synthesis and alkylation, providing a self-validating workflow from starting material to final, characterized product.
Protocol 1: Synthesis of 7-Fluoro-1H-indazole
This procedure is adapted from methods utilizing ortho-substituted anilines.[4]
-
Step A: Acetylation of 2-Fluoro-6-methylaniline
-
In a three-necked flask under an inert atmosphere, dissolve 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.0 eq) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture for 30 minutes at this temperature.
-
Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide, which can be used in the next step without further purification.
-
-
Step B: Cyclization to 7-Fluoro-1H-acetylindazole
-
To the crude 2-fluoro-6-methylphenylacetamide, add toluene, acetic acid (catalytic), and acetic anhydride.
-
Heat the mixture and slowly add isoamyl nitrite dropwise.
-
Maintain heating for 30-60 minutes after the addition is complete.
-
Cool the reaction and remove the solvent under reduced pressure to yield the crude acetylated indazole.
-
-
Step C: Deacetylation
-
Dissolve the crude 7-fluoro-1H-acetylindazole in anhydrous methanol.
-
Add aqueous ammonia and heat the mixture to approximately 40°C for 2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting precipitate can be cooled, filtered, and dried to yield the solid 7-Fluoro-1H-indazole.[4]
-
Protocol 2: Regioselective Synthesis of this compound
This protocol leverages conditions known to favor N2-alkylation.
-
Reaction Setup:
-
In a sealed reaction vessel, suspend 7-Fluoro-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a methylating agent. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices. Use of a less reactive agent under forcing conditions can sometimes favor the N2 product.[8]
-
Critical Choice: To drive N2 selectivity, employ conditions that avoid strong bases which fully deprotonate the indazole. Instead, consider a metal-free acid-catalyzed approach using a catalyst like TfOH with a diazo compound, or carefully controlled neutral conditions with methyl iodide at elevated temperatures.[8][9]
-
-
Reaction Execution:
-
Heat the reaction mixture. Optimal temperature may range from 80°C to 120°C depending on the chosen reagents.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid base was used, filter it off.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product will likely be a mixture of N1 and N2 isomers. Purify using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the desired this compound isomer.
-
The following diagram outlines the complete synthetic workflow.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
Trustworthy identification of the final compound and differentiation between the N1 and N2 isomers is paramount. This is achieved through a combination of spectroscopic and analytical techniques.
| Property | Description / Expected Value |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.16 g/mol |
| Appearance | Typically a pale-yellow to yellow-brown liquid or low-melting solid.[12] |
| ¹H NMR | The chemical shift of the N-methyl protons is a key differentiator. For 2-methyl-2H-indazoles, the N-CH₃ singlet typically appears further downfield compared to the corresponding N1-isomer due to the differing electronic environment. |
| ¹³C NMR | The carbon shifts in the heterocyclic ring will differ significantly between the N1 and N2 isomers, providing definitive structural confirmation. |
| ¹⁹F NMR | A singlet is expected, with a chemical shift characteristic of an aromatic C-F bond. |
| Mass Spectrometry (MS) | ESI-MS should show a clear [M+H]⁺ ion at m/z ≈ 151.1. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₈H₇FN₂. |
| Purity (HPLC) | Purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally demonstrating >95% purity for use in further research.[12] |
Conclusion
The "discovery" of a molecule like this compound is less a single event and more a result of rational chemical design and the systematic development of synthetic methodologies. Its value lies in its role as a versatile building block for constructing more complex molecules in drug discovery programs. This guide has provided a technical framework for its synthesis, emphasizing the critical, logic-driven step of regioselective N-methylation. By following the detailed protocols and utilizing the specified characterization techniques, researchers can reliably produce and validate this important compound, enabling the exploration of its potential in developing next-generation therapeutics.
References
- What is the synthesis of 7-Fluoro Indazole? - FAQ - Guidechem. URL: https://www.guidechem.com/frequently-asked-questions/what-is-the-synthesis-of-7-fluoro-indazole--faq-2070719.html
- 2H-Indazole synthesis - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/syntheses/heterocycles/benzo-fused/2h-indazoles.shtm
- 7-FLUORO INDAZOLE synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/341-24-2.html
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774211/
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. URL: https://www.researchgate.net/publication/358941706_Selective_N2-Alkylation_of_1H-Indazoles_and_1H-Azaindazoles
- Development of a selective and scalable N1-indazole alkylation - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10878796/
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12421766/
- Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety - ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75620c7419e7a7a5c88b4
- Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj03808a
- Synthesis, characterization and biological evaluation of Schiff’s bases containing indazole moiety - Der Pharma Chemica. URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-biological-evaluation-of-schiffs-bases-containing-indazole-moiety.pdf
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11382434/
- 7-FLUORO-1-METHYL-1H-INDAZOLE | 1187386-23-7 - Sigma-Aldrich. URL: https://www.sigmaaldrich.
- The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. URL: https://www.connectjournals.com/toc.php?bookmark=CJ-033216&&%20volume=27&&%20issue_id=03&&%20year=2017
- 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid | C9H7FN2O2 | CID 83387268 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/83387268
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03582f
- Synthesis of indazole derivatives 7–26. - ResearchGate. URL: https://www.researchgate.
- Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760001921
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7-Fluoro-2-methyl-2H-indazole literature review
An In-depth Technical Guide to 7-Fluoro-2-methyl-2H-indazole: Synthesis, Characterization, and Medicinal Chemistry Perspective
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] The strategic introduction of fluorine atoms into drug candidates is a widely employed tactic to enhance metabolic stability, binding affinity, and lipophilicity.[5] This guide focuses on a specific, yet underexplored, member of this family: This compound .
While direct literature on this precise molecule is sparse, this document serves as a technical whitepaper for researchers and drug development professionals by logically constructing a pathway to its synthesis, outlining methods for its characterization, and discussing its potential within medicinal chemistry. By synthesizing information from established protocols for related analogues, this guide provides a robust starting point for the practical investigation and application of this compound.
The Strategic Importance of the Fluorinated 2H-Indazole Moiety
Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a crucial component in various bioactive molecules and can offer a different vector for substituent placement, influencing target engagement and physicochemical properties.[1][2]
The incorporation of a fluorine atom, particularly on the benzo portion of the indazole ring, can have profound effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding potency.
-
Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can modulate its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
The target molecule, this compound (CAS No: 1337881-42-1), combines the structural features of the 2H-indazole core with a strategically placed fluorine atom at the 7-position. This substitution pattern is particularly interesting as it can influence the electronic environment of the heterocyclic ring system and introduce unique steric and electronic interactions with biological targets.
Proposed Synthetic Pathway
Step 1: Synthesis of 7-Fluoro-1H-indazole Precursor
The key starting material is the 7-fluoro-1H-indazole core. Literature provides a reliable method for its synthesis via the cyclization of a substituted benzaldehyde with hydrazine.[6]
Reaction: Condensation and cyclization of 2,3-difluorobenzaldehyde with hydrazine hydrate.
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// Reactants Start [label="2,3-Difluorobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine [label="Hydrazine Hydrate\n(NH2NH2·H2O)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Conditions Conditions [label="Heat (e.g., 180°C)\nReflux", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Product Product [label="7-Fluoro-1H-indazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow Start -> Conditions; Hydrazine -> Conditions; Conditions -> Product [label="Cyclization"]; } mend Caption: Workflow for the synthesis of the 7-Fluoro-1H-indazole precursor.
Detailed Experimental Protocol (Adapted from Literature[6]):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-difluorobenzaldehyde (1.0 eq).
-
Reagent Addition: Add hydrazine monohydrate (excess, e.g., 5-10 eq).
-
Reaction Execution: Heat the reaction mixture with stirring to 180°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours (e.g., 10-12 hours) for completion.
-
Work-up: Upon completion, cool the mixture to room temperature. Add ethyl acetate and water to partition the product. Separate the organic layer.
-
Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 7-fluoro-1H-indazole as a solid.
Step 2: Regioselective N-Methylation and Isomer Separation
The methylation of 7-fluoro-1H-indazole is expected to yield a mixture of two regioisomers: the desired this compound and the isomeric 7-fluoro-1-methyl-1H-indazole. The ratio of these products is dependent on the reaction conditions (base, solvent, methylating agent).
Reaction: N-methylation of 7-fluoro-1H-indazole.
dot digraph "N_Methylation_of_Indazole" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Reactant Indazole [label="7-Fluoro-1H-indazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reagents Reagents [label="Methylating Agent (e.g., MeI, (MeO)2SO2)\nBase (e.g., K2CO3, NaH)\nSolvent (e.g., DMF, Acetone)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Products Product_N2 [label="this compound\n(Target Compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_N1 [label="7-Fluoro-1-methyl-1H-indazole\n(Isomer)", fillcolor="#FBBC05", fontcolor="#202124"]; Mixture [label="Mixture of N1 and N2 Isomers", shape=point, width=0.01, height=0.01]; Separation [label="Chromatographic\nSeparation", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow Indazole -> Reagents [label="Reaction"]; Reagents -> Mixture; Mixture -> Product_N2 [label="Isomer 2"]; Mixture -> Product_N1 [label="Isomer 1"]; Mixture -> Separation; Separation -> Product_N2; Separation -> Product_N1; } mend Caption: N-methylation reaction yielding a mixture of N1 and N2 isomers requiring separation.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: Dissolve 7-fluoro-1H-indazole (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetone in a round-bottom flask.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Methylation: Add a methylating agent, such as methyl iodide (MeI, 1.2 eq) or dimethyl sulfate ((MeO)₂SO₂, 1.2 eq), dropwise to the suspension.
-
Reaction Execution: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification and Separation: Combine the organic layers, dry over Na₂SO₄, and concentrate. The crucial step is the separation of the N1 and N2 isomers, which is typically achieved using silica gel column chromatography. The difference in polarity between the 2H- and 1H-isomers (2H-indazoles are often more polar) allows for their separation.[1]
Physicochemical Properties and Structural Characterization
A full experimental dataset for this compound is not published. The following table summarizes its basic identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 1337881-42-1 | [7] |
| Molecular Formula | C₈H₇FN₂ | Calculated |
| Molecular Weight | 150.15 g/mol | Calculated |
| Appearance | Expected to be a solid at room temp. | Inference |
Structural Elucidation: Unambiguous characterization and differentiation from the N1-isomer are critical. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the N-methyl protons is diagnostic. In 2-methyl-2H-indazoles, the methyl signal typically appears further downfield compared to their 1-methyl-1H counterparts. The proton at the C3 position will also show a characteristic singlet.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3, will differ significantly between the N1 and N2 isomers.
-
¹⁹F NMR: Will show a singlet or a complex multiplet depending on coupling to nearby protons, confirming the presence and electronic environment of the fluorine atom.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is definitive. For the 2-methyl isomer, a through-space correlation (NOE) would be observed between the N-methyl protons and the proton at the C3 position. For the N1-isomer, the NOE would be between the N-methyl protons and the proton at the C7 position.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
Potential Biological Applications and Future Directions
While specific biological data for this compound is unavailable, the broader class of indazole derivatives has shown immense therapeutic potential.[1][8]
-
Kinase Inhibition: The indazole core is a well-established hinge-binding motif for many protein kinases, which are critical targets in oncology.[2] Pazopanib, a tyrosine kinase inhibitor, features an indazole core. The 7-fluoro-2-methyl substitution pattern could be explored to develop novel kinase inhibitors with altered selectivity or potency profiles.
-
Anti-inflammatory Activity: Indazole derivatives have been investigated as inhibitors of enzymes like nitric oxide synthase (NOS) and as modulators of inflammatory pathways.[1]
-
CNS Disorders: The structural similarity of indazoles to neurotransmitters like serotonin has led to their investigation for applications in treating depression and other central nervous system disorders.[8]
The synthesis and biological evaluation of this compound would be a valuable contribution to the field. Future research should focus on:
-
Executing the proposed synthesis and optimizing the regioselectivity of the N-methylation step.
-
Performing a full spectroscopic characterization to create a reference dataset for the compound.
-
Screening the compound against various biological targets, particularly protein kinase panels relevant to oncology and inflammatory diseases.
-
Using it as a scaffold for further derivatization to build a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound represents a promising but underexplored molecule at the intersection of two key medicinal chemistry strategies: the use of a privileged indazole scaffold and the strategic application of fluorination. This guide provides a comprehensive, literature-grounded framework for its synthesis and characterization. By following the proposed synthetic route and employing rigorous analytical techniques to ensure isomeric purity, researchers can unlock the potential of this compound as a valuable building block for the discovery of next-generation therapeutics. The insights provided herein are intended to empower scientists in drug development to confidently incorporate this and related molecules into their research programs.
References
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
- Tala, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6693.
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.
- American Chemical Society. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. ACS Publications.
- PubChem. (n.d.). 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid.
- Der Pharma Chemica. (2023). Synthesis, characterization and biological evaluation of Schiff's bases containing indazole moiety.
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Introduction: The Indazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Safety and Handling of 7-Fluoro-2-methyl-2H-indazole
Indazole, a bicyclic aromatic heterocycle, serves as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines and its ability to act as a bioisostere for indole allows it to modulate the activity of numerous biological targets.[1][2] The introduction of a fluorine atom, as in this compound, can significantly enhance metabolic stability, binding affinity, and lipophilicity, making such derivatives highly valuable in the development of novel therapeutics.[3][4] Indazole-containing compounds have shown a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][5]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the scientific rationale underpinning these safety protocols, ensuring a culture of safety and experimental integrity.
Section 1: Compound Profile and Physicochemical Properties
This compound is a substituted indazole derivative. The 2H-indazole tautomer is generally less thermodynamically stable than the 1H-indazole form, but N-alkylation, in this case with a methyl group at the N2 position, locks the molecule into this specific regioisomeric form.[5][6] Understanding the fundamental properties of a compound is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 1337881-42-1 | [7] |
| Molecular Formula | C₈H₇FN₂ | [7] |
| Molecular Weight | 150.15 g/mol | |
| Appearance | Solid (form may vary) | Assumed |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Section 2: Hazard Identification and Risk Assessment
Based on available supplier safety information, this compound is classified as an irritant and carries multiple GHS hazard statements.[7] A systematic risk assessment is mandatory before any handling of this compound.
2.1 GHS Hazard Classification
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H317 | May cause an allergic skin reaction | [7] |
| H319 | Causes serious eye irritation | [7] |
| H332 | Harmful if inhaled |
Signal Word: Warning
2.2 Toxicological Profile Analysis
The specified hazard statements indicate several routes of potential exposure and toxicity.
-
Oral Toxicity (H302): Ingestion can lead to harmful effects. Accidental ingestion must be avoided by prohibiting eating, drinking, or smoking in laboratory areas.
-
Dermal Toxicity & Irritation (H315, H317): The compound is an irritant and a potential skin sensitizer. Direct skin contact can cause irritation or an allergic reaction. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[7][8]
-
Ocular Irritation (H319): As a serious eye irritant, any activity with the potential for splashing or dust generation requires robust eye protection, such as chemical splash goggles.[7][8]
-
Inhalation Toxicity (H332): The compound is harmful if its dust or aerosols are inhaled. All handling of the solid powder must be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
2.3 Risk Assessment Workflow
A proactive approach to safety involves a continuous cycle of hazard identification, risk evaluation, and control implementation. The following workflow should be adopted before beginning any new protocol involving this compound.
Caption: Workflow for the safe preparation and storage of a stock solution.
4.3 Storage Conditions
-
Solid Compound: Store in the original, tightly sealed container in a dry, well-ventilated area at the recommended temperature of 2-8°C. [9]* Stock Solutions: Store aliquots in tightly sealed vials at -20°C or -80°C to maintain stability. [10]
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
5.1 Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [11]* Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops. [11]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [11]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. [11] 5.2 Spill Response
For a small spill of solid material:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the spill occurs within a fume hood or that the area is well-ventilated.
-
Contain and Clean: Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust. [11][12]4. Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations. [11]
Caption: Decision workflow for responding to a spill of solid material.
5.3 Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [11]* Hazards: In case of fire, hazardous combustion gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF) may be released. [12]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [11]
Section 6: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. * Collect waste in properly sealed and labeled containers.
-
Do not dispose of this chemical down the drain or in general trash. [11]* Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.
Section 7: Conclusion
This compound is a valuable compound for research and development, but it presents moderate health hazards that demand respect and careful handling. The core principles of safety—understanding the risks, utilizing engineering controls, wearing appropriate PPE, and following established protocols—are paramount. By integrating these practices into all laboratory workflows, researchers can mitigate exposure risks and ensure both personal safety and the integrity of their scientific work.
References
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- UPL. (2023-06-21).
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- El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen. [Link]
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]
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- Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- RSC Medicinal Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Der Pharma Chemica. (2023). Synthesis, characterization and biological evaluation of Schiff’s bases containing indazole moiety. [Link]
- Scientific Reports. (2024).
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A Comprehensive Technical Guide to 7-Fluoro-2-methyl-2H-indazole: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluorinated Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and benzimidazole.[1] This bicyclic aromatic heterocycle, existing in 1H, 2H, and 3H tautomeric forms, is a cornerstone in the design of a wide array of pharmacologically active agents.[1] Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to, the regulation of protein kinases and proteases, anti-platelet aggregation, and anti-tumor, anti-inflammatory, and antimicrobial effects.[1]
The strategic incorporation of a fluorine atom onto the indazole core, as seen in 7-Fluoro-2-methyl-2H-indazole , can profoundly influence the molecule's physicochemical properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability, making it a valuable tool in drug design and lead optimization. This guide provides an in-depth examination of the synthesis and structural elucidation of this compound (CAS No: 1337881-42-1), a specific and important isomer within this chemical class.[2]
Synthesis of this compound: A Two-Step Strategic Approach
The synthesis of this compound is most effectively achieved through a two-step sequence: first, the construction of the 7-fluoro-1H-indazole core, followed by a regioselective N-methylation reaction.
Step 1: Synthesis of 7-Fluoro-1H-indazole
The foundational precursor, 7-fluoro-1H-indazole, can be synthesized from commercially available 2,3-difluorobenzaldehyde via a condensation reaction with hydrazine. This method provides a direct route to the desired fluorinated indazole core.
Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole
-
Reaction Setup: To 1.85 g of 2,3-difluorobenzaldehyde in a suitable reaction vessel, add 3 mL of hydrazine monohydrate.
-
Reaction Conditions: The reaction mixture is heated with stirring at 180°C for 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature. Ethyl acetate and water are added to perform a liquid-liquid extraction.
-
Purification: The separated organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield 7-fluoro-1H-indazole.
Step 2: Regioselective N-Methylation to Yield this compound
The alkylation of an indazole can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers. However, in the case of 7-substituted indazoles, the substituent at the C7 position provides significant steric hindrance around the N1 nitrogen. This steric effect strongly favors the alkylation at the less hindered N2 position.
The choice of methylating agent and reaction conditions is crucial for achieving high regioselectivity. While various methods exist for the N2-alkylation of indazoles, the use of a strong methylating agent in a suitable solvent is a reliable approach.
Experimental Protocol: N-Methylation of 7-Fluoro-1H-indazole
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 7-fluoro-1H-indazole in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Add a slight excess of a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation.
-
Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical during the deprotonation and methylation steps to prevent the reaction of the highly reactive indazolide anion with atmospheric moisture and oxygen.
-
Strong Base: A strong, non-nucleophilic base like NaH is chosen to ensure complete and irreversible deprotonation of the indazole, forming the nucleophilic indazolide anion.
-
Solvent Choice: Anhydrous polar aprotic solvents like THF or DMF are ideal as they effectively solvate the cation of the base and the resulting indazolide anion without interfering with the reaction.
-
Steric-Directed Regioselectivity: The fluorine atom at the C7 position sterically shields the N1 position, directing the incoming methyl group to the more accessible N2 position, thus ensuring high regioselectivity for the desired product.
Structural Characterization of this compound
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the analysis of closely related fluorinated and N-methylated indazole structures found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing information on the proton, carbon, and fluorine environments.
Predicted NMR Spectroscopic Data:
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | ~4.2 ppm | singlet | - | N-CH₃ |
| ~7.0-7.2 ppm | multiplet | - | H-4, H-5, H-6 | |
| ~8.1 ppm | singlet | - | H-3 | |
| ¹³C NMR | ~41 ppm | - | - | N-CH₃ |
| ~105-130 ppm | - | - | Aromatic CH | |
| ~140-150 ppm | - | - | Aromatic Quaternary C | |
| ~150 ppm (d) | doublet | ¹JCF ≈ 240-250 Hz | C-F | |
| ¹⁹F NMR | ~ -110 to -130 ppm | multiplet | - | Ar-F |
Interpretation of NMR Data:
-
¹H NMR: The singlet at approximately 4.2 ppm is characteristic of the N-methyl protons. The aromatic protons will appear in the range of 7.0-7.2 ppm, likely as a complex multiplet due to proton-proton and proton-fluorine couplings. A singlet around 8.1 ppm is expected for the H-3 proton of the indazole ring.
-
¹³C NMR: The N-methyl carbon will have a signal around 41 ppm. A key feature will be the carbon attached to the fluorine atom, which will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-250 Hz.
-
¹⁹F NMR: The fluorine nucleus is highly sensitive to its electronic environment. The chemical shift of the fluorine atom on the aromatic ring is expected to be in the range of -110 to -130 ppm (relative to CFCl₃).[3] The multiplicity will be complex due to coupling with neighboring aromatic protons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
-
Predicted Molecular Ion (M⁺): For C₈H₇FN₂, the expected exact mass is approximately 150.06 g/mol . The mass spectrum should show a prominent molecular ion peak at this m/z value.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
-
Expected IR Absorptions:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1450-1620 cm⁻¹
-
C-F stretching: ~1000-1350 cm⁻¹
-
Workflow and Pathway Diagrams
To visually represent the processes described, the following diagrams are provided.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Logical Relationship in Regioselective N-Methylation
Caption: Rationale for N2-regioselectivity in methylation.
Conclusion
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to the drug discovery and development community. By detailing a robust synthetic strategy, explaining the principles behind the experimental choices, and providing a thorough guide to its structural characterization, this document serves as a valuable resource for researchers working with fluorinated heterocyclic compounds. The strategic placement of the fluorine atom and the N-methyl group on the indazole scaffold highlights the nuanced approach required in modern medicinal chemistry to fine-tune molecular properties for enhanced therapeutic potential.
References
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2017). Molecules, 22(11), 2003. [Link]
- Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Semantic Scholar. [Link]
- Wiley-VCH 2007 - Supporting Inform
- Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. The Royal Society of Chemistry. [Link]
- F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024). SynOpen, 8(1), 76-82. [Link]
- 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid. PubChem. [Link]
- This compound. African Rock Art. [Link]
- 2-Methyl-2H-indazole. NIST WebBook. [Link]
- 13C NMR of indazoles. (2016). Magnetic Resonance in Chemistry. [Link]
Sources
Methodological & Application
In Vitro Assay Protocols for 7-Fluoro-2-methyl-2H-indazole: A Guide for Kinase Inhibition and Cellular Activity Screening
Abstract
This application note provides a comprehensive guide to the in vitro characterization of 7-Fluoro-2-methyl-2H-indazole, a synthetic heterocyclic compound. While specific public data on this molecule is scarce, the indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3] This guide is structured around the logical progression of a small molecule screening campaign, beginning with a primary biochemical assay to determine direct enzyme inhibition, followed by a secondary cellular assay to confirm target engagement and assess effects on cell health. We present detailed, field-proven protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay and a Western Blot-based cellular phosphorylation assay, alongside a foundational cell viability assay. The causality behind experimental choices, self-validating system designs, and data interpretation are emphasized throughout to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor
Indazole derivatives are a cornerstone of modern drug discovery, with numerous compounds approved or in clinical trials for a range of diseases, particularly cancer.[3][4][5] Many of these molecules, such as Pazopanib and Niraparib, function as inhibitors of protein kinases.[1][3] Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a critical post-translational modification that governs a vast array of cellular processes, including signaling, proliferation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, making them a prime target for therapeutic intervention.[7]
The structure of this compound contains the core indazole bicyclic ring, suggesting it may also interact with the ATP-binding pocket of protein kinases.[2][5] Therefore, a logical first step in characterizing this compound is to screen it against a panel of relevant kinases. This guide will use a hypothetical scenario where the primary target is a tyrosine kinase (TK), a common target for indazole-based drugs.
The workflow presented herein follows a standard drug discovery cascade:
-
Primary Biochemical Assay: Does the compound directly inhibit the enzymatic activity of the purified target kinase?
-
Secondary Cellular Assay: Can the compound enter a cell and inhibit the kinase in its native environment, leading to a downstream signaling change?
-
General Cytotoxicity Assessment: Is the compound's effect on cells specific to the target pathway, or is it causing general cell death?
This structured approach ensures that resources are focused on compounds with genuine, on-target activity in a biologically relevant context.
Primary Screening: Biochemical Kinase Inhibition Assay
To directly measure the inhibitory potential of this compound against a purified kinase, a robust, high-throughput biochemical assay is required. The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its sensitivity, resistance to compound interference, and homogeneous "mix-and-read" format.[8][9]
Principle of the TR-FRET Kinase Activity Assay
The LanthaScreen® assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase.[10] A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity. Excitation of the terbium donor results in Fluorescence Resonance Energy Transfer (FRET) to the fluorescein acceptor, which then emits light at its characteristic wavelength.[8][10][11] The TR-FRET signal is directly proportional to the amount of phosphorylated substrate, and thus to kinase activity.[10] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Protocol: TR-FRET Kinase IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Purified active tyrosine kinase (e.g., ZAP-70, LCK)
-
Fluorescein-labeled substrate peptide (e.g., Poly-GT)[11]
-
Terbium-labeled anti-phosphotyrosine antibody (e.g., PY20)[11]
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[12]
-
This compound (stock in 100% DMSO)
-
EDTA (to stop the reaction)
-
Low-volume 384-well assay plates (e.g., white opaque)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Dilute each DMSO concentration into Kinase Reaction Buffer to create a 4X final assay concentration. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X compound dilutions to the assay plate wells.
-
Include "no inhibitor" (DMSO vehicle only) controls for 100% activity and "no enzyme" controls for 0% activity.[12]
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate mixture in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be pre-determined via enzyme and substrate titrations to be in the linear range of the assay.[11]
-
Add 10 µL of the 2X Kinase/Substrate mixture to all wells.
-
Prepare a 4X ATP solution in Kinase Reaction Buffer. The concentration should be at or near the Km(ATP) of the kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]
-
Initiate the reaction by adding 5 µL of the 4X ATP solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X Stop/Detection mixture containing EDTA and the Terbium-labeled antibody in TR-FRET Dilution Buffer.
-
Add 20 µL of the Stop/Detection mixture to each well to terminate the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at ~520 nm (fluorescein) and ~490 nm (terbium).[11]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm) for each well.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_inhibitor - Signal_no_enzyme] / [Signal_no_inhibitor - Signal_no_enzyme]).
-
Plot the % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
| Parameter | Recommended Concentration | Rationale |
| Final DMSO | ≤1% | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | At or near Km(ATP) | Provides a sensitive measure for ATP-competitive inhibitors.[7] |
| Enzyme/Substrate | In linear range | Ensures the measured activity is proportional to enzyme function. |
| Plate Type | White, Opaque | Minimizes background and crosstalk for luminescence/FRET assays. |
Secondary Screening: Cellular Target Engagement Assay
A positive result in a biochemical assay is a critical first step, but it doesn't guarantee activity in a cellular context. The compound must be cell-permeable and able to inhibit the target in the complex intracellular environment. A Western blot assay to measure the phosphorylation of a known downstream substrate of the target kinase is a gold-standard method to confirm cellular target engagement.[12][13]
Principle of the Phospho-Western Blot Assay
This technique assesses the ability of this compound to inhibit a specific signaling pathway inside living cells.[12] Cells are treated with the compound, and if the target kinase is active, it will phosphorylate its downstream substrates. After treatment, cells are lysed, and the proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane. A primary antibody that specifically recognizes the phosphorylated form of the substrate is used to probe the membrane. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be detected.[13] A reduction in the phosphorylation signal in compound-treated cells compared to vehicle-treated cells indicates successful target inhibition. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.[6]
Protocol: Western Blot for Cellular Kinase Inhibition
Materials:
-
Cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
This compound.
-
Pathway agonist (if required to stimulate phosphorylation).
-
Lysis Buffer supplemented with protease and phosphatase inhibitors.[14]
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% BSA in TBST). Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.[13]
-
Primary antibody against the phosphorylated substrate.
-
Primary antibody against the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.[12]
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.[12]
-
If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a defined period (e.g., 15 minutes) to induce phosphorylation.[12]
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold Lysis Buffer containing phosphatase inhibitors.[14]
-
Harvest the lysate and determine protein concentration (e.g., using a BCA assay).
-
-
Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane overnight at 4°C with the primary antibody specific for the phosphorylated substrate, diluted in blocking buffer.[12]
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
-
Loading Control:
-
After imaging, strip the membrane to remove the first set of antibodies.
-
Re-probe the membrane with the primary antibody for the total substrate protein, followed by the secondary antibody and detection steps as above. This confirms that any decrease in phospho-signal is due to inhibition, not differences in protein loading.[6]
-
Foundational Assay: Cell Viability Assessment
It is crucial to distinguish between targeted inhibition of a signaling pathway and general cytotoxicity. A compound that simply kills cells will artifactually reduce phosphorylation signals. Therefore, a cell viability assay should be run in parallel with cellular mechanism-of-action studies.[15][16]
Principle of the ATP-Based Luminescent Viability Assay
The quantity of ATP is a direct indicator of the number of metabolically active, viable cells.[17][18] Assays like CellTiter-Glo® use a thermostable luciferase to catalyze a reaction that produces light (luminescence) in the presence of ATP. The luminescent signal is directly proportional to the amount of ATP present, and therefore to the number of viable cells in culture.[17] A decrease in luminescence in compound-treated wells indicates a reduction in cell viability.
Protocol: CellTiter-Glo® Viability Assay
Materials:
-
Cells and culture medium.
-
This compound.
-
White, opaque-walled 96-well or 384-well plates suitable for luminescence.[17]
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer plate reader.
Procedure:
-
Cell Plating and Dosing:
-
Plate cells at a pre-optimized density in white-walled assay plates.
-
Add serially diluted this compound to the wells. The concentrations and treatment time should match those used in the Western blot experiment.
-
Include "cells only" (no compound) and "medium only" (no cells) controls.
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for about 30 minutes.[17]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[17]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate % Viability relative to the vehicle-treated control wells after subtracting the background (medium only) signal.
-
Plot % Viability vs. compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Data Integration and Interpretation
The ultimate goal is to integrate the data from all three assays to build a comprehensive profile of this compound.
-
Potent Inhibitor Profile: A desirable compound will exhibit a low IC50 in the biochemical assay, a corresponding dose-dependent decrease in substrate phosphorylation in the Western blot at similar concentrations, and a significantly higher CC50 in the viability assay. This indicates potent, on-target cellular activity without immediate general toxicity.
-
Non-Cell-Permeable Profile: A compound with a low biochemical IC50 but no effect in the Western blot may have poor cell permeability or be subject to efflux pumps.
-
Cytotoxic Profile: If the IC50 from the Western blot and the CC50 from the viability assay are very close, the observed decrease in phosphorylation may be a non-specific consequence of cell death rather than targeted kinase inhibition.
By following this logical, multi-assay workflow, researchers can confidently and efficiently characterize the in vitro activity of novel compounds like this compound, generating the robust data needed to make informed decisions in a drug discovery program.
References
- BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- BMG Labtech. (2022-04-04). LanthaScreen Technology on microplate readers.
- PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
- PubMed. Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies.
- National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual.
- PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity.
- ResearchGate. (2025-10-10). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF.
- ResearchGate. (PDF) Guidelines for cell viability assays.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Frontiers. (2020-02-26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
- PubMed Central. (2021-08-12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events.
- Taylor & Francis Online. Full article: Kinase Activity-Tagged Western Blotting Assay.
- protocols.io. (2024-05-31). In vitro kinase assay.
- Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development.
- Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
- MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
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- 5. Page loading... [wap.guidechem.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LanthaScreen Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 18. dojindo.com [dojindo.com]
Application Notes and Protocols for Cell-Based Assays Using 7-Fluoro-2-methyl-2H-indazole
Introduction: The Potential of Fluorinated Indazoles in Cellular Imaging
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] Many of these activities stem from the ability of indazole-based compounds to interact with key cellular targets such as protein kinases.[1] The introduction of a fluorine atom into small molecules can enhance various properties, including metabolic stability and binding affinity.[4] 7-Fluoro-2-methyl-2H-indazole, a fluorinated derivative of the indazole core, presents an intriguing candidate for development as a chemical probe for cell-based assays. Its inherent fluorescence, a common feature of many heterocyclic aromatic compounds, can potentially be harnessed for high-resolution imaging of cellular processes.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the hypothetical application of this compound as a fluorescent probe in cell-based assays. While specific biological targets of this particular compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a potential application in tracking kinase activity or localization within living cells. The protocols outlined below are based on established principles of fluorescence microscopy and cell-based screening, providing a robust framework for investigating the utility of this compound in your research.
Principle of Application: A Hypothetical Model for Kinase Target Engagement
We propose a model where this compound acts as a fluorescent probe to visualize its engagement with intracellular protein kinases. Many small molecule kinase inhibitors bind to the ATP-binding pocket of their target kinases. Upon binding, the local microenvironment of the probe changes, which can lead to a detectable change in its fluorescent properties (e.g., intensity, lifetime, or polarization). This change can be monitored using fluorescence microscopy to map the subcellular localization of the target kinase and to quantify target engagement in response to other stimuli or drug candidates.
I. Physicochemical Properties and Handling
Proper handling and preparation of this compound are critical for reproducible results in cell-based assays. The following table summarizes key physicochemical properties, with some values estimated based on related indazole structures.
| Property | Estimated Value/Recommendation | Source/Basis |
| Molecular Formula | C₈H₇FN₂ | Calculated |
| Molecular Weight | 150.15 g/mol | Calculated |
| Excitation/Emission Maxima | To be determined empirically (start with broad excitation, e.g., 350-400 nm, and emission, e.g., 420-500 nm) | Based on typical fluorescence of small heterocyclic compounds |
| Solubility | Poorly soluble in aqueous buffers. Soluble in organic solvents. | Based on analogs[5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Standard practice for small molecules in cell-based assays[5] |
| Stock Solution Concentration | 10 mM in anhydrous DMSO | Recommended for minimizing solvent effects in assays[5] |
| Storage | Store solid at 4°C. Store DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. | Best practices for fluorescent compounds[5] |
II. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a concentrated stock solution in DMSO and subsequent dilution to working concentrations for cell-based assays.
A. Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
B. Step-by-Step Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[5]
-
Weighing: Accurately weigh 1.50 mg of the compound and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube to create a 10 mM stock solution.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.[5]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store at -20°C or -80°C.[5]
C. Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in an appropriate aqueous buffer or cell culture medium. It is crucial to maintain a final DMSO concentration of ≤ 0.5% in the assay to avoid solvent-induced cytotoxicity.[5]
-
Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM DMSO stock solution to 999 µL of the medium. Mix thoroughly by gentle pipetting or brief vortexing.
Protocol 2: Live-Cell Imaging of Intracellular Localization
This protocol describes a general method for staining live cells with this compound and visualizing its subcellular distribution using fluorescence microscopy.
A. Materials:
-
Cells of interest (e.g., HeLa, U2OS) cultured on glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound working solution (prepared as in Protocol 1)
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or UV filter set)
B. Step-by-Step Procedure:
-
Cell Seeding: Seed cells onto imaging dishes at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Probe Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution (e.g., 1-10 µM in complete medium) to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
-
Imaging:
-
Immediately transfer the imaging dish to the fluorescence microscope.
-
Visualize the cells using a filter set appropriate for the expected excitation and emission wavelengths of the probe.
-
Acquire images, noting the subcellular localization of the fluorescence signal.
-
dot
Caption: Workflow for live-cell imaging with this compound.
III. Hypothetical Application: Monitoring Target Engagement in a Kinase Signaling Pathway
To illustrate a potential application, we will consider a hypothetical scenario where this compound binds to a cytosolic kinase, "Kinase X," which translocates to the nucleus upon activation of a signaling pathway (e.g., by a growth factor).
dot
Caption: Hypothetical signaling pathway involving Kinase X translocation.
In this model, an increase in nuclear fluorescence of this compound following growth factor stimulation would indicate the translocation of active Kinase X. This could be used to screen for compounds that inhibit this translocation.
Quantitative Data Example:
| Condition | Mean Cytosolic Fluorescence (a.u.) | Mean Nuclear Fluorescence (a.u.) | Nuclear/Cytosolic Ratio |
| Untreated Control | 1500 ± 120 | 300 ± 45 | 0.20 |
| Growth Factor (10 min) | 950 ± 110 | 1800 ± 210 | 1.89 |
| Growth Factor + Inhibitor Y | 1450 ± 130 | 350 ± 50 | 0.24 |
This table illustrates how quantitative data from image analysis could be used to assess the effects of a growth factor and a potential inhibitor on the subcellular localization of the probe-kinase complex.
IV. Trustworthiness and Self-Validation
To ensure the validity of results obtained using this compound, the following controls are essential for every experiment:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used in the experimental conditions to account for any effects of the solvent.[5]
-
Unstained Control: Image cells that have not been treated with the fluorescent probe to determine the level of cellular autofluorescence.
-
Positive and Negative Controls: If studying a specific pathway, use known activators and inhibitors of that pathway to validate the probe's response.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH) to ensure that the concentrations of this compound used are not toxic to the cells.
V. Conclusion and Future Directions
This compound is a promising, yet uncharacterized, small molecule with the potential to be developed into a valuable tool for cell-based assays. Its fluorinated indazole core suggests possible applications in fluorescently monitoring the activity and localization of intracellular targets, such as protein kinases. The protocols and hypothetical applications presented in this document provide a comprehensive framework for researchers to begin exploring the utility of this compound. Empirical determination of its spectral properties, biological targets, and mechanism of action will be critical next steps in validating its use as a fluorescent probe for cellular imaging and drug discovery.
References
- Hanson, G. T., & Hanson, B. J. (2008). Fluorescent probes for cellular assays. Combinatorial chemistry & high throughput screening, 11(7), 505–513. [Link]
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]
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Application Notes and Protocols for 7-Fluoro-2-methyl-2H-indazole in Cancer Research
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of pharmacologically active agents across various therapeutic areas.[1][2] In oncology, the indazole core is particularly prominent, forming the structural backbone of several FDA-approved kinase inhibitors, including Pazopanib and Axitinib, which have transformed the treatment landscape for various solid tumors.[3][4] Indazole derivatives are known to exert their anti-tumor effects through diverse mechanisms, most notably by inhibiting protein kinases crucial for tumor growth, proliferation, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[2][3][5] Furthermore, many indazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, often mediated by the intrinsic mitochondrial pathway.[4][6][7]
This document provides a comprehensive guide for researchers investigating the anti-cancer potential of 7-Fluoro-2-methyl-2H-indazole , a specific, synthetically accessible derivative. While direct biological data for this exact molecule is emerging, its structural features—a 2H-indazole core, a methyl group at the N2 position, and a fluorine atom at the 7-position—suggest a strong rationale for its evaluation as a potential anti-cancer agent. The fluorine substitution, a common strategy in drug design, can enhance metabolic stability and binding affinity.[8]
These application notes are designed to guide researchers through a logical, stepwise process to characterize the biological activity of this compound, from initial in vitro screening to more complex mechanistic and in vivo studies.
Compound Information and Preparation
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1337881-42-1 |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.15 g/mol |
| Structure | |
| Purity | ≥98% (recommended for biological assays) |
| Solubility | Soluble in DMSO (≥25 mg/mL), sparingly soluble in ethanol. |
Note on Synthesis: The synthesis of 2H-indazoles can be achieved through various established organic chemistry methodologies, often involving cyclization reactions of appropriately substituted phenyl precursors.[9][10] Researchers should ensure the final compound is thoroughly purified and characterized by NMR and mass spectrometry to confirm its identity and purity before use in biological experiments.
Preparation of Stock Solutions: For in vitro experiments, a 10 mM stock solution of this compound in sterile, anhydrous DMSO is recommended. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For in vivo studies, the compound may need to be formulated in a vehicle appropriate for animal administration, such as a solution of DMSO, Tween 80, and saline. Vehicle formulation should always be optimized and tested for toxicity.
Hypothesized Mechanism of Action and Investigational Workflow
Based on the extensive literature on analogous indazole derivatives, we hypothesize that this compound may function as an anti-cancer agent by one or both of the following mechanisms:
-
Inhibition of Protein Kinase Signaling: Targeting key kinases involved in cancer cell proliferation and angiogenesis (e.g., VEGFR, FGFR, PDGFR).
-
Induction of Apoptosis: Triggering the intrinsic (mitochondrial) or extrinsic apoptotic pathways.
The following workflow provides a structured approach to testing these hypotheses.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Protocol 2.1: Western Blot Analysis of Apoptotic and Signaling Proteins
Western blotting is used to detect changes in the expression levels of specific proteins following compound treatment. [11] Materials:
-
Sensitive cancer cell line (e.g., HCT116)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at concentrations around the IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Wash the membrane with TBST.
-
Secondary Antibody and Detection: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to the loading control (β-actin). Look for a decrease in Bcl-2 and an increase in Bax and cleaved Caspase-3 as indicators of apoptosis. Assess changes in p-AKT and p-ERK to probe for effects on key survival signaling pathways.
PART 3: In Vivo Efficacy Assessment
Demonstrating that this compound can inhibit tumor growth in a living organism is a critical step in preclinical development.
Protocol 3.1: Human Tumor Xenograft Model
This protocol involves implanting human cancer cells into immunodeficient mice to create tumors that can be treated with the test compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sensitive cancer cell line (e.g., HCT116)
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Appropriate vehicle for in vivo administration
-
Calipers, animal scale
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Compound Administration: Administer this compound (e.g., at doses of 10, 30, 100 mg/kg) and the vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on another optimized schedule.
-
Monitoring: Monitor tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage. At the end of the study, tumors can be excised for ex vivo analysis (e.g., Western blot or immunohistochemistry).
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the preclinical evaluation of this compound as a potential anti-cancer therapeutic. The indazole scaffold is a well-validated starting point for the development of targeted oncology drugs. By following these protocols, researchers can effectively determine the compound's anti-proliferative efficacy, elucidate its mechanism of action, and assess its in vivo anti-tumor activity. Positive results from these studies would provide a strong foundation for further lead optimization, detailed toxicology studies, and progression towards clinical development.
References
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- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
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- Anticancer activity of indazole compounds.
- Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. PubMed. [Link]
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- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
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- Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed. [Link]
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Application Notes & Protocols: Evaluating the Anti-Inflammatory Potential of 7-Fluoro-2-methyl-2H-indazole
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2][3] The anti-inflammatory effects of many indazole derivatives are attributed to their ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the anti-inflammatory potential of a novel derivative, 7-Fluoro-2-methyl-2H-indazole.
The protocols herein are designed to provide a robust framework for a tiered screening approach, beginning with well-established in vitro cellular models to elucidate the mechanism of action, followed by a validated in vivo model to assess efficacy in an acute inflammation setting. We will operate on the hypothesis that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[5][6]
Part 1: In Vitro Mechanistic & Efficacy Studies
The foundational step in characterizing a novel anti-inflammatory agent is to assess its activity in a relevant cellular context. The use of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line) is a gold-standard model that mimics the inflammatory response to Gram-negative bacterial infection.[7] LPS, a component of the bacterial outer membrane, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the subsequent expression of numerous pro-inflammatory genes.[5][7]
Hypothesized Signaling Pathway: NF-κB Modulation
The canonical NF-κB pathway is a primary target for anti-inflammatory drug discovery. In a resting state, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5][8] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing the NF-κB dimer to translocate to the nucleus.[5] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), enzymes (COX-2, iNOS), and adhesion molecules.[5][6] We hypothesize that this compound interferes with this cascade, potentially at the level of IKK activation or IκBα degradation.
Caption: Hypothesized mechanism of this compound on the LPS-induced NF-κB pathway.
Protocol 1.1: Assessment of Cytotoxicity
Causality: Before assessing anti-inflammatory activity, it is critical to determine the non-toxic concentration range of the test compound. A reduction in inflammatory mediators could be a false positive resulting from cell death rather than specific pathway inhibition. The MTT assay is a reliable method to measure cell viability based on the metabolic activity of mitochondria.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10⁵ cells/mL (100 µL/well) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select the highest concentrations showing >95% viability for subsequent inflammation assays.
Protocol 1.2: Quantification of Nitric Oxide (NO) Production
Causality: During inflammation, iNOS (inducible nitric oxide synthase) is upregulated, leading to high levels of NO production. NO is a key inflammatory mediator, and its inhibition is a marker of anti-inflammatory activity. The Griess assay provides a simple and effective colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[7]
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells as described in Protocol 1.1. The next day, replace the medium with fresh medium containing non-toxic concentrations of this compound for 1 hour (pre-treatment).[7]
-
Inflammatory Stimulus: Stimulate the cells by adding LPS to a final concentration of 100-200 ng/mL.[7][11] Include wells for control (no treatment), LPS-only, and compound-only groups.
-
Incubation: Incubate the plate for 24 hours.[7]
-
Supernatant Collection: Collect 100 µL of the cell-free supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent.[7]
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only group.
Protocol 1.3: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6)
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive the inflammatory cascade.[10][12] Measuring their levels in the culture supernatant provides a direct indication of the compound's ability to suppress the inflammatory response at the protein expression level. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurate and sensitive cytokine quantification.
Methodology:
-
Cell Culture and Stimulation: Follow the same procedure as in Protocol 1.2 (steps 1-4) to culture, pre-treat, and stimulate the cells with LPS for 24 hours.[10]
-
Supernatant Storage: Store the collected cell-free supernatants at -80°C until the assay is performed.
-
ELISA Procedure: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions precisely.[10]
-
Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage inhibition for each compound concentration relative to the LPS-only control.
In Vitro Data Summary (Hypothetical)
| Assay Parameter | This compound (IC₅₀) | Dexamethasone (IC₅₀) |
| Cell Viability (CC₅₀) | > 100 µM | > 100 µM |
| NO Production | 12.5 µM | 8.2 µM |
| TNF-α Release | 9.8 µM | 5.1 µM |
| IL-6 Release | 15.1 µM | 7.6 µM |
Part 2: In Vivo Evaluation of Acute Anti-Inflammatory Activity
After establishing in vitro efficacy, the next logical step is to evaluate the compound in a living system. The carrageenan-induced paw edema model in rats is a highly reproducible and widely used assay for screening the acute anti-inflammatory activity of novel compounds.[13][14] The injection of carrageenan, a sulfated polysaccharide, into the paw elicits a biphasic acute inflammatory response characterized by edema (swelling), providing a quantifiable measure of anti-inflammatory effect.[13][15]
Experimental Workflow: Carrageenan-Induced Paw Edema
The workflow for this in vivo model follows a strict timeline to ensure reproducibility and accurate data collection.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Causality: This model assesses the ability of a compound to inhibit edema formation, a cardinal sign of inflammation.[14] It allows for the evaluation of drug bioavailability, metabolism, and efficacy in a complex biological system. A positive control, such as Indomethacin or Diclofenac, is crucial for validating the assay.[4][13]
Methodology:
-
Animals: Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group II: Test Compound (e.g., 25 mg/kg, p.o.)
-
Group III: Test Compound (e.g., 50 mg/kg, p.o.)
-
Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the respective compounds or vehicle via oral gavage (p.o.) 60 minutes before the carrageenan injection.[13]
-
Induction of Edema: At T=0, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. Immediately after, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar surface of the same paw.[13][16]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
In Vivo Data Presentation (Hypothetical)
| Treatment Group | Dose (mg/kg) | Mean Edema Volume (mL) at 3 hr | % Inhibition at 3 hr |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 25 | 0.51 ± 0.04 | 40.0% |
| This compound | 50 | 0.32 ± 0.05 | 62.4% |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6% |
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive and scientifically rigorous framework for the initial anti-inflammatory characterization of this compound. Positive results from the in vitro assays (inhibition of NO and cytokines) coupled with significant efficacy in the in vivo paw edema model would strongly support its potential as a novel anti-inflammatory agent.
Subsequent investigations should focus on confirming the hypothesized mechanism of action. This can be achieved through Western blot analysis to measure the phosphorylation status of key NF-κB pathway proteins (p-IKK, p-IκBα, p-p65) in LPS-stimulated RAW 264.7 cells.[10] Further studies in chronic inflammation models and a full pharmacokinetic/pharmacodynamic (PK/PD) profile would be necessary for advancing the compound into further preclinical development.
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- Gilchrist, J. M., et al. (n.d.).
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- ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity.
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- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2023). PMC - NIH.
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- Gonzalez-Mayorga, A., et al. (2020).
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- Al-Ghorbani, M., et al. (2020).
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- Öncü, T., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. PubMed.
- Wosikowski, K., et al. (2002). Imidazole inhibitors of cytokine release: probing substituents in the 2 position. PubMed.
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- Elisia, I., & Kitts, D. D. (2013). Modulation of NF-κB and Nrf2 control of inflammatory responses in FHs 74 Int cell line is tocopherol isoform-specific. PubMed.
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Application Note: Standardized Methodologies for Evaluating the Antimicrobial Activity of 7-Fluoro-2-methyl-2H-indazole
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive, in-depth technical guide with detailed protocols for the systematic evaluation of the antimicrobial properties of the novel synthetic compound, 7-Fluoro-2-methyl-2H-indazole.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic value.[1][2] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties.[2][3][4][5][6] The unique electronic and structural characteristics of this bicyclic heterocycle make it an attractive starting point for the design of novel therapeutic agents.
This compound is a specific derivative of this class. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. This application note provides a suite of standardized protocols to rigorously assess its potential as a new antimicrobial agent, adhering to internationally recognized guidelines to ensure data is reproducible and comparable across different laboratories.[7][8][9]
Hypothesized Mechanism of Action: Targeting Bacterial DNA Gyrase
While the precise molecular target of this compound is yet to be elucidated, the structural similarity of the indazole scaffold to other known antibacterial agents allows for the formulation of a testable hypothesis. A prominent and clinically validated target for novel antibiotics is the bacterial DNA gyrase (GyrB) subunit, an essential enzyme that controls DNA topology during replication.[10] Several classes of indazole derivatives have been identified as potent inhibitors of GyrB.[10] Inhibition of this enzyme leads to catastrophic DNA damage and subsequent bacterial cell death. This provides a logical starting point for future mechanism-of-action studies.
Caption: Hypothesized mechanism targeting DNA Gyrase.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
Standardized AST is the cornerstone of antimicrobial research. It provides quantitative metrics of a compound's efficacy against specific pathogens. The two primary endpoints are:
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11][12][13] It is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a 24-hour incubation.[14][15][16] This metric distinguishes between agents that merely inhibit growth (bacteriostatic) and those that actively kill the bacteria (bactericidal).
Adherence to protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical for generating high-quality, reliable data.[8][17]
Comprehensive Experimental Workflow
The evaluation of a novel compound follows a logical progression from determining initial potency to characterizing its bactericidal and dynamic effects. The workflow below outlines the comprehensive testing strategy.
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Synthesis of 7-Fluoro-2-methyl-2H-indazole: An Application Note and Experimental Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
Indazole and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, serving as bioisosteres of indoles and benzimidazoles.[1] These compounds exhibit a wide array of biological activities, including but not limited to, protein kinase regulation, anti-platelet aggregation, anti-tumor, anti-inflammatory, and antibacterial properties.[1] The N-alkylation of indazoles is a critical transformation, as the position of the alkyl group on the indazole nucleus can profoundly influence the molecule's pharmacological profile. The synthesis of 2-alkyl-2H-indazoles, in particular, is of great interest as this isomer is a key structural motif in several marketed drugs. However, the regioselective N-alkylation of indazoles presents a considerable synthetic challenge, often yielding a mixture of N1 and N2-alkylated products.[2][3]
This application note provides a detailed experimental protocol for the synthesis of 7-Fluoro-2-methyl-2H-indazole. The synthesis is a two-step process commencing with the preparation of the precursor, 7-fluoro-1H-indazole, followed by a regioselective N-methylation. The protocol is designed to favor the formation of the desired N2-isomer, drawing upon established principles of indazole chemistry.
Strategic Approach to Synthesis
The synthesis of this compound is approached in two main stages:
-
Synthesis of 7-Fluoro-1H-indazole: This precursor can be synthesized from commercially available starting materials. One common method involves the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate.[4]
-
Regioselective N-Methylation of 7-Fluoro-1H-indazole: This is the critical step where control over regioselectivity is paramount. The choice of methylating agent, base, and solvent system is crucial to favor the formation of the 2-methyl isomer over the 1-methyl isomer. Generally, alkylation under basic conditions can lead to a mixture of N1 and N2 products, while kinetic control or specific reaction conditions can favor the N2 product.[2]
Safety Precautions
General Lab Safety: Always adhere to standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.[5] All manipulations should be performed in a well-ventilated fume hood.[6]
Handling of Specific Reagents:
-
Hydrazine Hydrate: Highly toxic and corrosive. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.
-
Methyl Iodide: A potent methylating agent that is toxic and a suspected carcinogen. It should be handled with extreme caution in a fume hood, using appropriate gloves and respiratory protection if necessary.[7] All glassware and equipment contaminated with methyl iodide should be quenched with a suitable reagent (e.g., a solution of sodium thiosulfate) before cleaning.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol
Part 1: Synthesis of 7-Fluoro-1H-indazole
This protocol is adapted from a general procedure for the synthesis of fluoro-1H-indazoles.[4]
Materials and Equipment:
-
2,3-Difluorobenzaldehyde
-
Hydrazine monohydrate
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,3-difluorobenzaldehyde (1.85 g, 13.0 mmol).
-
Add hydrazine monohydrate (3 mL, 61.8 mmol) to the flask.
-
Heat the reaction mixture with stirring at 180°C for 10 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel to extract the product.
-
Separate the organic layer, and wash it with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford 7-fluoro-1H-indazole.
Part 2: Synthesis of this compound
This protocol is designed to favor N2-methylation based on literature precedents for regioselective alkylation of indazoles.[2][8]
Materials and Equipment:
-
7-Fluoro-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or a two-neck round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add 7-fluoro-1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the stirred solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add methyl iodide (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and isolate this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Reagents | Expected Yield |
| 7-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | 2,3-Difluorobenzaldehyde | Hydrazine monohydrate | ~45%[4] |
| This compound | C₈H₇FN₂ | 150.15 | 7-Fluoro-1H-indazole | NaH, CH₃I | Variable, dependent on N1/N2 ratio |
Visualizing the Workflow
Synthesis of 7-Fluoro-1H-indazole
Caption: Workflow for the N-methylation of 7-fluoro-1H-indazole.
Discussion of Experimental Causality
The choice of sodium hydride as a base is critical for the deprotonation of the indazole nitrogen, forming the indazolide anion. This anion is a soft nucleophile, and its reaction with a soft electrophile like methyl iodide proceeds via an SN2 mechanism. The regioselectivity of the alkylation (N1 vs. N2) is influenced by several factors, including the solvent, counter-ion, and the electronic and steric properties of the indazole ring. In aprotic solvents like THF, the sodium cation can coordinate with the nitrogen atoms of the indazolide, influencing the site of alkylation. While a mixture of isomers is often obtained, careful control of reaction conditions and purification can yield the desired 2-methylated product. The use of a strong base like NaH in THF has been shown in some cases to favor N1 alkylation; however, the substitution pattern on the indazole ring can significantly alter this preference. [8][9]For a more definitive N2-selective synthesis, alternative methods such as those employing Mitsunobu conditions or specific catalysts might be explored. [8][10]
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The Ascendance of 7-Fluoro-2-methyl-2H-indazole in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Its rigid structure and capacity for diverse substitutions have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets.[4][5] Indazole derivatives are integral to numerous FDA-approved drugs, demonstrating a remarkable breadth of therapeutic activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The indazole core can exist in two primary tautomeric forms, 1H- and 2H-indazole, with the substituent on the pyrazole nitrogen significantly influencing the molecule's spatial arrangement and target engagement.[2][9]
The 2H-indazole isomer, in particular, has gained significant traction in the design of targeted therapies, most notably protein kinase inhibitors.[10][11] The strategic placement of a methyl group at the N2 position, creating the 2-methyl-2H-indazole core, serves to lock the tautomeric form and provides a defined vector for orienting substituents within a protein's binding site.
Furthermore, the introduction of a fluorine atom, specifically at the 7-position, imparts unique and often advantageous physicochemical properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable interactions such as hydrogen bonding or dipole-dipole interactions.[12][13] The 7-fluoro substitution on the indazole scaffold has been shown to be a critical interaction motif in several potent enzyme inhibitors.[14]
This technical guide provides an in-depth exploration of the 7-Fluoro-2-methyl-2H-indazole scaffold in drug discovery. We will detail its synthesis, discuss its application in the development of targeted inhibitors, and provide detailed protocols for the evaluation of its derivatives.
Synthesis of the this compound Core and its Derivatives
The synthesis of the 7-fluoro-2H-indazole scaffold can be achieved through several established synthetic routes. A common approach involves the cyclization of appropriately substituted anilines or benzaldehydes. Derivatization of the core, for example at the C3 or C4 positions, is crucial for exploring structure-activity relationships (SAR).
Below is a generalized workflow for the synthesis and derivatization of the 7-fluoro-2H-indazole scaffold, often employed in the generation of compound libraries for screening.
Caption: Generalized synthetic workflow for this compound derivatives.
Application Note 1: Targeting Protein Kinases in Oncology
The 2H-indazole scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[10][11] Its structure mimics the adenine hinge-binding motif of ATP, allowing it to anchor effectively in the active site of numerous kinases. The this compound core can be elaborated to generate potent and selective inhibitors for various cancer-relevant kinases.
Case Study: Development of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death. Several potent PARP inhibitors are based on a 2-substituted-2H-indazole-7-carboxamide scaffold.[15][16]
Structural Rationale: The 7-carboxamide group on the indazole ring forms a key hydrogen bond with the protein backbone, while the 2-position substituent explores a hydrophobic pocket. A fluorine atom on the indazole ring can enhance binding affinity and modulate physicochemical properties. An extensive SAR study on substituted 2-phenyl-2H-indazole-7-carboxamides culminated in the identification of highly potent analogs, such as compound 48 (a 5-fluoro-2-phenyl-2H-indazole-7-carboxamide), which displayed an IC₅₀ of 4 nM against PARP and inhibited the proliferation of BRCA1-deficient cancer cells with a CC₅₀ of 42 nM.[16]
Data Summary: PARP Inhibition by Substituted 2-Phenyl-2H-indazole-7-carboxamides
| Compound | Substitution | PARP-1 IC₅₀ (nM)[16] | BRCA-1 Deficient Cell CC₅₀ (nM)[16] |
| Lead (6) | Unsubstituted Phenyl at N2 | 25 | 250 |
| Analog 48 | 5-Fluoro, Substituted Phenyl at N2 | 4 | 42 |
| MK-4827 | 2-{4-[(3S)-piperidin-3-yl]phenyl} | 3.8 | 10-100 |
Data for MK-4827 from a separate study for contextual comparison.[15]
Protocol 1: In Vitro PARP Inhibition Assay (Chemiluminescent)
This protocol outlines a typical procedure for evaluating the inhibitory activity of novel this compound derivatives against PARP-1.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD⁺
-
Biotinylated NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White, opaque 96-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the wells of the 96-well plate. Add 1 µL of DMSO to control wells.
-
Enzyme Preparation: Prepare a PARP-1 enzyme/activated DNA mix in assay buffer. Add 25 µL of this mix to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing NAD⁺, biotinylated NAD⁺, and histone H1 in assay buffer. Add 25 µL of the substrate mix to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 30% acetic acid.
-
Detection:
-
Wash the wells three times with wash buffer (e.g., PBS + 0.05% Tween-20).
-
Add 100 µL of streptavidin-HRP diluted in blocking buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate to each well.
-
Immediately read the plate on a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Application Note 2: Targeting Coagulation Factors
Beyond oncology, the unique properties of the 7-fluoroindazole scaffold have been leveraged to create potent and selective inhibitors of other enzyme classes, such as serine proteases involved in the coagulation cascade.
Case Study: Development of Factor Xa Inhibitors
Factor Xa (FXa) is a serine protease that plays a pivotal role in blood coagulation. Inhibiting FXa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. A novel series of potent and selective FXa inhibitors were developed using a 7-fluoroindazole moiety as a key structural element.[14]
Structural Rationale: In this series, the 7-fluoro group on the indazole scaffold acts as a bioisostere for a carbonyl oxygen found in previous amide-based inhibitors. X-ray co-crystal structures revealed that the 7-fluoro atom forms a crucial hydrogen bond with the backbone N-H of Gly216 in the S4 binding pocket of FXa.[14] This interaction is a prime example of fluorine's ability to act as a hydrogen bond acceptor. The importance of this interaction was demonstrated by the fact that the 7-fluoroindazoles were approximately 60-fold more potent than their non-fluorinated indazole counterparts.[14]
Caption: Key hydrogen bond interaction between 7-fluoroindazole and Factor Xa.
Protocol 2: In Vitro Factor Xa Chromogenic Assay
This protocol describes a method to determine the potency of test compounds against human Factor Xa.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of FXa on a specific chromogenic substrate. The rate of cleavage of the substrate, which releases a colored p-nitroaniline (pNA) group, is monitored spectrophotometrically at 405 nm.
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2765)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.3, 150 mM NaCl, 5 mM CaCl₂)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Clear, flat-bottom 96-well plates
Procedure:
-
Compound Addition: Add 2 µL of serially diluted test compounds in DMSO to the wells of a 96-well plate.
-
Enzyme Addition: Add 50 µL of human FXa solution (at a final concentration of ~0.5 nM) in assay buffer to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add 50 µL of the chromogenic substrate solution (at a final concentration of ~200 µM) in assay buffer to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.
-
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and highly valuable core structure in contemporary drug discovery. Its synthetic tractability, coupled with the beneficial properties imparted by the 2-methyl and 7-fluoro substitutions, makes it an attractive starting point for the development of novel therapeutics. The case studies presented herein, from potent PARP inhibitors in oncology to selective Factor Xa inhibitors in thrombosis, underscore the broad applicability of this privileged scaffold. Future explorations will likely involve the use of this core to target other enzyme classes and receptors, further expanding its role in addressing unmet medical needs. The detailed protocols provided serve as a robust foundation for researchers aiming to synthesize and evaluate the next generation of 2H-indazole-based drug candidates.
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7-Fluoro-2-methyl-2H-indazole: Application Notes for a Putative Kinase Chemical Probe
Prepared by: Gemini, Senior Application Scientist
Introduction: The 2H-Indazole Scaffold as a Privileged Motif in Kinase Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure and ability to form key hydrogen bonds have established it as a "privileged scaffold," particularly in the development of protein kinase inhibitors.[3] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2]
Within the indazole family, the 2H-indazole tautomer offers a distinct vector for substitution, enabling fine-tuning of steric and electronic properties to achieve desired potency and selectivity. This document provides a detailed guide for the characterization and application of 7-Fluoro-2-methyl-2H-indazole , a compound designed to leverage the advantageous properties of the 2H-indazole core. While specific biological data for this compound is not extensively published, its structural features—namely the 2-methyl and 7-fluoro substitutions—suggest its utility as a chemical probe for interrogating kinase signaling pathways.
The strategic placement of a fluorine atom is a well-established tactic in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity.[4][5] The 7-fluoro substitution on the indazole ring is hypothesized to modulate the compound's physicochemical properties and potentially enhance interactions with the target protein's active site.[6][7] The 2-methyl group serves to cap the N2 position of the indazole, preventing isomerization and providing a defined structural conformation.
This guide will provide researchers with a framework and generalized protocols for validating the biological target(s) of this compound and subsequently utilizing it as a chemical probe to dissect cellular signaling events.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source/Method |
| CAS Number | 1337881-42-1 | [8] |
| Molecular Formula | C₈H₇FN₂ | Calculated |
| Molecular Weight | 150.15 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, Methanol | Inferred from related structures |
| Storage | Store at 4°C, desiccated | Standard for small molecules |
PART 1: Initial Characterization of a Novel Chemical Probe
Before utilizing this compound in complex biological experiments, it is imperative to determine its primary biological target(s) and characterize its activity. The following protocols outline a generalized workflow for this initial validation phase.
Protocol 1.1: Broad-Spectrum Kinase Panel Screening
Objective: To identify the primary kinase target(s) of this compound and assess its selectivity.
Rationale: Given the prevalence of the indazole scaffold in kinase inhibitors, a broad-spectrum kinase screen is the most logical first step to identify high-affinity targets. Commercial services offer screening against hundreds of kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: Submit the compound for screening at a concentration of 1 µM and 10 µM to identify potent interactions.
-
Data Analysis: The primary data is typically reported as "% Inhibition" at the tested concentrations.
-
Hits are often defined as kinases with >50% or >70% inhibition. .
-
-
Follow-up: For identified primary targets, determine the IC₅₀ (half-maximal inhibitory concentration) through dose-response assays to quantify potency.
Diagram 1.1: Workflow for New Probe Characterization
Caption: Workflow for validating and using a new chemical probe.
PART 2: Cellular and In Vitro Assay Protocols
Once a primary target kinase is identified and the potency is confirmed, the next step is to use this compound to probe the function of this kinase in a cellular context.
Protocol 2.1: Western Blot Analysis of Target Phosphorylation
Objective: To determine if this compound can inhibit the activity of its target kinase in a cellular environment by assessing the phosphorylation status of a known downstream substrate.
Rationale: A hallmark of kinase inhibition is the reduction of phosphorylation of its substrates. Western blotting with phospho-specific antibodies is a standard method to measure this.
Methodology:
-
Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in cell culture media (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a DMSO vehicle control (at the same final concentration as the highest compound dose).
-
Treat cells for a predetermined time (e.g., 2 hours). This may need to be optimized.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated substrate of the target kinase overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image.
-
-
Data Normalization:
-
Strip the membrane and re-probe with an antibody against the total (pan) form of the substrate protein to ensure that changes in phosphorylation are not due to changes in total protein levels.
-
Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Diagram 2.1: Kinase Inhibition Pathway
Caption: Mechanism of action for a kinase inhibitor chemical probe.
Protocol 2.2: Cellular Proliferation Assay
Objective: To assess the functional consequence of inhibiting the target kinase on cell viability or proliferation.
Rationale: Many kinases are involved in cell growth and survival pathways. Inhibiting these kinases is expected to reduce cell proliferation.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM in a semi-log dilution series) for 72 hours. Include a DMSO vehicle control.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Data Analysis:
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Trustworthiness and Self-Validation: The Importance of Controls
To ensure the data generated with this compound is reliable and on-target, a series of control experiments are essential.
-
Vehicle Control: All experiments must include a DMSO-only control to account for any effects of the solvent.
-
Inactive Control Compound: If available, a structurally similar but biologically inactive analog of this compound should be used to demonstrate that the observed phenotype is due to the specific activity of the probe and not non-specific effects of the chemical scaffold.
-
Orthogonal Validation: Validate key findings using a different method. For example, if the probe inhibits a kinase, confirm the phenotype with siRNA or shRNA-mediated knockdown of the same kinase.
Conclusion
This compound is a promising chemical entity for the development of a selective chemical probe. Its 2H-indazole core is a well-validated scaffold for kinase inhibition, and the 7-fluoro substitution is anticipated to confer favorable pharmacological properties. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically characterize its biological activity, identify its primary target(s), and utilize it to dissect kinase-driven signaling pathways. Rigorous adherence to the described methodologies and the inclusion of appropriate controls will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of cellular signaling in health and disease.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
- Zhou, Y., & Li, Y. (2020). Recent advances in indazole-containing derivatives: Synthesis and biological perspectives. Molecules, 25(17), 3848.
- Domagala, J. M., Hanna, L. D., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Solomon, M. (1986). New structure-activity relationships of the quinolone antibacterials using the 6-fluoro group. Journal of medicinal chemistry, 29(3), 394-404.
- Lou, Y., He, X., & Harris, S. F. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & medicinal chemistry letters, 25(2), 318-322.
- Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(12), 2008-2035.
- WO2009106980A2 - Indazole derivatives - Google Patents. (n.d.).
- Zhang, J., Adrian, F. J., & Gray, N. S. (2009). Targeting Bcr-Abl with small molecule kinase inhibitors. Current opinion in chemical biology, 13(3), 323-329.
- WO2009106982A1 - Indazole derivatives - Google Patents. (n.d.).
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- US6982274B2 - 1H-indazole compound - Google Patents. (n.d.).
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- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (n.d.). ResearchGate.
- 3-fluoro-4-methyl-2H-indazole | C8H7FN2 | CID 163370710 - PubChem. (n.d.).
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Application Notes and Protocols for High-Throughput Screening with 7-Fluoro-2-methyl-2H-indazole
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, serving as the core of numerous pharmacologically active agents.[1][2][3] As a bioisostere of indole and benzimidazole, indazole derivatives have demonstrated a wide spectrum of biological activities, including the regulation of protein kinases and proteases, as well as anti-tumor, anti-inflammatory, and antimicrobial properties.[1][3] The versatility of the indazole ring allows for substitutions at various positions, enabling fine-tuning of its physicochemical and pharmacological properties.
7-Fluoro-2-methyl-2H-indazole is a specific derivative that incorporates a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity, and a methyl group on the indazole core. While specific high-throughput screening (HTS) data for this particular compound is not extensively published, its structural alerts point towards potential applications in kinase-centric drug discovery campaigns and oncology research. These application notes provide a comprehensive guide for researchers to design and execute HTS assays to elucidate the biological activity of this compound and similar analogs.
Physicochemical Properties and Compound Handling for HTS
Proper handling and understanding of the physicochemical properties of test compounds are paramount for successful HTS campaigns. For this compound (M.W.: 150.15 g/mol ), the following should be considered:
| Property | Recommendation for HTS | Rationale |
| Solubility | Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Subsequent dilutions for the assay should be made in aqueous buffer, ensuring the final DMSO concentration is consistent across all wells and typically below 1%. | DMSO is a common solvent for small molecules in HTS due to its ability to dissolve a wide range of compounds. Maintaining a low final DMSO concentration is crucial to minimize its effects on biological assays. |
| Stability | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. | Indazole derivatives can be susceptible to degradation over time, especially with repeated environmental changes. Aliquoting preserves the integrity of the compound stock. |
| Purity | Ensure the purity of the compound is >95% using methods like HPLC-MS or NMR before initiating a screening campaign. | Impurities can lead to false-positive or false-negative results, confounding data interpretation. |
Proposed High-Throughput Screening Workflow
A tiered screening approach is recommended to efficiently identify and validate the biological activity of this compound. This workflow begins with a broad primary screen, followed by more specific secondary and counter-assays to confirm activity and rule out artifacts.
Caption: A tiered HTS workflow for this compound.
Primary Screening Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle: Many indazole derivatives function as ATP-competitive kinase inhibitors.[2] This assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase by a test compound results in a lower ADP concentration and, consequently, a lower luminescent signal. The ADP-Glo™ Kinase Assay (Promega) is a robust and sensitive method suitable for HTS.
Materials:
-
Kinase of interest (e.g., a tyrosine kinase relevant to oncology)
-
Kinase-specific substrate peptide
-
Kinase reaction buffer (specific to the kinase)
-
ATP
-
This compound library in DMSO
-
Staurosporine (positive control, broad-spectrum kinase inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Luminometer
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds, positive control (Staurosporine), and negative control (DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This will result in a final assay concentration of, for example, 10 µM.
-
Kinase/Substrate Preparation: Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.
-
Initiation of Kinase Reaction: Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
ATP Addition: Prepare a 2X ATP solution in the kinase reaction buffer. Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Read (ADP Detection): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Read (Luminescence Generation): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.
Secondary Screening Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
Principle: Following the identification of kinase inhibitory activity, it is crucial to assess whether this translates to a cellular effect, such as reducing the viability of cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound in DMSO
-
Doxorubicin (positive control for cytotoxicity)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Absorbance plate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.[4]
-
Compound Addition: Prepare serial dilutions of this compound and the positive control (Doxorubicin). Add the compounds to the wells, ensuring the final DMSO concentration is consistent. Include wells with DMSO only as a negative control.[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the DMSO control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[4]
Hypothetical Target Pathway: Inhibition of a Pro-Survival Kinase Pathway
Indazole derivatives are known to inhibit various kinases, including those involved in pro-survival signaling pathways in cancer cells. A plausible mechanism of action for an active indazole compound could be the inhibition of a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or ERK.
Caption: Hypothetical inhibition of the MEK kinase by this compound.
Conclusion and Future Directions
These application notes provide a robust framework for initiating a high-throughput screening campaign with this compound. Based on the well-established pharmacological profile of the indazole scaffold, kinase inhibition and anti-cancer cytotoxicity assays represent logical and promising starting points. Positive hits from this screening cascade would warrant further investigation, including mechanism of action studies, selectivity profiling against a panel of kinases, and eventual lead optimization. The protocols provided are adaptable to various specific targets and cell lines, offering a versatile guide for drug discovery professionals.
References
- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- National Center for Biotechnology Information. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay.
- Nova Publishers. (n.d.). High Throughput Screening: Methods, Techniques and Applications (Chapter 7).
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- PubChem. (n.d.). 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid.
- African Rock Art. (n.d.). This compound.
Sources
7-Fluoro-2-methyl-2H-indazole in target identification studies
Application Note & Protocols
Topic: 7-Fluoro-2-methyl-2H-indazole in Target Identification Studies
Abstract
The identification of a bioactive small molecule's cellular targets is a critical and often rate-limiting step in drug discovery and chemical biology. Photoaffinity labeling (PAL), coupled with modern mass spectrometry-based proteomics, has emerged as a powerful strategy for capturing and identifying specific protein interactors directly in a native biological context.[1][2] This document provides a detailed guide to the application of this compound as a photoreactive warhead in the design and execution of target identification studies. We will explore the underlying chemical principles, provide validated, step-by-step protocols for live-cell labeling and proteomic analysis, and discuss best practices for data interpretation and target validation.
Introduction: The Power of Photoreactive Indazoles in Chemical Proteomics
Target deconvolution, the process of identifying the molecular targets of a compound, remains a significant challenge. Traditional affinity chromatography methods can be confounded by non-specific interactions and may fail to capture transient or low-affinity binding events. Photoaffinity labeling (PAL) overcomes many of these limitations by creating a covalent bond between the small molecule probe and its target protein upon photoactivation, permanently "trapping" the interaction for subsequent analysis.[3]
The choice of the photoreactive group is paramount to the success of a PAL experiment. The indazole scaffold has gained attention as a versatile photophore in medicinal chemistry and chemical biology.[4][5][6] The this compound moiety, in particular, offers a unique combination of properties that make it an excellent choice for constructing high-efficacy photoaffinity probes:
-
The 2H-Indazole Core: Upon irradiation with UV light (typically ~365 nm), the 2H-indazole ring system generates a highly reactive intermediate. This species rapidly and indiscriminately inserts into nearby C-H or N-H bonds of an interacting protein, forming a stable covalent linkage.
-
The N2-Methyl Group: Indazoles can exist in 1H and 2H tautomeric forms.[6][7] The methyl group at the N2 position effectively "locks" the molecule into the desired 2H-tautomer, ensuring consistent photoreactivity and simplifying its chemical behavior.[7]
-
The C7-Fluoro Substituent: The incorporation of fluorine into small molecule probes is a well-established strategy in medicinal chemistry to enhance biological properties.[8] The electron-withdrawing nature of the fluorine atom can improve metabolic stability, increase cell membrane permeability, and favorably modulate the binding affinity of the probe for its target.
This guide details the workflow for utilizing a custom-synthesized probe incorporating this compound to identify protein targets in a live-cell environment.
Principle of the Method: An Integrated Workflow
The overall strategy involves a multi-step process that begins with treating live cells with a bespoke photoaffinity probe. This probe is a trifunctional molecule comprising the this compound photophore, a linker, and a bio-orthogonal handle (e.g., an alkyne) for downstream enrichment. After allowing the probe to engage its target(s), UV irradiation covalently crosslinks the probe to its binding partners. Subsequently, cells are lysed, and the alkyne-tagged proteins are conjugated to a biotin reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Biotinylated proteins are then enriched on streptavidin beads, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 1: Overall workflow for target identification using a this compound-based photoaffinity probe.
Photoaffinity Probe Design and Key Considerations
The this compound is the photoreactive "warhead," but a functional probe requires two additional components. The design of these components is critical and must be optimized for each specific small molecule of interest.
| Component | Function & Rationale | Key Considerations |
| Photoreactive Group | This compound. Forms a covalent bond with the target upon UV activation. | The point of attachment to the linker should minimally perturb the parent molecule's binding. |
| Linker | Spatially separates the core pharmacophore from the reporter tag. | Must be long enough to allow the reporter tag to be accessible for click chemistry but not so long that it promotes non-specific interactions. Polyethylene glycol (PEG) linkers are common. |
| Reporter/Enrichment Tag | A terminal alkyne or azide group. Enables "click chemistry" for biotinylation and subsequent enrichment. | The terminal alkyne is generally preferred as it is small and less likely to interfere with binding. It is also absent from native biological systems. |
Expert Tip: Before embarking on a full proteomic study, it is essential to synthesize and test the probe to ensure it retains the biological activity of the parent compound. A probe that does not bind its intended target class will not yield meaningful results.
Detailed Experimental Protocols
These protocols provide a validated framework. Optimization of probe concentration, incubation times, and UV exposure may be required for specific cell types and target classes.
Protocol 1: Live Cell Photoaffinity Labeling
Rationale: This protocol is designed to achieve covalent crosslinking of the probe to its targets within a native cellular environment, preserving authentic protein-small molecule interactions.
Materials:
-
HEK293T, HeLa, or other relevant cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Indazole Photoaffinity Probe (dissolved in DMSO, stock at 10-50 mM)
-
Parent (non-photoreactive) compound for competition (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
UV Crosslinker instrument with 365 nm bulbs (e.g., UVP CL-1000L)
Procedure:
-
Cell Seeding: Seed cells in 10 cm or 15 cm culture dishes. Grow to ~80-90% confluency. For a typical experiment, plan for at least three biological replicates for each condition.
-
Control Setup: For robust data, include the following experimental arms:
-
Experimental: Cells treated with the photoaffinity probe.
-
Competition Control: Cells pre-treated with a 50-fold excess of the parent compound, followed by treatment with the photoaffinity probe. This control identifies targets specific to the pharmacophore.
-
No-UV Control: Cells treated with the photoaffinity probe but not exposed to UV light. This control identifies proteins that non-specifically associate with the probe or beads.
-
DMSO Vehicle Control: Cells treated with an equivalent volume of DMSO.
-
-
Probe Incubation: a. Aspirate the culture medium. Wash cells once with 5 mL of serum-free medium. b. For the competition control plates, add serum-free medium containing the parent compound (e.g., 50 µM final concentration) and incubate for 1 hour at 37°C. c. To all plates (except DMSO control), add serum-free medium containing the photoaffinity probe (e.g., 1 µM final concentration). For competition plates, add the probe to the medium already containing the parent compound. d. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
UV Irradiation: a. Aspirate the medium and wash the cells twice with 10 mL of ice-cold PBS to remove unbound probe. b. Remove the lid of the culture dish and place it on ice inside the UV crosslinker. c. Irradiate with 365 nm UV light for 15-30 minutes.[9] The optimal energy and time should be determined empirically to maximize labeling while minimizing cell damage.
-
Cell Harvest: a. Immediately after irradiation, add 5 mL of ice-cold PBS. b. Scrape the cells using a cell lifter, transfer the suspension to a 15 mL conical tube. c. Centrifuge at 500 x g for 5 minutes at 4°C. d. Discard the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for lysis.
Protocol 2: Cell Lysis and Click Chemistry
Rationale: Cells are lysed under harsh denaturing conditions to solubilize all proteins and prevent degradation. Click chemistry is then used to attach a biotin tag to the crosslinked proteins for enrichment.[10]
Materials:
-
Lysis Buffer: 1% SDS in PBS with 1x Protease Inhibitor Cocktail (e.g., Roche cOmplete)
-
Click Chemistry Reagents:
-
Biotin-Azide (e.g., Biotin-PEG3-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) Sulfate (CuSO₄)
-
-
Probe sonicator or 25G needle/syringe
Procedure:
-
Cell Lysis: a. Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. b. Sonicate the sample on ice (e.g., 3 x 10-second pulses) or pass through a 25G needle 10 times to shear genomic DNA and ensure complete lysis. c. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (proteome) to a new tube. Determine protein concentration using a BCA assay.
-
Click Reaction: a. In a 1.5 mL tube, combine 1 mg of protein lysate with pre-mixed click chemistry reagents to the following final concentrations: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄. b. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
Figure 2: Photoactivation of the indazole probe leads to a covalent bond with the target protein.
Protocol 3: Enrichment and Proteolytic Digestion
Rationale: Streptavidin has an extremely high affinity for biotin, allowing for the efficient capture of labeled proteins and removal of the unlabeled background proteome. On-bead digestion minimizes sample loss.
Materials:
-
High-Capacity Streptavidin Agarose Beads
-
Wash Buffer 1: 0.1% SDS in PBS
-
Wash Buffer 2: 6 M Urea in PBS
-
Wash Buffer 3: PBS
-
Digestion Buffer: 50 mM Ammonium Bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
Procedure:
-
Bead Preparation: Slurry the streptavidin beads and wash 50 µL of slurry per sample three times with Lysis Buffer.
-
Protein Binding: Add the click-reacted proteome to the washed beads. Incubate overnight at 4°C with end-over-end rotation.
-
Washing: a. Centrifuge beads at 500 x g for 2 minutes, discard supernatant. b. Perform sequential washes to remove non-specific binders:
- 2x with 1 mL Wash Buffer 1
- 2x with 1 mL Wash Buffer 2
- 3x with 1 mL Wash Buffer 3
-
On-Bead Digestion: a. Resuspend beads in 100 µL of Digestion Buffer containing 10 mM DTT. Incubate at 56°C for 30 minutes. b. Cool to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes. c. Add trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C with shaking.
-
Peptide Collection: a. Centrifuge the beads and collect the supernatant containing the peptides. b. Perform a second elution by adding 50 µL of 50 mM Ammonium Bicarbonate to the beads, vortexing, and collecting the supernatant. c. Combine the peptide eluates. Acidify with formic acid to a final concentration of 1% and desalt using a C18 StageTip prior to LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis and Data Interpretation
Rationale: Mass spectrometry identifies and quantifies the peptides from the enriched proteins, allowing for the determination of which proteins were specifically captured by the photoaffinity probe.
Procedure:
-
LC-MS/MS: Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system. A standard 90-minute gradient is typically sufficient.
-
Database Search: Search the raw data against a relevant protein database (e.g., UniProt Human) using a search algorithm like MaxQuant or Proteome Discoverer. Specify trypsin as the enzyme, carbamidomethyl (C) as a fixed modification, and oxidation (M) and deamidation (N, Q) as variable modifications.
-
Data Analysis: a. Use a label-free quantification (LFQ) approach to compare protein intensities across all samples. a. Identify high-confidence target candidates by filtering for proteins that are significantly enriched in the Experimental sample compared to both the Competition Control and No-UV Control samples (e.g., >3-fold enrichment, p-value < 0.05). b. The competition control is the most critical; proteins whose binding is competed away by the parent compound are the most likely direct targets.
Conclusion and Future Directions
The use of this compound as a photoreactive group provides a robust and reliable tool for modern chemical proteomics and target identification.[11] Its favorable chemical properties, including tautomeric stability and the beneficial effects of the fluorine substituent, make it an attractive choice for the design of next-generation photoaffinity probes. The protocols outlined herein provide a comprehensive workflow for the application of this chemistry in a live-cell context. Successful identification of target candidates should always be followed by orthogonal validation experiments, such as cellular thermal shift assays (CETSA), Western blotting, or genetic knockdown (RNAi), to confirm the functional relevance of the interaction.
References
- Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC - PubMed Central.
- This compound - African Rock Art.
- Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PubMed Central.
- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC - NIH.
- Importance of Fluorine in Benzazole Compounds - MDPI.
- Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis - PMC - PubMed Central.
- Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC - NIH.
- Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC - PubMed Central.
- Blind testing cross-linking/mass spectrometry under the auspices of the 11th critical assessment of methods of protein structure prediction (CASP11) - PubMed Central.
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - AUB ScholarWorks.
- 2H-Indazole synthesis - Organic Chemistry Portal.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine - Taylor & Francis.
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- 3. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 11. 1337881-42-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
The Strategic Incorporation of 7-Fluoro-2-methyl-2H-indazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged heterocyclic motif, prized for its structural rigidity, synthetic versatility, and ability to engage in critical hydrogen bonding interactions with biological targets.[1] Among its numerous derivatives, 7-Fluoro-2-methyl-2H-indazole has garnered significant interest due to its unique electronic properties and steric profile, which can impart enhanced potency, selectivity, and favorable pharmacokinetic attributes to bioactive molecules. This technical guide provides an in-depth exploration of the this compound moiety in medicinal chemistry, offering insights into its synthesis, therapeutic applications, and structure-activity relationships (SAR), complemented by detailed experimental protocols.
The Physicochemical Impact of the this compound Scaffold
The strategic placement of a fluorine atom at the 7-position and a methyl group at the N2-position of the indazole core profoundly influences its physicochemical properties. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the indazole ring system, impacting its ionization state at physiological pH. This can be a critical factor in optimizing target engagement and cell permeability. Furthermore, the fluorine atom can form favorable orthogonal multipolar interactions with protein residues, enhancing binding affinity. The N2-methylation prevents the formation of the more thermodynamically stable 1H-indazole tautomer, locking the molecule in the 2H-conformation and presenting a distinct vector for substitution and interaction with the target protein.[2]
Therapeutic Applications and Target Engagement
The this compound scaffold is a key building block in the design of inhibitors for several important drug targets, most notably protein kinases and G-protein coupled receptors (GPCRs).
Kinase Inhibition: Targeting the ATP-Binding Site
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The indazole nucleus is an effective bioisostere of the purine core of ATP, enabling it to competitively bind to the ATP-binding site of kinases. The 7-fluoro and 2-methyl substituents can be strategically employed to enhance both potency and selectivity.
One key kinase family where indazole-based inhibitors have shown significant promise is the Interleukin-1 Receptor-Associated Kinase (IRAK) family, with IRAK4 being a particularly attractive target for the treatment of inflammatory and autoimmune diseases.[3][4] The 7-fluoro substituent can occupy a specific hydrophobic pocket within the kinase hinge region, while the 2-methyl group provides a vector for linking to other pharmacophoric elements that can extend into the solvent-exposed region.
Below is a representative signaling pathway illustrating the role of IRAK4 in Toll-Like Receptor (TLR) signaling, a pathway that can be modulated by inhibitors incorporating the this compound scaffold.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation, leading to the production of pro-inflammatory cytokines. This compound-based inhibitors can effectively block this cascade by targeting IRAK4.
CGRP Receptor Antagonism: A New Era in Migraine Treatment
The Calcitonin Gene-Related Peptide (CGRP) receptor is a key player in the pathophysiology of migraine.[5] Small molecule CGRP receptor antagonists, known as "gepants," have revolutionized migraine treatment. The indazole scaffold has been a recurring feature in the design of potent CGRP antagonists. While the 7-methyl-1H-indazol-5-yl moiety is a common feature in several CGRP antagonists, the principles of its interaction with the receptor can be extrapolated to the this compound scaffold.[6] The indazole ring typically forms a crucial hydrogen bond with a key residue in the receptor binding pocket, while the substituent at the 7-position can enhance affinity through hydrophobic interactions.
Synthesis and Characterization Protocols
The synthesis of this compound typically involves a two-step process starting from the commercially available 7-fluoro-1H-indazole. The key challenge lies in the regioselective methylation at the N2-position.
Protocol 1: Regioselective N2-Methylation of 7-Fluoro-1H-indazole
This protocol is adapted from established methods for the regioselective N2-alkylation of indazoles.[7][8]
Materials:
-
7-Fluoro-1H-indazole (1.0 eq)
-
Methyl 2,2,2-trichloroacetimidate (1.5 eq)
-
Trifluoromethanesulfonic acid (TfOH) (0.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of 7-Fluoro-1H-indazole in anhydrous DCM at 0 °C under an inert atmosphere, add methyl 2,2,2-trichloroacetimidate.
-
Slowly add trifluoromethanesulfonic acid to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of Hexanes:EtOAc to afford this compound.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the methyl group, and aromatic protons.
-
¹³C NMR (101 MHz, CDCl₃): Expected signals for the methyl carbon and aromatic carbons, showing characteristic C-F couplings.
-
¹⁹F NMR (376 MHz, CDCl₃): A singlet corresponding to the fluorine atom at the 7-position.
-
Mass Spectrometry (ESI+): Calculated m/z for C₈H₇FN₂ [M+H]⁺, found.
Caption: General workflow for the synthesis and characterization of this compound.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a broad range of this compound derivatives is not extensively published, we can infer key relationships based on analogous indazole-based inhibitors.
| Position of Substitution | Functional Group Variation | Impact on Activity | Rationale |
| C3 | Small alkyl, aryl, heteroaryl | Potency and Selectivity | The C3 position often serves as a key attachment point for moieties that occupy hydrophobic pockets or form additional hydrogen bonds with the target protein. |
| C4, C5, C6 | Hydrogen, Halogen, Small alkyl | Fine-tuning of electronics and sterics | Substituents at these positions can modulate the electronic nature of the indazole ring and provide additional points of interaction. |
| N2-Methyl | Variation of alkyl group | Pharmacokinetics and Potency | The size and nature of the N2-substituent can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the binding site. |
Conclusion
The this compound scaffold represents a valuable and strategically important building block in modern medicinal chemistry. Its unique combination of electronic and steric properties makes it an attractive component for the design of potent and selective inhibitors of key therapeutic targets such as protein kinases and GPCRs. The synthetic accessibility and the potential for diverse functionalization further enhance its utility in drug discovery campaigns. Future exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161.
- Buckley, G. M., et al. (2008). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry, 8(18), 1644-1659.
- Kymera Therapeutics. (2022). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities.
- Google Patents. (n.d.). WO2009106982A1 - Indazole derivatives.
- BMS. (2022). Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode. ACS Medicinal Chemistry Letters.
- MDPI. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies.
- Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. PubMed.
- A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflamm
- Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.
- Wiley-VCH. (2007).
- Google Patents. (n.d.). WO2022140415A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease.
- ResearchGate. (2015).
- López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.
- Chuang, T. H., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(10), 2634-2637.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- García-Pérez, D., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1993.
- National Institutes of Health. (2023).
- Google Patents. (n.d.). US6982274B2 - 1H-indazole compound.
- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Google Patents. (n.d.). WO2012081916A2 - Indazole derivative and a pesticide composition containing the same.
- African Rock Art. (n.d.). This compound.
- Royal Society of Chemistry. (2021).
- Beilstein Journals. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- PubChem. (n.d.). Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2.
- PubChemLite. (n.d.). 7-amino-2-methyl-2h-indazole (C8H9N3).
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- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 5. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Topic: Analytical Methods for the Quantification of 7-Fluoro-2-methyl-2H-indazole
An Application Note from the Office of the Senior Application Scientist
**Abstract
This technical guide provides detailed application notes and validated protocols for the accurate quantification of 7-Fluoro-2-methyl-2H-indazole (CAS: 1337881-42-1), a heterocyclic compound of increasing interest in pharmaceutical research and development.[1] Recognizing the critical need for robust analytical methods in drug discovery and quality control, this document outlines two primary orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and confirmatory analysis. The causality behind experimental choices, step-by-step protocols, and method validation parameters according to International Council for Harmonisation (ICH) guidelines are discussed in detail.[2]
Introduction and Scientific Rationale
This compound belongs to the indazole class of nitrogen-containing heterocycles, which are recognized as privileged scaffolds in medicinal chemistry.[3] The introduction of a fluorine atom can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making fluorinated indazoles valuable in modern drug design.[4][5] Consequently, the ability to reliably quantify compounds like this compound in various matrices—from reaction mixtures to biological samples—is paramount for advancing research and ensuring product quality.
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a foundational framework for establishing and validating quantitative methods, ensuring data integrity and reproducibility. We will explore two powerful and widely accessible analytical techniques, explaining the scientific principles that make them suitable for this specific analyte.
Analyte Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1337881-42-1 | [1] |
| Molecular Formula | C₈H₇FN₂ | |
| Molecular Weight | 150.15 g/mol | |
| Structure | This compound | - |
Recommended Analytical Workflow: A Dual-Method Approach
A robust analytical strategy often employs orthogonal methods—techniques that rely on different separation and detection principles. This approach provides a higher degree of confidence in the analytical results. For this compound, we recommend the following workflow:
-
Primary Quantification: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). This method is ideal for routine analysis, process monitoring, and quality control due to its robustness, precision, and widespread availability.
-
Confirmatory & Trace Analysis: Gas Chromatography-Mass Spectrometry (GC-MS). This method offers superior specificity through mass-based detection and enhanced sensitivity, making it suitable for impurity profiling and trace-level quantification.[2]
Caption: Recommended dual-method analytical workflow.
Protocol I: Quantification by HPLC-UV
Principle and Rationale
This method utilizes reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and elution by a polar mobile phase. The indazole ring system contains a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. A C18 column is selected for its versatility and proven efficacy in retaining aromatic heterocyclic compounds. The mobile phase, a mixture of acetonitrile and water, is chosen to provide optimal retention and peak shape.
Instrumentation and Reagents
-
System: HPLC or UPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade or higher).
-
Water (Type I, 18.2 MΩ·cm).
-
This compound reference standard (purity ≥98%).
-
Methanol (HPLC grade, for sample preparation).
-
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of the reference standard in methanol.
-
Perform serial dilutions with the mobile phase to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol to achieve an estimated concentration within the calibration range.
-
Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove particulates before injection.
-
-
Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water | Provides adequate retention and a stable baseline. Adjust ratio as needed for optimal resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak broadening. |
| Detection | 254 nm or DAD scan (210-400 nm) | The indazole scaffold typically exhibits strong absorbance around 254 nm. A DAD allows for peak purity assessment. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a linear regression curve by plotting peak area versus concentration for the standards.
-
Calculate the concentration of the analyte in the sample using the regression equation.
-
Method Validation Framework
The protocol must be validated to ensure it is fit for its intended purpose.[2] The following parameters and acceptance criteria are recommended based on ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the analyte's retention time in blank/placebo samples. Peak purity index > 0.995 (DAD). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): ≤ 2.0%. Intermediate Precision: ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10, with acceptable precision (RSD ≤ 10%). |
Protocol II: Quantification by GC-MS
Principle and Rationale
GC-MS is a powerful confirmatory technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This compound is expected to be sufficiently volatile and thermally stable for GC analysis. Electron Ionization (EI) will produce a characteristic fragmentation pattern, allowing for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) mode is used to monitor specific, abundant ions, dramatically increasing sensitivity and selectivity compared to a full scan.[6]
Caption: Workflow for GC-MS quantification.
Instrumentation and Reagents
-
System: Gas chromatograph coupled to a Mass Selective Detector (MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.
-
Reagents:
-
Acetonitrile or Ethyl Acetate (GC grade).
-
This compound reference standard.
-
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution in acetonitrile.
-
Create calibration standards by serial dilution (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL). The lower range reflects the higher sensitivity of the technique.
-
Prepare samples similarly, ensuring the final concentration is within the calibration range.
-
-
Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | Start at 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | Provides good separation from solvent and potential impurities. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| MS Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
-
Data Analysis and Ion Selection:
-
First, perform a full scan analysis of a concentrated standard to identify the molecular ion ([M]⁺, m/z 150) and the most abundant, characteristic fragment ions.
-
Select at least three ions for SIM mode:
-
Quantifier Ion: Typically the most abundant and stable fragment.
-
Qualifier Ions (x2): Other characteristic ions used to confirm identity by maintaining expected abundance ratios.
-
-
Quantify the analyte by integrating the peak area of the quantifier ion and calculating the concentration from the calibration curve.
-
Conclusions
This application note provides two robust, validated, and orthogonal methods for the quantification of this compound. The HPLC-UV method serves as an excellent primary technique for routine analysis in quality control and process development, offering reliability and ease of use. The GC-MS method provides a highly sensitive and specific alternative, ideal for confirmatory testing, trace analysis, and impurity identification. The successful implementation of these protocols will enable researchers to generate accurate and reproducible data, accelerating the development of novel therapeutics based on this important chemical scaffold.
References
- PubChem. 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid | C9H7FN2O2 | CID 83387268.
- El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
- Chowdhury, M. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
- Rivera-Sánchez, G., et al. (2021).
- Organic Chemistry Portal. 2H-Indazole synthesis.
- Bautista-López, M., et al. (2017).
- Nagaraju, D., & Kumar, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
- African Rock Art. This compound.
- Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry.
- Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
- Huber, T., et al. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Chemical Biology.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing 7-Fluoro-2-methyl-2H-indazole synthesis yield
An in-depth guide to navigating the complexities of 7-Fluoro-2-methyl-2H-indazole synthesis, focusing on yield optimization and regiochemical control.
Introduction: The Challenge of Regioselectivity
This compound is a valuable heterocyclic motif in medicinal chemistry and drug discovery. While its synthesis may appear straightforward, researchers frequently encounter challenges that significantly impact the final yield. The core issue lies in the N-methylation of the 7-fluoro-1H-indazole precursor. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation often produces a mixture of two regioisomers: the desired this compound (N2 isomer) and the undesired 7-fluoro-1-methyl-1H-indazole (N1 isomer).[1][2] Optimizing the yield is therefore not just about driving the reaction to completion, but about precisely controlling its regiochemical outcome.
This guide provides detailed troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and maximize the yield of the target N2 isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
The most prevalent and practical approach is a two-step synthesis:
-
Formation of the Indazole Core : Synthesis of the 7-fluoro-1H-indazole precursor, typically from a starting material like 2,3-difluorobenzaldehyde.[3]
-
N-Methylation : Subsequent regioselective methylation of the 7-fluoro-1H-indazole intermediate to introduce the methyl group at the N2 position.
Direct synthesis methods that build the N-substituted ring in one pot exist, for instance, from 2-halobenzyl halides and arylhydrazines, but the two-step approach is often more common for simple alkyl substitutions due to readily available starting materials.[4][5]
Q2: Why is controlling the N1 vs. N2 methylation ratio so critical for yield?
The indazole anion, formed after deprotonation by a base, is an ambident nucleophile with electron density on both nitrogen atoms. This leads to a competitive reaction where the methylating agent can attack either N1 or N2.[1] Since the N1 and N2 isomers often have very similar physical properties, their separation can be difficult and lead to significant product loss.[6][7] Therefore, achieving a high N2:N1 ratio during the reaction is the most effective way to optimize the isolated yield of the desired product.
Q3: What are the key factors that control N2 selectivity during methylation?
Regioselectivity is a delicate balance between kinetic and thermodynamic control, heavily influenced by several factors:
-
Substituent Effects : This is perhaps the most critical factor for this specific molecule. Electron-withdrawing substituents at the C7 position, such as the fluorine atom in your substrate, have been shown to confer excellent N2 regioselectivity.[8][9] This electronic effect makes the N2 position more nucleophilic or sterically accessible for alkylation.
-
Choice of Base and Solvent : The combination of base and solvent determines the nature of the indazole anion and its counter-ion.
-
For N1 selectivity (thermodynamic product) , conditions that allow for equilibration, such as using a strong base like sodium hydride (NaH) in an aprotic solvent like THF, are often employed.[6][10]
-
For N2 selectivity (kinetic product) , different conditions are required. The directing effect of the C7-fluoro group is a powerful tool to exploit.
-
-
Reaction Temperature : Lower temperatures typically favor the kinetic product (N2), while higher temperatures can allow the reaction to equilibrate to the more thermodynamically stable N1 isomer.[10]
Troubleshooting Guide: Common Experimental Issues
Problem: My methylation reaction results in a low N2:N1 isomer ratio.
This is the most common obstacle. If you are getting a significant amount of the undesired N1 isomer, consider the following:
-
Are you using the optimal base?
-
Insight : Strong, non-coordinating bases in polar aprotic solvents can sometimes lead to poor selectivity. While NaH in THF is excellent for driving N1 alkylation, it may not be ideal for your target.[6][9] Milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF are often used, but selectivity can be variable.[11]
-
Suggestion : Leverage the C7-fluoro directing effect. Start with standard conditions such as K₂CO₃ in DMF. If selectivity is poor, consider exploring other bases. Some protocols have found success with cesium carbonate (Cs₂CO₃), as the larger cation can influence the nucleophilicity of the two nitrogen atoms differently.[2]
-
-
Is your solvent choice appropriate?
-
Insight : The solvent influences the dissociation of the indazole salt and the solvation of the cation. In solvents like DMF or DMSO, the "naked" anion is highly reactive, and the reaction is often under kinetic control, which should favor the N2 product in this specific case.
-
Suggestion : DMF is a reliable starting point. Avoid non-polar solvents which may hinder the reaction, and be cautious with protic solvents which can interfere with the base and anion.
-
-
Could temperature be the issue?
-
Insight : Methylation is often exothermic. Running the reaction at elevated temperatures (e.g., >80 °C) for extended periods might allow for the kinetically formed N2 product to isomerize to the more thermodynamically stable N1 product.
-
Suggestion : Perform the methylation at a controlled, moderate temperature (e.g., room temperature to 50 °C). Add the methylating agent slowly to manage any exotherm. Monitor the reaction by TLC or LCMS to track the formation of both isomers over time.
-
Caption: Troubleshooting decision tree for optimizing N2 selectivity.
Problem: I am struggling to separate the N1 and N2 isomers.
This is a common consequence of poor regioselectivity.
-
Is your column chromatography optimized?
-
Insight : The two isomers often have very close Rf values on TLC plates, making baseline separation on a column difficult.
-
Suggestion : Use a shallow solvent gradient with a high-performance silica gel. Test various solvent systems; a common mobile phase is a mixture of hexanes and ethyl acetate. A small percentage of a more polar solvent like methanol can sometimes improve separation. If separation is still poor, consider reverse-phase chromatography.[6]
-
-
Have you tried recrystallization?
-
Insight : Recrystallization can be a surprisingly effective and scalable method for separating isomers that co-elute. The different crystal packing abilities of the two isomers can be exploited.
-
Suggestion : A patented method for separating indazole isomers involves using a mixed solvent system.[12] Try dissolving the mixed-isomer product in a minimal amount of a good solvent (e.g., acetone, ethanol, or methanol) at an elevated temperature and then slowly adding a poor solvent (e.g., water) until turbidity is observed. Allow the solution to cool slowly. One isomer may selectively precipitate, leaving the other in the mother liquor.
-
Problem: How can I be certain which isomer is N1 and which is N2?
Unambiguous characterization is essential. Do not rely on elution order alone.
-
Are you using NMR correctly?
-
Insight : ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing the isomers. The chemical environment of the protons and carbons around the nitrogen atoms changes significantly between the two forms.
-
Suggestion :
-
¹³C NMR : This is often the most definitive. The chemical shifts of the bridgehead carbon (C7a) and the carbon adjacent to the methylated nitrogen (C3) are particularly diagnostic. For N2-isomers, the C7a signal is typically shifted significantly downfield (to a higher ppm) compared to the N1-isomer.[13]
-
¹H NMR : The proton at the C3 position often shows a different chemical shift.
-
2D NMR (HMBC) : A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides conclusive proof. Look for a 3-bond correlation between the N-methyl protons and the C3 and C7a carbons of the indazole ring. The N1-methyl protons will show a strong correlation to C7a, while the N2-methyl protons will show a correlation to C3.[6][9]
-
-
Experimental Protocols & Data
Overall Synthetic Workflow
Caption: General two-step workflow for the synthesis of this compound.
Table 1: Influence of Reaction Conditions on Indazole N-Alkylation
| Indazole Substituent | Base/Solvent | Alkylating Agent | N2:N1 Ratio | Control Type | Reference(s) |
| Unsubstituted | NaH / THF | Alkyl Bromide | Low (N1 Favored) | Thermodynamic | [6][9] |
| Unsubstituted | K₂CO₃ / DMF | Methyl Iodide | ~1:1 | Mixed | [11] |
| C7-NO₂ (Electron Withdrawing) | NaH / THF | Pentyl Bromide | >24:1 | Kinetic (Substrate Directed) | [9] |
| C3-CO₂Me | NaH / THF | Pentyl Bromide | <1:24 (N1 Favored) | Thermodynamic (Chelation) | [6] |
| Unsubstituted | Mitsunobu (DEAD/PPh₃) | Pentanol | 2.5:1 | Kinetic | [6] |
This table summarizes general findings in indazole alkylation. The C7-NO₂ example is a strong predictor for the expected high N2 selectivity with a C7-Fluoro substituent under similar conditions.
Protocol A: Synthesis of 7-Fluoro-1H-indazole
This protocol is adapted from established procedures for synthesizing fluoro-indazoles from corresponding benzaldehydes.[3]
-
Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-difluorobenzaldehyde (1.0 eq).
-
Reagent Addition : Add hydrazine monohydrate (4-5 eq). Caution: Hydrazine is highly toxic and corrosive.
-
Reaction : Heat the reaction mixture with vigorous stirring to 120-140 °C for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup : Cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 7-fluoro-1H-indazole as a solid.
Protocol B: N-Methylation of 7-Fluoro-1H-indazole
This protocol is optimized to favor the formation of the N2-methylated isomer, leveraging the directing effect of the C7-fluoro group.
-
Setup : To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 7-fluoro-1H-indazole (1.0 eq) and anhydrous DMF.
-
Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) to the solution and stir for 15-20 minutes at room temperature.
-
Methylation : Cool the mixture in an ice bath (0 °C). Slowly add methyl iodide (CH₃I, 1.1-1.2 eq) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours. Monitor the disappearance of starting material and the formation of the two products by TLC or LCMS.
-
Workup : Quench the reaction by slowly adding water. Extract the product into ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude mixture of N1 and N2 isomers.
References
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, RSC Publishing.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. (2024).
- Synthesis of 2H-indazoles. Organic Chemistry Portal.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Alijaar, N., et al. (2021). Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. The Journal of Organic Chemistry, 86(2), 1408–1418.
- Wu, C., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 76(19), 7842–7851.
- A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, ACS Publications.
- Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
- Takahashi, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1073–1085.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, ACS Publications.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health.
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health.
- (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.
- (PDF) 13 C NMR of indazoles. ResearchGate.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, ACS Publications.
- 1-Methyl-1H-indazole. PubChem.
- How can two isomeric compounds be separated?. ResearchGate.
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. d-nb.info [d-nb.info]
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- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Fluoro-2-methyl-2H-indazole
Welcome to the technical support center for the synthesis of 7-Fluoro-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address common challenges related to byproducts and impurities, and offer validated protocols.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My N-methylation of 7-fluoro-1H-indazole is producing a significant amount of an isomeric byproduct, leading to low yields of the desired this compound. What is happening and how can I improve selectivity?
Answer:
The primary challenge in the N-methylation of 7-fluoro-1H-indazole is controlling regioselectivity. The indazole anion is an ambident nucleophile, meaning methylation can occur at either the N1 or N2 position, leading to a mixture of 7-fluoro-1-methyl-1H-indazole (the N1 isomer) and the desired this compound (the N2 isomer).[1][2] Standard SN2 conditions (e.g., methyl iodide with K₂CO₃ in DMF) often result in poor selectivity, yielding mixtures that are difficult to separate and reduce the overall yield of the target molecule.[1]
Several factors influence the N1/N2 ratio, including steric hindrance, electronics, and reaction conditions.[2][3] The electron-withdrawing nature of the fluorine atom at the C7 position significantly impacts the electronic properties of the nearby N1 atom, favoring N2 substitution under certain conditions.[4][5]
Solutions to Improve N2-Selectivity:
-
Acid-Catalyzed Alkylation with Trichloroacetimidates: A highly effective method for achieving N2 selectivity is to use an alkyl 2,2,2-trichloroacetimidate (e.g., methyl 2,2,2-trichloroacetimidate) as the methylating agent under acidic conditions (e.g., TfOH or Cu(OTf)₂). This approach has been shown to provide excellent selectivity for the N2 isomer, often with no detectable N1 byproduct.[6] The proposed mechanism involves protonation of the imidate, which then facilitates a nucleophilic attack from the N2 position of the indazole.[7]
-
Reductive Cyclization Routes (Cadogan Synthesis): Instead of alkylating the pre-formed indazole ring, synthesizing the ring with the N2-methyl group already in place offers a highly regioselective alternative. A one-pot condensation of an appropriate ortho-nitrobenzaldehyde with methylamine, followed by a Cadogan reductive cyclization using a phosphine reducing agent (e.g., tri-n-butylphosphine), can yield the desired 2H-indazole directly.[8][9] This method avoids the issue of isomeric mixtures altogether.
-
Solvent and Base Selection: While less selective than the above methods, optimization of the base and solvent can influence the isomer ratio. For some substituted indazoles, specific combinations like sodium hydride (NaH) in tetrahydrofuran (THF) have been shown to favor N1 alkylation, whereas different conditions may slightly favor N2.[4][10] However, for achieving high N2 selectivity for 7-fluoroindazole, this is a less reliable approach.
Question 2: I've synthesized my target compound, but my HPLC and NMR show unexpected signals. What are the likely impurities I should be looking for?
Answer:
Beyond the primary N1-methyl isomer byproduct, several other impurities can arise depending on the synthetic route employed.
Impurity Profile & Identification
| Impurity/Byproduct | Likely Origin | Recommended Analytical Technique | Key Identification Marker |
| 7-Fluoro-1-methyl-1H-indazole | Non-regioselective N-methylation of 7-fluoro-1H-indazole.[1] | HPLC, LC-MS, 1H & 13C NMR, HMBC. | Distinct retention time from N2 isomer. In HMBC NMR, the N-methyl protons will show a correlation to the C7a carbon, whereas the N2-methyl protons correlate to C3.[3] |
| Unreacted 7-Fluoro-1H-indazole | Incomplete methylation reaction. | HPLC, LC-MS. | Lower retention time than methylated products; mass corresponds to the starting material. |
| Starting Materials from Ring Formation | If using a Cadogan-type synthesis, this could include unreacted o-nitro precursors or intermediates.[8][11] | LC-MS. | Mass corresponding to precursors like 2-fluoro-6-nitrotoluene or related aldehydes/imines. |
| 2H-Indazole N-oxides | Incomplete reduction during a Cadogan cyclization. These are competent intermediates in the reaction.[12][13] | LC-MS. | Mass will be M+16 relative to the final product. |
| Solvent Adducts/Degradants | Reaction with solvents at high temperatures (e.g., formylation from DMSO).[14] | LC-MS, NMR. | Unexpected mass additions or structural changes. For example, C3-formylation can occur using Selectfluor in DMSO.[14] |
Question 3: I am struggling to separate the N1 and N2 isomers. What purification strategies are effective?
Answer:
Separating N1 and N2 indazole isomers is a common and significant challenge due to their similar physical properties.[15]
-
Column Chromatography: This is the most common method for separation at the lab scale.[1][16]
-
System: Normal phase silica gel chromatography.
-
Eluent: A gradient system of non-polar and moderately polar solvents is typically effective. Start with a low polarity mixture (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. The isomers often have a small but exploitable difference in polarity.
-
-
Recrystallization: For larger scale purification, recrystallization can be a cost-effective alternative to chromatography.[15]
-
Strategy: The key is to screen a variety of solvent systems. A patent on this topic suggests that mixed solvents, particularly mixtures of an organic solvent (like THF, acetone, or methanol) with water, are highly effective for separating substituted indazole isomers.[15] The difference in crystal lattice energy between the two isomers can be exploited to have one isomer crystallize out preferentially while the other remains in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: How can I definitively distinguish between the this compound (N2) and 7-Fluoro-1-methyl-1H-indazole (N1) isomers using NMR?
A1: Advanced 2D NMR techniques, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are indispensable for unambiguous isomer identification.[17]
-
For the N2-isomer (desired product): The protons of the methyl group on N2 will show a 3J-correlation (a cross-peak) to the C3 carbon of the indazole ring.
-
For the N1-isomer (byproduct): The protons of the methyl group on N1 will show a 3J-correlation to the C7a carbon of the indazole ring.[3] This difference provides a definitive structural assignment.
Q2: Why is the Cadogan reductive cyclization a good strategy for synthesizing N2-substituted indazoles?
A2: The Cadogan reaction and its modern variations build the indazole ring in a way that pre-determines the position of the N-substituent, thus ensuring complete regioselectivity.[8][9] The synthesis typically involves the condensation of an o-nitrobenzaldehyde with a primary amine (in this case, methylamine). The resulting imine intermediate then undergoes a reductive cyclization where the nitrogen from the methylamine is locked into the N2 position.[8] This avoids the problematic N-alkylation step of a pre-existing indazole ring entirely.
Q3: Are there any specific safety considerations when running Cadogan-type reactions?
A3: Yes. Traditional Cadogan cyclizations often required harsh conditions, such as high temperatures in refluxing trialkyl phosphites.[12] Modern protocols have made the reaction milder, but phosphine reagents like tri-n-butylphosphine can be toxic and pyrophoric. These reactions should be run under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood. Additionally, intermediates in syntheses starting from nitroaromatics can be energetic compounds. Always perform a thorough safety assessment before running the reaction.
Visualized Workflows and Mechanisms
Regioselectivity in N-Methylation
The diagram below illustrates the non-selective N-methylation of 7-fluoro-1H-indazole, which leads to a mixture of the desired N2 product and the N1 byproduct.
Caption: N-methylation of 7-fluoro-1H-indazole.
Workflow for Impurity Identification and Resolution
This workflow outlines a systematic approach to identifying and addressing unknown impurities encountered during synthesis.
Caption: Systematic workflow for impurity analysis.
Experimental Protocols
Protocol 1: Regioselective Synthesis via Cadogan Reductive Cyclization
This protocol describes a mild, one-pot synthesis of this compound adapted from literature procedures for high N2-selectivity.[8][9]
Materials:
-
3-Fluoro-2-nitrobenzaldehyde
-
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)
-
Tri-n-butylphosphine (PBu₃)
-
Isopropanol (i-PrOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add 3-fluoro-2-nitrobenzaldehyde (1.0 eq) and isopropanol (approx. 0.2 M concentration).
-
Imine Formation: Add methylamine solution (1.1 eq) dropwise to the stirring solution at room temperature. Stir the mixture for 1-2 hours until imine formation is complete (monitor by TLC or LC-MS).
-
Reductive Cyclization: To the same flask, add tri-n-butylphosphine (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate and the formation of the product by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Self-Validation: The key validation for this protocol is the absence of the N1-isomer in the final product's 1H NMR and LC-MS analysis, confirming the high regioselectivity of the synthetic route.
Protocol 2: Analytical HPLC Method for Isomer Separation
This protocol provides a starting point for developing an analytical method to separate N1 and N2 isomers.
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Method Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B (return to initial)
-
20-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.[17]
System Suitability: Before running samples, inject a known mixture of the isomers (if available) or a crude reaction mixture to confirm that the method provides baseline or near-baseline separation between the two main isomer peaks.
References
- A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
- Method for separating and purifying substituted indazole isomers. (2011). CN101948433A. Google Patents.
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2022). MDPI.
- Alam, M. S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron.
- Troubleshooting regioselectivity in 2H-indazole synthesis. (2025). BenchChem.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen.
- Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. (2009). Organic & Biomolecular Chemistry.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117.
- Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
- Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2012).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork.
- Cadogan–Sundberg indole synthesis. (n.d.). Wikipedia.
- Zhu, J. S., et al. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of Organic Chemistry.
- Alam, M. S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Mechanism of a Highly Selective N2 Alkyl
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed.
- Zhu, J. S., et al. (2020). Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. eScholarship.org.
- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Organic Chemistry Portal.
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- 8. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
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Technical Support Center: Synthesis of Fluorinated Indazoles
Welcome to the Technical Support Center for Fluorinated Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered in your synthetic work. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Common Problems and Solutions
The synthesis of fluorinated indazoles can be fraught with challenges, from controlling regioselectivity to achieving high yields and purity. This section addresses the most common problems encountered in the laboratory, offering explanations for their causes and providing practical, field-tested solutions.
Problem 1: Poor Regioselectivity in N-Alkylation and N-Arylation
One of the most frequent challenges in the functionalization of fluorinated indazoles is controlling the regioselectivity of N-alkylation or N-arylation, often resulting in a difficult-to-separate mixture of N1 and N2 isomers.[1][2][3][4] The formation of these isomers is governed by a delicate interplay of thermodynamics, kinetics, sterics, and electronics.[1][2][3][4]
Root Causes and Mechanistic Insights:
-
Tautomerism: Indazoles exist as two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[3][5]
-
Kinetic vs. Thermodynamic Control: The N2-alkylated product is often the kinetic product, forming faster, while the N1-alkylated product is typically the thermodynamic product, being more stable.[2] Reaction conditions that allow for equilibration will favor the N1 isomer.[2]
-
Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder the approach of an electrophile to the N2 position, thus favoring N1 alkylation.
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), can significantly increase the acidity of the N1-proton and favor the formation of the N2 isomer.[1]
-
Counter-ion and Solvent Effects: The nature of the base and solvent used can influence the aggregation state of the indazole anion and the proximity of the counter-ion, which in turn affects the site of alkylation. Non-polar aprotic solvents like THF with sodium hydride tend to favor N1-alkylation, whereas polar aprotic solvents like DMF can sometimes lead to mixtures.[1]
Solutions and Protocols:
| Desired Isomer | Recommended Conditions | Causality |
| N1-Alkylated Indazole | Base/Solvent: Sodium hydride (NaH) in tetrahydrofuran (THF).[1][2] | This combination promotes the formation of a tight ion pair between the indazole anion and Na⁺, which directs alkylation to the less sterically hindered and more thermodynamically favored N1 position. |
| Reaction Conditions: Allow for thermodynamic equilibration by using slightly elevated temperatures (e.g., 50 °C) and longer reaction times.[1] | These conditions facilitate the isomerization of any initially formed N2-product to the more stable N1-isomer. | |
| N2-Alkylated Indazole | Mitsunobu Reaction: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃) and an alcohol.[3] | The Mitsunobu reaction often displays a strong kinetic preference for the N2 position. |
| Acid Catalysis: Use of a Brønsted acid catalyst can promote selective N2-alkylation.[6] | Protonation of the indazole ring can alter the nucleophilicity of the nitrogen atoms, favoring attack at N2. | |
| Substituent-Directed: Introduce an electron-withdrawing group at the C7 position.[1] | This electronic modification enhances the kinetic acidity of the N1-proton, leading to a higher propensity for N2-alkylation. |
Experimental Protocol: Selective N1-Alkylation of a Fluorinated Indazole
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF, add a solution of the fluorinated 1H-indazole (1.0 eq.) in anhydrous THF dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Low Yields and Formation of Side Products
Low yields in fluorinated indazole synthesis can stem from a variety of issues, including incomplete reactions, degradation of starting materials or products, and the formation of undesired side products.
Common Side Reactions and Their Mitigation:
-
Dimerization: Electron-rich indoles, when used as precursors for indazoles via nitrosation, can act as nucleophiles and attack reactive intermediates, leading to the formation of colored dimeric byproducts.[7]
-
Over-fluorination or Undesired Fluorination: In direct fluorination reactions, particularly with powerful reagents like Selectfluor, there is a risk of introducing more than one fluorine atom or fluorinating an unintended position.
-
Solution: Carefully control the stoichiometry of the fluorinating agent. A gradual addition of the reagent can help to prevent over-fluorination. The choice of solvent is also critical; for instance, a co-solvent system of water and chloroform has been shown to be effective for the controlled fluorination of some heterocyclic systems.
-
-
Defluorination: The carbon-fluorine bond is generally strong, but in some cases, particularly with fluorinated groups at activated positions or under harsh basic conditions, defluorination can occur.[8][9][10][11][12]
-
Solution: Avoid prolonged exposure to strong bases and high temperatures. If defluorination is suspected, re-evaluate the reaction conditions and consider milder alternatives.
-
-
Formation of 3-Aminoindazoles: In syntheses starting from Z-isomers of o-fluorobenzaldehyde oximes and hydrazine, rearrangement can occur to form 3-aminoindazole byproducts via a benzonitrile intermediate.[13]
-
Solution: Ensure the use of the correct (E)-isomer of the oxime starting material to minimize this side reaction.
-
Workflow for Diagnosing and Improving Low Yields
Caption: A logical workflow for troubleshooting low yields in fluorinated indazole synthesis.
Problem 3: Purification Challenges
The purification of fluorinated indazoles, especially the separation of N1 and N2 isomers, can be a significant bottleneck. The introduction of fluorine can alter the polarity and chromatographic behavior of molecules in non-intuitive ways.
Troubleshooting Purification by Column Chromatography:
| Issue | Potential Cause | Solution |
| Poor Separation of Isomers | Similar polarities of the N1 and N2 isomers. | - Optimize Solvent System: Systematically screen different eluent mixtures. Sometimes, the addition of a small amount of a third solvent (e.g., toluene for aromatic compounds) can improve resolution.[14] - Change Stationary Phase: If silica gel fails, consider using alumina or a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for halogenated compounds.[14] |
| Compound Tailing on Silica Gel | The indazole nitrogen atoms can interact with the acidic silanol groups on the silica surface. | - Deactivate Silica: Add a small amount of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica. |
| Compound Decomposition on Column | The compound is unstable to the acidic nature of silica gel. | - Use a Milder Stationary Phase: Consider using neutral or basic alumina, or Florisil.[15] - Deactivate Silica: As above, add a basic modifier to the eluent. |
| Difficulty in Separating Isomers | Isomers have very similar retention factors. | - Recrystallization: If the isomers are solid, recrystallization can be a powerful technique for separation. Experiment with different solvent systems to find one that provides good differential solubility. |
Experimental Protocol: Separation of N1 and N2-Alkylated Indazole Isomers by Recrystallization
-
Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Analyze the purity of the crystals and the mother liquor by NMR or LC-MS to determine the efficiency of the separation.
-
If necessary, the mother liquor can be concentrated and subjected to a second recrystallization to recover more of the more soluble isomer.
Problem 4: Ambiguous Characterization by NMR
The presence of fluorine can complicate NMR spectra, and definitively assigning the structure of N1 and N2 isomers can be challenging based on ¹H NMR alone.
Key NMR Techniques for Isomer Differentiation:
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is one of the most reliable methods for distinguishing between N1 and N2 isomers.[1][2]
-
N1-Isomer: A correlation will be observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. No correlation is typically seen with the C3 carbon.[1][2]
-
N2-Isomer: A correlation will be observed between the protons of the N-alkyl group and the C3 carbon of the indazole ring. No correlation is typically seen with the C7a carbon.[1][2]
-
-
Nuclear Overhauser Effect (NOE): NOE experiments can also provide valuable information about the spatial proximity of protons.
-
N1-Isomer: An NOE may be observed between the protons of the N-alkyl group and the H7 proton on the indazole ring.
-
N2-Isomer: An NOE may be observed between the protons of the N-alkyl group and the H3 proton (if present) on the indazole ring.
-
-
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom and can be used to confirm the presence of fluorine in the molecule and to distinguish between different fluorinated species in a mixture.[16][17] The chemical shifts and coupling constants in ¹⁹F NMR can provide valuable structural information.
Diagram of Key HMBC Correlations for Isomer Identification
Caption: Key HMBC correlations for the unambiguous assignment of N1 and N2-alkylated indazoles. (Note: Placeholder images should be replaced with actual chemical structures).
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose starting materials for the synthesis of fluorinated indazoles?
A: Commonly used starting materials include ortho-fluoro or ortho-nitro substituted benzaldehydes, acetophenones, or benzonitriles.[18][19] The choice of starting material will depend on the desired substitution pattern on the indazole core. For late-stage fluorination, the corresponding non-fluorinated indazole can be used with an appropriate fluorinating agent.
Q2: I am considering a late-stage fluorination of my indazole-containing molecule. What are the main challenges I should anticipate?
A: Late-stage fluorination can be challenging due to issues of regioselectivity and chemoselectivity. The indazole ring itself contains multiple potential sites for fluorination, and other functional groups in your molecule may be sensitive to the fluorinating conditions. Electrophilic fluorination of an electron-rich indazole ring in the presence of an electron-poor aromatic ring can be particularly difficult to control. Careful optimization of the fluorinating agent, solvent, and temperature is crucial.
Q3: How does the position of the fluorine atom on the indazole ring affect its properties?
A: The position of the fluorine atom can have a profound impact on the physicochemical and biological properties of the molecule.[20] For example, fluorination can alter the pKa of the indazole, its lipophilicity, metabolic stability, and binding affinity to biological targets.[20] The electronic effects of the fluorine atom can also influence the reactivity of the indazole ring in subsequent synthetic transformations.
Q4: Are there any specific safety precautions I should take when working with fluorinating agents?
A: Yes, many fluorinating agents are highly reactive and can be corrosive and toxic. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some fluorinating agents may react violently with water, so it is important to use anhydrous conditions when necessary.
References
- Alam, M. A., & Keating, K. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
- Alam, M. A., & Keating, K. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. [Link]
- Sorokin, A. B., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society, 136(31), 10953–10963. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Haddad, M., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1939–1954. [Link]
- ResearchGate. (2019).
- University of Rochester, Department of Chemistry. (n.d.).
- Haddad, M., et al. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2266–2279. [Link]
- ResearchGate. (2016). 13 C NMR of indazoles. [Link]
- Svejstrup, T. D., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8(12), 8372–8381. [Link]
- ResearchGate. (n.d.).
- Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2533. [Link]
- Dakhda, A. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(33), 23784–23824. [Link]
- Kelly, D. F., et al. (2010). A practical guide to the use of monolayer purification and affinity grids. Methods in Enzymology, 481, 25–46. [Link]
- Wackett, L. P., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e0155221. [Link]
- ResearchGate. (2025). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. [Link]
- ACS Omega. (2024, June 24).
- PubMed. (n.d.). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. [Link]
- MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
- ResearchGate. (2025).
- PubMed. (n.d.).
- Organic Chemistry Portal. (n.d.). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. [Link]
- Chemistry LibreTexts. (2023, January 4). 15.
- ResearchGate. (2025). The improvement of two kinds of synthetic methods of indazoles. [Link]
- ResearchGate. (n.d.).
- Reddit. (2013, September 15).
- NIH. (2025).
- NIH. (n.d.).
- MDPI. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
- UNED. (n.d.).
- NIH. (2025). NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. [Link]
Sources
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Technical Support Center: Optimizing the Solubility of 7-Fluoro-2-methyl-2H-indazole for Robust Assay Performance
Welcome to our dedicated technical support guide for researchers working with 7-Fluoro-2-methyl-2H-indazole. This resource, developed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and validated protocols to address solubility challenges, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the most likely cause?
A: This is a classic sign of a compound exceeding its solubility limit in the final assay medium. Your stock solution, likely prepared in a strong organic solvent like 100% DMSO, can hold a high concentration of the compound. However, when this is diluted into an aqueous buffer (e.g., PBS, cell culture media), the solvent concentration dramatically decreases, and the compound may crash out of solution. This phenomenon is often referred to as "DMSO shock" or precipitation upon dilution.
Q2: What is the maximum percentage of DMSO I can use in my cell-based assay without causing toxicity?
A: The tolerance to DMSO is highly cell-line dependent. However, a general best practice is to keep the final concentration of DMSO at or below 0.5% (v/v) in cell-based assays. Many robust cell lines can tolerate up to 1%, but it is crucial to run a vehicle control experiment to determine the specific tolerance of your system. For biochemical assays, the tolerance can be higher, but one must still validate that the solvent does not interfere with enzyme activity or protein interactions.
Q3: Can I use sonication or vortexing to redissolve the precipitate in my assay plate?
A: While sonication or vortexing can temporarily redisperse particles, it does not address the underlying issue of poor solubility. The compound will likely precipitate again over time, leading to inconsistent and unreliable assay data. True solubilization involves the compound being dissolved at a molecular level, not just suspended as fine particles.
Troubleshooting Guide: A Systematic Approach to Improving Solubility
Poor solubility can compromise the accuracy and reproducibility of your data by reducing the effective concentration of your compound. This guide provides a systematic workflow to identify the optimal solubilization strategy for this compound in your specific assay.
Understanding the Challenge: Physicochemical Properties
This compound, like many heterocyclic compounds used in drug discovery, is a relatively non-polar molecule. Its flat, aromatic structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break it apart and solvate it. The key to improving solubility is to overcome these intermolecular forces.
Step 1: Optimizing the Stock Solution
Before troubleshooting the final assay conditions, ensure your stock solution is correctly prepared and fully dissolved.
-
Protocol:
-
Weigh out the required amount of this compound in a clean, dry vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Gently warm the solution (to 30-37°C) and vortex or sonicate for 5-10 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Step 2: A Tiered Strategy for Enhancing Aqueous Solubility
If precipitation occurs upon dilution into your aqueous assay buffer, follow this tiered approach, starting with the simplest methods.
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// Connections Start -> Dilute; Dilute -> Check; Check -> Tier1 [label="Precipitation Occurs"]; Check -> Success [label="No Precipitation"]; Tier1 -> Check1; Check1 -> Success [label="Yes"]; Check1 -> Tier2 [label="No"]; Tier2 -> Check2; Check2 -> Success [label="Yes"]; Check2 -> Tier3 [label="No"]; Tier3 -> Check3; Check3 -> Success [label="Yes"]; Check3 -> Failure [label="No"]; }
Caption: Decision workflow for troubleshooting and optimizing the solubility of this compound.Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its polarity and ability to dissolve hydrophobic compounds.[1][2]
-
Strategy: The simplest approach is to slightly increase the final concentration of DMSO in your assay. Create a dose-response curve of your cells or enzyme to DMSO to determine the maximum tolerable concentration that does not affect the assay's outcome. Other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can also be effective.[2][]
-
pH Adjustment: Many organic molecules contain ionizable groups.[4] If this compound has an acidic or basic pKa, adjusting the pH of the assay buffer can significantly increase solubility.[5][6] For a basic compound, lowering the pH will protonate it, increasing solubility. For an acidic compound, raising the pH will deprotonate it, also increasing solubility.[4][7]
-
Validation: It is critical to run a vehicle control with the same concentration of co-solvent and the same pH to ensure that these changes do not independently affect your assay results.
| Co-Solvent | Typical Starting Conc. | Considerations |
| DMSO | 0.5 - 1.0% | Cell line dependent toxicity. |
| Ethanol | 1 - 2% | Can be volatile and may affect some enzymes. |
| PEG 400 | 1 - 5% | Can be viscous; check for assay interference. |
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[8] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively keeping them in solution.[9][10]
-
Strategy: Use non-ionic surfactants, as they are generally less disruptive to biological systems than ionic surfactants.[11] Tween-20, Tween-80, and Triton X-100 are commonly used. Start with very low concentrations (e.g., 0.001% - 0.01% w/v) and titrate upwards as needed.
-
Protocol: Prepare a working stock of the surfactant in your assay buffer. Add the DMSO stock of your compound to the surfactant-containing buffer, not the other way around. This allows the micelles to form around the compound as it is introduced to the aqueous environment, preventing precipitation.[12][13]
-
Validation: Surfactants can denature proteins or disrupt cell membranes at higher concentrations.[10][14] A thorough vehicle control is mandatory to confirm the surfactant is not interfering with the assay.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from the aqueous solvent.[16][17][18]
-
Strategy: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[19]
-
Protocol:
-
Prepare a solution of the cyclodextrin (e.g., 10-50 mM) in your assay buffer.
-
Add the concentrated DMSO stock of this compound directly to the cyclodextrin solution.
-
Allow the mixture to equilibrate (e.g., by shaking or stirring for 30-60 minutes) to allow for the formation of the inclusion complex.
-
Use this solution for serial dilutions in the assay.
-
-
Validation: While generally biocompatible, high concentrations of cyclodextrins can extract cholesterol from cell membranes. Always run the appropriate cyclodextrin-only vehicle control.
Final Recommendations and Best Practices
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference. What might seem soluble initially (kinetic solubility) can precipitate over the course of a long incubation (thermodynamic solubility). Always check your assay plates for precipitation at the end of the experiment.
-
The Vehicle Control is Key: The importance of a proper vehicle control cannot be overstated. It is the only way to ensure that your solubilization method is not producing false positive or false negative results. Your vehicle control must contain the exact same concentration of all solvents and excipients as your highest compound concentration.
-
Document Everything: Keep detailed notes of the methods you test and their outcomes. This will build a valuable knowledge base for future experiments with this and other poorly soluble compounds.
References
- Title: Intrinsic Solubility of Ionizable Compounds from pKa Shift | ACS Omega Source: ACS Omega URL
- Title: Co-solvency and anti-solvent method for the solubility enhancement Source: Co-solvency and anti-solvent method for the solubility enhancement URL
- Title: Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug Source: Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug URL
- Title: pH Adjustment and Co-Solvent Optimization - BOC Sciences Source: BOC Sciences URL
- Source: Shandong IRO Chelating Chemical Co., Ltd.
- Title: Solubilization techniques used for poorly water-soluble drugs - PMC Source: PubMed Central URL
- Title: Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE Source: CORE URL
- Title: Can I use Cyclodextrin to improve the solubility of a compound?
- Title: Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF Source: ResearchGate URL
- Title: Why Does pH Influence A Substance's Dissolution?
- Title: (PDF)
- Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: WuXi AppTec DMPK URL
- Title: Enhancement of Water Solubility for Lopinavir by Co-solvency Approach Source: bepls URL
- Title: Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients Source: MDPI URL
- Title: Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications Source: NIH URL
- Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: MDPI URL
- Title: Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions Source: Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions URL
- Title: Co-solvent and Complexation Systems Source: ResearchGate URL
- Title: STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article Source: International Journal of Pharmaceutical Sciences Review and Research URL
- Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL
- Title: Surfactants: their role in preventing the precipitation of proteins by tannins in insect guts Source: PubMed URL
- Title: Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium Source: Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium URL
- Title: Emerging Challenges and Innovations in Surfactant-mediated Stabilization of Biologic Formulations Source: PubMed URL
- Title: Surfactants: physicochemical interactions with biological macromolecules - PMC Source: NIH URL
- Title: Drug Nanoparticles by Antisolvent Precipitation: Mixing Energy versus Surfactant Stabilization | Request PDF Source: ResearchGate URL
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- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
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Technical Support Center: Stability of 7-Fluoro-2-methyl-2H-indazole in DMSO Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on the stability of 7-Fluoro-2-methyl-2H-indazole when dissolved in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results by understanding and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound in DMSO.
Q1: What are the recommended storage conditions for a DMSO stock solution of this compound?
For optimal long-term stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] It is also advisable to store the solution in small, single-use aliquots to minimize the number of freeze-thaw cycles.[1] The container should be tightly sealed to prevent the absorption of atmospheric moisture, as DMSO is hygroscopic.[2][3]
Q2: How long can I expect my DMSO stock solution to be stable?
While specific stability data for this compound is not extensively published, general studies on compound stability in DMSO provide valuable insights. For many compounds, stock solutions in DMSO can be stored at -20°C for up to three months, and for longer periods, such as six months, at -80°C.[1] However, the stability is compound-specific. A study monitoring a large compound library found that at room temperature, the probability of observing a compound was 92% after 3 months and 83% after 6 months.[4][5][6] Therefore, for critical applications, periodic quality control is recommended.
Q3: What are the initial signs of degradation I should look for?
Initial signs of degradation can be subtle. Visually, you might observe a change in the color of the solution or the formation of precipitates. Analytically, the appearance of new, small peaks in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatograms is a key indicator of degradation. A decrease in the peak area of the parent compound over time is also a clear sign of instability.
Q4: Should I be concerned about the water content in my DMSO?
Yes, the water content in DMSO can significantly impact compound stability and solubility.[7][8][9][10] DMSO is highly hygroscopic and readily absorbs moisture from the air.[2][3] Increased water content can lead to the hydrolysis of susceptible compounds. Furthermore, the freezing point of DMSO is significantly lowered by the presence of water, which can affect storage conditions.[2] Studies have shown that water is a more significant factor in causing compound loss than oxygen.[7][8][10] For sensitive compounds, it is crucial to use anhydrous DMSO and to handle solutions in a manner that minimizes exposure to atmospheric moisture.
Q5: How many times can I freeze-thaw my DMSO stock solution?
While some studies suggest that multiple freeze-thaw cycles (up to 11 cycles) do not cause significant compound loss for many compounds, it is generally considered best practice to avoid repeated freeze-thaw cycles.[7][8][10] Aliquoting the stock solution into single-use vials is the most effective way to mitigate potential degradation from temperature cycling.[1]
Q6: What is the best way to prepare a working solution from a frozen DMSO stock?
To prepare a working solution, thaw a single aliquot of the frozen DMSO stock at room temperature. Once completely thawed, vortex the solution gently to ensure homogeneity. It is recommended to perform serial dilutions in your aqueous assay buffer in a stepwise manner to prevent precipitation of the compound.[1]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: I observe precipitation in my DMSO stock solution after storage.
-
Possible Cause 1: Poor Solubility. The concentration of your stock solution may exceed the solubility limit of this compound in DMSO, especially at lower temperatures.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution. If precipitation persists, consider preparing a new stock solution at a lower concentration.
-
-
Possible Cause 2: Water Absorption. As DMSO absorbs water, the polarity of the solvent mixture changes, which can decrease the solubility of your compound.[2]
-
Solution: Use anhydrous DMSO and ensure that storage containers are well-sealed. When preparing solutions, minimize the time the DMSO is exposed to the atmosphere.
-
-
Possible Cause 3: Compound Degradation. The precipitate could be a less soluble degradation product.
-
Solution: Analyze the precipitate and the supernatant separately by a suitable analytical method like LC-MS to identify the components. If degradation is confirmed, a fresh stock solution should be prepared.
-
Problem: My experimental results are inconsistent when using an older DMSO stock solution.
-
Possible Cause 1: Compound Degradation. The concentration of the active compound may have decreased over time due to degradation, leading to reduced efficacy in your assays.
-
Solution: Perform a quality control check on your stock solution using HPLC-UV or LC-MS to determine the purity and concentration of this compound. Compare the results with a freshly prepared standard.
-
-
Possible Cause 2: Inaccurate Pipetting due to Viscosity. DMSO is more viscous than aqueous solutions, which can lead to pipetting errors, especially with smaller volumes.
-
Solution: Use positive displacement pipettes or ensure your air displacement pipettes are properly calibrated for use with DMSO. Reverse pipetting techniques can also improve accuracy.
-
Problem: I see unexpected peaks in my analytical analysis (LC-MS, NMR) of the compound from the DMSO stock.
-
Possible Cause 1: Compound Degradation. The new peaks are likely degradation products of this compound.
-
Solution: Attempt to identify the degradation products using mass spectrometry. Understanding the degradation pathway can help in optimizing storage conditions. Consider storing at a lower temperature or protecting the solution from light.
-
-
Possible Cause 2: DMSO-related Impurities. DMSO itself can contain impurities or degrade to form species that may be detected.
-
Solution: Analyze a blank sample of the DMSO used for your stock solution to identify any solvent-related peaks. Use high-purity, anhydrous DMSO for preparing stock solutions.
-
-
Possible Cause 3: Reaction with DMSO. Although generally stable, some compounds can react with DMSO, especially under certain conditions (e.g., elevated temperature, presence of catalysts).
-
Solution: Review the literature for known reactivity of indazole derivatives with sulfoxides. If a reaction is suspected, consider alternative solvents for long-term storage if compatible with your experimental workflow.
-
Experimental Protocols & Methodologies
Protocol for Preparing a DMSO Stock Solution of this compound
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Aliquot: Dispense the stock solution into small, single-use, tightly sealed vials (e.g., amber glass or polypropylene).
-
Store: Store the aliquots at -20°C or -80°C, protected from light.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for assessing compound stability via HPLC.
Scientific Rationale & In-depth Explanations
Potential Degradation Pathways of this compound in DMSO
While specific degradation pathways for this compound have not been reported, we can infer potential routes based on the chemistry of the indazole ring system and the fluoro-substituent.
-
Oxidation: The indazole ring, being an electron-rich aromatic system, could be susceptible to oxidation, especially if exposed to air (oxygen) and light over extended periods. The methyl group on the nitrogen could also be a site for oxidation.
-
Hydrolysis: If the DMSO contains significant amounts of water, hydrolysis of the fluoro-substituent is a possibility, although the C-F bond is generally strong and stable. [11][12]More likely, if other functional groups were present, they would be more susceptible to hydrolysis.
-
Reaction with DMSO Degradation Products: DMSO can undergo decomposition, especially at elevated temperatures or in the presence of acids or bases, to form various reactive species. [13]These could potentially react with the indazole compound.
The Role of DMSO as a Solvent and Potential Reactant
DMSO is a polar aprotic solvent widely used for its excellent solvating power for a broad range of compounds. [14]Its high boiling point and miscibility with water make it suitable for many biological assays. However, it is not entirely inert. The sulfoxide group can act as an oxidant under certain conditions. For the majority of compounds stored at low temperatures, DMSO is a stable and appropriate solvent. [7][8][10]The primary concern for compound stability in DMSO is often related to external factors like water absorption, temperature fluctuations, and exposure to light and oxygen.
References
- Engeloch, C., Schopfer, U., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
- Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
- protocols.io. (2021).
- Foces-Foces, C., et al. (1997). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of the American Chemical Society.
- Popov, M., et al. (2005). A novel approach to determine water content in DMSO for a compound collection repository. Journal of Biomolecular Screening. [Link]
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO.
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
- Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.
- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- MedChemExpress. Compound Handling Instructions.
- ResearchGate. (2019).
- Journal of the Chemical Society, Perkin Transactions 2. (1976). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles.
- Hovione. (2019). Small Molecule Development Analytical Methods for Faster Time to Market.
- Elguero, J., et al. (2013). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules.
- Chromatography Forum. (2010). Detection of DMSO.
- ResearchGate. (2017). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Kim, H. Y., & Lee, W. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
- Kiwa, M., & Kazuichi, F. (2000).
- El-Sayed, N. S. A., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]
- National Cancer Institute.
- ResearchGate. (2014).
- Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- El-Fakharany, E. M., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences.
- Shu, Y. Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
- Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology.
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Overcoming regioselectivity issues in 7-Fluoro-2-methyl-2H-indazole synthesis
Welcome to the technical support center for the synthesis of 7-Fluoro-2-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide actionable solutions for overcoming the critical challenge of regioselectivity in the N-methylation of 7-fluoro-1H-indazole. Direct alkylation of the indazole core frequently results in a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired 2H-indazole product.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enable precise control over your reaction outcomes.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses the most frequent problems encountered during the synthesis.
Q1: My methylation of 7-fluoro-1H-indazole yields a nearly 1:1 mixture of the N1 and N2 isomers. How can I significantly improve the selectivity for the desired this compound (N2 isomer)?
A1: This is a classic challenge in indazole chemistry.[3][4] The formation of both isomers is due to the comparable nucleophilicity of the N1 and N2 atoms in the indazole anion.[5] To favor the N2 isomer, you must carefully select reaction conditions that exploit the subtle electronic and steric differences between the two nitrogen atoms.
A key study has shown that substituents at the C7 position, particularly electron-withdrawing groups like fluoro (and even more so with NO₂ or CO₂Me), can confer excellent N2 regioselectivity.[1][6][7][8] The fluorine atom at C7 exerts an electron-withdrawing inductive effect, which appears to favor alkylation at the N2 position under specific conditions.
Recommended Strategy: Acid-Promoted Alkylation with Trichloroacetimidates
A highly effective method for achieving N2 selectivity is the use of alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH).[9] This method avoids the formation of the N1-isomer and is robust across various indazole substrates.[9]
-
Mechanism Insight: Quantum mechanical analysis suggests that while the 1H-indazole tautomer is more stable, the reaction proceeds through the N2 nitrogen of this tautomer.[10] The transition state for N2 alkylation is significantly lower in energy than the pathway for N1 alkylation (which would require tautomerization to the less stable 2H-form), thus accounting for the high N2 selectivity.[10]
Q2: I'm trying a standard base-mediated alkylation with methyl iodide, but the results are inconsistent. What factors should I prioritize for optimization?
A2: For traditional Sₙ2 alkylations, the choice of base and solvent is paramount and their interplay dictates the regiochemical outcome.[3][6][7]
-
Base Selection: Strong, non-nucleophilic bases are typically used. However, the counter-ion of the base can play a significant role. For instance, using sodium hydride (NaH) often favors N1 alkylation, especially with electron-withdrawing groups at C3, potentially through chelation of the sodium cation.[4][6][8] For favoring N2, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent are often employed, though selectivity can be moderate.[11][12]
-
Solvent Effects: The solvent influences the dissociation of the indazolide anion and the cation. Polar aprotic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are common.[13] However, THF (tetrahydrofuran) in combination with NaH has been shown to be highly selective for N1 alkylation in many indazole systems.[1][6][8][12] Therefore, to favor N2, moving away from the NaH/THF system is a logical first step. Trying K₂CO₃ in DMF is a reasonable starting point, but be prepared for a mixture of isomers.[4][11]
Q3: Separation of the N1 and N2 isomers by column chromatography is proving difficult. Are there any tips for improving separation or alternative purification methods?
A3: Co-elution of indazole regioisomers is a common frustration.
-
Chromatography Tips: The polarity difference between N1 and N2 isomers can be slight. Experiment with different solvent systems. A gradient elution moving from a nonpolar solvent (like hexane or heptane) to a more polar one (like ethyl acetate or acetone) is essential. Sometimes, adding a small percentage of a third solvent, like dichloromethane or methanol, can improve resolution.
-
Alternative Methods: If chromatography fails, consider derivatization. For example, if one isomer reacts selectively with a reagent due to steric or electronic differences, you could derivatize it to drastically change its polarity, separate the mixture, and then cleave the directing group. However, this adds steps to the synthesis. Fractional crystallization is another possibility if both isomers are crystalline solids and have different solubilities.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanistic reason for the regioselectivity problem in indazole alkylation?
A: The issue stems from the annular tautomerism of the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[3][4][5][14] When deprotonated by a base, the resulting indazolide anion is a mesomeric species with negative charge density on both N1 and N2. This allows electrophiles, like a methyl group, to attack either nitrogen, leading to a mixture of products.[5] The final ratio of N1 to N2 products is a complex function of thermodynamic vs. kinetic control, steric hindrance from substituents, and electronic effects.[3][15]
Q: How can I definitively confirm the identity of my product as this compound versus the N1 isomer using NMR?
A: Advanced NMR techniques are the gold standard for distinguishing N1 and N2 indazole isomers.[6][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most conclusive method. For the N2-methyl isomer (your target), you will observe a 2D correlation between the protons of the N-methyl group and the C3 carbon of the indazole ring. For the N1-methyl isomer, the correlation will be between the N-methyl protons and the C7a carbon.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can also be used. For the N1 isomer (7-Fluoro-1-methyl-1H-indazole), a through-space NOE correlation should be observed between the N-methyl protons and the proton at the C7 position of the benzene ring. This interaction is absent in the N2 isomer.[11][12]
-
¹⁹F NMR: While less definitive on its own for assigning regiochemistry without standards, the chemical shift of the fluorine atom will be different for each isomer.[16] It is a crucial tool for confirming purity and quantifying isomer ratios once you have identified the peaks for each.
Q: Are there synthetic strategies that bypass the direct alkylation of 7-fluoro-1H-indazole altogether?
A: Yes. Building the methylated indazole ring from a precursor that already contains the N-methyl group is a powerful strategy to ensure complete regioselectivity.[6][14] For example, a reductive cyclization approach using an appropriately substituted ortho-nitrobenzaldehyde and methylamine can yield the desired 2H-indazole directly.[17] While this requires a different starting material, it completely avoids the issue of mixed isomer formation.
Visual Workflow & Decision Guide
The following diagram outlines a logical workflow for tackling regioselectivity issues in your synthesis.
Caption: Troubleshooting workflow for optimizing N2-selectivity.
Key Protocols
Protocol 1: High N2-Selectivity Methylation (Recommended)
(Based on the selective N2-alkylation methodology reported by Clemens et al., 2022)[9]
This protocol uses methyl 2,2,2-trichloroacetimidate, which is activated by a strong acid to favor attack by the N2 atom of the indazole.
Materials:
-
7-Fluoro-1H-indazole
-
Methyl 2,2,2-trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 7-Fluoro-1H-indazole (1.0 eq) in anhydrous DCE, add methyl 2,2,2-trichloroacetimidate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TfOH, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane or ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS. Use HMBC to definitively confirm N2 methylation.
Protocol 2: Characterization by HMBC
(General procedure based on established NMR techniques)[6][11]
Objective: To unambiguously differentiate between the N1 and N2 methylated isomers.
-
Prepare a concentrated sample (~10-20 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire standard 1D ¹H and ¹³C NMR spectra. Identify the chemical shift of the N-methyl singlet in the ¹H spectrum and the C3 and C7a signals in the ¹³C spectrum.
-
Set up and run a standard gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments).
-
Process the 2D data.
-
Analysis:
-
N2 Isomer (Target): Look for a cross-peak correlating the N-methyl protons with the C3 carbon.
-
N1 Isomer (Side Product): Look for a cross-peak correlating the N-methyl protons with the C7a carbon. The absence of a correlation to C3 is also indicative.
-
Data Summary: Factors Influencing Regioselectivity
The following table summarizes how reaction parameters can influence the isomeric ratio in the alkylation of substituted indazoles, based on literature findings.
| Indazole Substituent | Base / Reagent | Solvent | Predominant Isomer | Reference |
| C7-NO₂ / C7-CO₂Me | NaH | THF | N2 (>96%) | [Alam & Keating, 2021][1][6] |
| C3-CO₂Me | NaH | THF | N1 (>99%) | [Alam & Keating, 2021][1][6] |
| Unsubstituted | K₂CO₃ | DMF | Mixture (~1:1) | [Doğanç & Göker, 2024][11] |
| Various | Me-Trichloroacetimidate / TfOH | DCE | N2 (Exclusive) | [Clemens et al., 2022][9] |
| 5-Bromo-3-CO₂Me | DEAD / PPh₃ / MeOH | THF | N2 (~90-97%) | [Keating et al., 2024][13] |
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
- Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
- Lough, A., et al. (2024).
- Doğanç, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
- Dalpozzo, R., et al. (2017). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 10, S3030-S3039. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Repository. [Link]
- Doğanç, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
- Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Archives. [Link]
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82. [Link]
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
- Cheung, M., Boloor, A., & Stafford, J. (2003). Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry. [Link]
- Reddy, T. R., et al. (2007). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 5(21), 3568-3572. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014).
- Reddy, B. V. S., et al. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
- Gaikwad, D. D., et al. (2014). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. [Link]
- Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Elguero, J., et al. (2022). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 27(15), 4983. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
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- 11. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 16. mdpi.com [mdpi.com]
- 17. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
Technical Support Center: Synthesis of 7-Fluoro-2-methyl-2H-indazole
Welcome to the technical support guide for the synthesis of 7-Fluoro-2-methyl-2H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Indazole derivatives are crucial pharmacophores in numerous therapeutic agents, but their synthesis, particularly the regioselective N-alkylation, presents significant challenges that can impact yield, purity, and scalability.[1][2][3][4]
This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose and resolve common side reactions and synthetic hurdles encountered in your laboratory work.
Part 1: The Primary Challenge: Regioisomeric Purity
The most frequent and challenging issue in the synthesis of this compound is the concurrent formation of its regioisomer, 7-Fluoro-1-methyl-1H-indazole. Understanding the root cause of this side reaction is the first step toward effective control.
Q1: My final product is a mixture of two isomers that are extremely difficult to separate by column chromatography. What is the likely impurity and why does it form?
Answer: The primary impurity is almost certainly the 7-Fluoro-1-methyl-1H-indazole isomer. The formation of this N1-alkylated byproduct is a direct consequence of the chemical nature of the 7-fluoro-1H-indazole starting material.
Causality: The indazole ring system exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][5][6] When you deprotonate the indazole with a base (e.g., sodium hydride), you generate an indazolide anion. In this anion, the negative charge is delocalized across both the N1 and N2 nitrogen atoms, making both positions nucleophilic. The subsequent methylation reaction can therefore occur at either nitrogen, leading to a mixture of N1 and N2-methylated products.[7] The final ratio of these isomers is not random; it is dictated by a delicate balance of electronic, steric, and reaction condition-dependent factors.
Caption: Competing N-Methylation Pathways in Indazole Synthesis.
Q2: How can I strategically control the reaction to maximize the yield of the desired this compound (N2 isomer)?
Answer: Achieving high N2-regioselectivity is possible by carefully tuning the reaction conditions. The key is to exploit the electronic properties of the 7-fluoro-indazole substrate.
Expert Insights & Strategy: The fluorine atom at the C7 position is electron-withdrawing. This has a profound electronic effect on the indazole ring. Scientific literature indicates that strong electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, strongly favor the formation of the N2-alkylated product, often with selectivity greater than 96%.[1][2][4] While fluorine is less electron-withdrawing than a nitro group, this principle provides a strong strategic basis for optimizing your reaction.
Here are the critical parameters to adjust:
-
Base and Cation Choice: The choice of base is not merely for deprotonation; the counter-ion (cation) plays a role. While sodium hydride (NaH) in THF is a common system, it often favors N1 alkylation for many substituted indazoles.[2][3] However, for substrates with electron-withdrawing groups at C7, this can shift. Consider screening bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The larger, "softer" cations (K⁺, Cs⁺) may coordinate differently with the indazolide anion and solvent, influencing the accessibility of the N1 vs. N2 positions.[8][9]
-
Solvent System: The solvent can dramatically alter the N1/N2 ratio.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred. They effectively solvate the cation, leading to a more "naked" and reactive indazolide anion. This often allows the inherent electronic preferences of the substrate to dominate, which in this case should favor N2 attack.
-
Less Polar Solvents (e.g., THF): In solvents like THF, the base's cation and the indazolide anion can form a tighter ion pair. This can lead to sterically controlled reactions, which may not favor the N2 position.[8]
-
-
Temperature Control: Alkylation reactions are typically under kinetic control. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the pathway with the lower activation energy. The N2 position is often considered the kinetically favored site of alkylation in many indazole systems.
Summary of Conditions Favoring N2-Alkylation for 7-Substituted Indazoles
| Parameter | Recommended Condition | Rationale | Supporting Source |
| Substituent | Electron-withdrawing at C7 | Electronically directs alkylation to the N2 position. | [1][2][4] |
| Base | K₂CO₃ or Cs₂CO₃ | "Softer" cations can alter regioselectivity compared to Na⁺. | [8][9] |
| Solvent | DMF or DMSO | Polar aprotic; promotes a "free" anion, allowing electronic effects to dominate. | [2] |
| Temperature | 0 °C to 25 °C | Favors the kinetically controlled product (often N2). | General Principle |
| Alkylating Agent | Methyl iodide (MeI) or Dimethyl sulfate (DMS) | Standard, reactive methyl sources. | General Principle |
Part 2: Troubleshooting Other Potential Side Reactions & Issues
Beyond regioselectivity, other problems can arise, leading to low yields or complex purification.
Q3: My reaction is complete, but the yield is very low. My TLC shows a baseline spot and a new, highly polar spot that is not the N1-isomer. What could this be?
Answer: You are likely observing two potential side reactions: incomplete reaction/degradation and over-alkylation.
-
Baseline Material (Degradation/Insoluble Starting Material): If your 7-fluoro-1H-indazole starting material is not fully soluble or the base is not active, the reaction will not proceed to completion. Ensure your reagents are anhydrous and the base is fresh.
-
Highly Polar Impurity (Over-alkylation): The most probable identity of the new, highly polar spot is the 7-fluoro-1,2-dimethyl-1H-indazol-2-ium salt . This occurs when the initially formed product (either N1 or N2 isomer) is sufficiently nucleophilic to react with a second molecule of the methylating agent. This quaternization creates a charged species, which is why it is highly polar and often remains at the baseline of a normal-phase TLC plate.
Preventative Measures:
-
Stoichiometry: Use a slight excess of the indazole starting material relative to the methylating agent, or at most, 1.0-1.1 equivalents of the methylating agent.
-
Controlled Addition: Add the methylating agent slowly and at a low temperature to prevent localized high concentrations that can promote the second alkylation.
Q4: I've confirmed my product is the correct N2-isomer, but I can't achieve a purity above 90% due to several minor, persistent impurities. What is the source?
Answer: The source of these impurities is likely your starting material, 7-fluoro-1H-indazole. The synthesis of the indazole core itself can generate byproducts that are structurally similar to the desired product and carry through the methylation step.
Common Synthetic Routes to 7-Fluoro-1H-indazole & Potential Impurities:
-
From 2,3-Difluorobenzaldehyde: This route involves reaction with hydrazine.[10] Incomplete cyclization or side reactions of the hydrazine can lead to hydrazone intermediates or other condensed products.
-
From 2-Fluoro-6-methylaniline: This multi-step process often involves diazotization and cyclization.[11] Impurities can include residual aniline starting material, incompletely cyclized diazonium species, or isomers formed under harsh conditions.
Troubleshooting Strategy:
-
Starting Material Analysis: Before the methylation step, rigorously purify the 7-fluoro-1H-indazole by recrystallization or column chromatography.
-
Characterize the Starting Material: Obtain ¹H NMR and LC-MS data of your starting material to confirm its purity is >99% before proceeding.
Part 3: Validated Protocols and Analytical Workflows
Protocol 1: Optimized Synthesis for this compound
This protocol is designed to maximize N2-selectivity based on established principles for 7-substituted indazoles.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add purified 7-fluoro-1H-indazole (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. Allow the suspension to stir at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (MeI, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Workup: Once the reaction is complete, carefully quench by adding cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the N2 and N1 isomers.
Protocol 2: Definitive Isomer Characterization via NMR
Distinguishing between the N1 and N2 methyl isomers is non-trivial and requires careful NMR analysis. ¹H NMR alone is often insufficient.
-
Acquire Spectra: Obtain high-resolution ¹H NMR, ¹³C NMR, and 2D NMR spectra (specifically ¹H-¹H NOESY or ¹H-¹³C HMBC ) in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis (The Decisive Experiment):
-
For the desired N2-isomer (this compound): In a NOESY spectrum, you should observe a clear spatial correlation (a cross-peak) between the protons of the methyl group (-CH₃) and the proton at the C3 position of the indazole ring.
-
For the undesired N1-isomer (7-Fluoro-1-methyl-1H-indazole): You will observe a NOESY correlation between the methyl protons and the proton at the C7a position (if applicable, though less common) or, more likely, no correlation to the C3 proton but possibly to other nearby protons on the benzene ring. The HMBC spectrum can also be diagnostic, showing a 3-bond correlation from the methyl protons to the C3 carbon for the N2 isomer.
-
Caption: Troubleshooting Logic Flowchart for Synthesis Issues.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH).
- Yin, B., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH).
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
- Organic Chemistry Portal. 2H-Indazole synthesis. Organic Chemistry Portal.
- ChemistryViews. (2021). Fluorination of 2H-Indazoles. ChemistryViews.
- ResearchGate. Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step... ResearchGate.
- Martinez-Amezcua, M. C., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC.
- Ibon, F. G., et al. (2022). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI.
- ChemRxiv. (2020). Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. ChemRxiv.
- Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal.
- Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. r/OrganicChemistry.
- Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives.
- Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
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- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Page loading... [guidechem.com]
Technical Support Center: Scaling Up the Synthesis of 7-Fluoro-2-methyl-2H-indazole
Welcome to the technical resource hub for the synthesis of 7-Fluoro-2-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of indazole chemistry. Indazole derivatives are a cornerstone in modern drug discovery, and mastering their synthesis is crucial.[1][2] This center provides field-proven insights, detailed protocols, and robust troubleshooting guides to address the common challenges encountered when scaling this specific synthesis, particularly the critical step of achieving regioselective N-methylation.
Overview of the Synthetic Challenge
The primary hurdle in synthesizing this compound is controlling the regioselectivity during the N-methylation of the 7-fluoro-1H-indazole precursor. The indazole anion is an ambident nucleophile, meaning methylation can occur at either the N1 or N2 position, leading to a mixture of isomers. While N1-alkylation is often the thermodynamically favored outcome for many indazoles, the electronic and steric properties of substituents on the indazole ring can significantly alter this preference.[3] For 7-substituted indazoles, particularly those with electron-withdrawing groups like fluorine, the N2 position can become a more favorable site for alkylation.[3][4]
This guide will walk you through a reliable synthetic pathway and provide solutions to optimize the yield of the desired N2-isomer and effectively manage the separation of the resulting regioisomers.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-1H-indazole (Precursor)
This procedure is adapted from established methods for synthesizing substituted indazoles from aniline derivatives.[5]
Step-by-Step Methodology:
-
Acetylation:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.0 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at this temperature for 30 minutes after the addition is complete.
-
Remove the solvent under reduced pressure to obtain crude N-(2-fluoro-6-methylphenyl)acetamide, which can often be used in the next step without further purification.
-
-
Cyclization:
-
The crude acetamide is then subjected to cyclization conditions, which typically involve diazotization followed by ring closure. A common method involves treatment with a nitrosating agent (e.g., sodium nitrite in acidic conditions) followed by heating to induce cyclization.
-
Note: This step requires careful temperature control and handling of potentially unstable diazonium intermediates.
-
-
Hydrolysis & Work-up:
-
The resulting N-acetylated indazole is hydrolyzed. Add anhydrous methanol and a base such as aqueous ammonia to the crude product from the previous step.[5]
-
Heat the mixture gently (e.g., 40°C) for 2-3 hours until deacetylation is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The crude 7-fluoro-1H-indazole can be purified by recrystallization or silica gel chromatography to yield a solid product.
-
Protocol 2: N-Methylation of 7-Fluoro-1H-indazole
This is the most critical stage where reaction conditions dictate the N1:N2 isomer ratio. The following protocol is a starting point for optimization.
Step-by-Step Methodology:
-
Deprotonation:
-
To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and cool the suspension to 0°C.
-
Slowly add a solution of 7-fluoro-1H-indazole (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
-
Methylation:
-
Cool the resulting indazolide salt solution back to 0°C.
-
Add methyl iodide (MeI, 1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
-
Quenching & Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will be a mixture of N1 and N2 isomers. This mixture must be separated by column chromatography on silica gel. A gradient elution system, such as hexanes/ethyl acetate, is typically effective.
-
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, offering potential causes and validated solutions.
Section 1: Poor Regioselectivity in N-Methylation
Q: My primary problem is a low yield of the desired this compound. The N1-isomer is the major product. How can I reverse this selectivity?
A: This is the most common challenge. The N1:N2 ratio is a delicate balance of thermodynamics, kinetics, and steric/electronic effects.[3] Here’s how to troubleshoot:
-
Underlying Cause: The reaction of the indazolide anion with an electrophile is subject to complex controls. While N1-alkylation is often thermodynamically more stable for many indazoles, substituents at the C7 position can exert a strong influence. An electron-withdrawing group at C7, like fluorine, is known to favor the formation of the N2-alkylated product.[3] If you are observing primarily N1-alkylation, your reaction conditions may be favoring the kinetic product or other factors are overriding the electronic preference.
-
Solution 1: Change the Solvent: The solvent plays a critical role.
-
THF (Tetrahydrofuran): Generally promotes N1-alkylation.[3] If you are using THF and getting the wrong isomer, consider switching.
-
DMF (Dimethylformamide): This polar aprotic solvent can sometimes favor the N2 isomer. It better solvates the cation (e.g., Na⁺), leaving a "freer" indazolide anion where the electronic effects of the C7-substituent can have a more pronounced effect on the site of attack.
-
-
Solution 2: Re-evaluate Your Base:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is a good starting point.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): A milder base in a polar solvent like DMF can sometimes alter the selectivity. The larger Cs⁺ cation can also influence the reactivity of the anion.
-
-
Solution 3: Temperature Control: Run the reaction at a consistent, controlled temperature. Start at 0°C and allow it to warm to room temperature. Avoid excessive heating, which can lead to side reactions and decomposition.
| Condition | Typical Outcome for Indazoles | Rationale for 7-Fluoroindazole |
| Base/Solvent | ||
| NaH / THF | Often favors N1-alkylation[3] | May favor the kinetic N1 product. |
| NaH / DMF | Can increase N2-alkylation | Better solvation of Na⁺ may allow inherent electronic preference for N2 to dominate. |
| K₂CO₃ / DMF | Milder conditions, variable outcome | Can be a good alternative to screen if NaH fails. |
| Temperature | ||
| 0°C to RT | Standard condition | Balances reaction rate with selectivity. |
| Elevated Temp. | Can favor thermodynamic product | May lead to decomposition or reduced selectivity if both isomers are similarly stable. |
Section 2: Purification Difficulties
Q: The N1 and N2 isomers have very similar Rf values on TLC, making separation by column chromatography difficult and leading to low isolated yields. What can I do?
A: This is a frequent consequence of poor regioselectivity. The isomers are structurally very similar, which makes them challenging to separate.
-
Underlying Cause: Regioisomers often have very similar polarities. The only difference is the position of a methyl group, which results in only a minor change in the overall dipole moment and interaction with the stationary phase.
-
Solution 1: Optimize Chromatography Conditions:
-
Use a Long Column: Increase the column length-to-diameter ratio to improve theoretical plates and enhance separation.
-
Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% EtOAc), use a very shallow one in the region where the products elute (e.g., 5% to 15% EtOAc over many column volumes).
-
Try Different Solvent Systems: If Hexane/EtOAc is not working, try Dichloromethane/Methanol or Toluene/Acetone systems. Sometimes a change in solvent-solute interaction can dramatically improve separation.
-
-
Solution 2: Consider Supercritical Fluid Chromatography (SFC) or HPLC: For difficult separations, preparative SFC or reverse-phase HPLC can provide much higher resolution than standard silica gel chromatography.
-
Solution 3: Derivatization/Recrystallization (Advanced): In some cases, if one isomer can be selectively crystallized or derivatized to alter its physical properties, it can be separated from the mixture. This is a last resort and adds steps to the synthesis.
Caption: Troubleshooting decision tree for poor N-methylation regioselectivity.
Section 3: Reaction Incompletion or Side Reactions
Q: My methylation reaction stalls and does not go to completion, leaving significant amounts of 7-fluoro-1H-indazole. What's wrong?
A: Incomplete conversion is often due to issues with reagents or reaction setup.[6]
-
Cause 1: Inactive Base: Sodium hydride (NaH) is highly reactive with moisture. If it has been improperly stored or handled, it will be passivated by a layer of sodium hydroxide and will not effectively deprotonate the indazole.
-
Solution: Use fresh NaH from a newly opened container. Wash the NaH with anhydrous hexanes before use to remove the protective mineral oil and any surface oxidation (perform this with extreme caution in an inert atmosphere).
-
-
Cause 2: Wet Solvent/Glassware: Any moisture in the reaction will quench the NaH and the indazolide anion.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled or commercially available anhydrous solvents.
-
-
Cause 3: Poor Quality Methylating Agent: Methyl iodide can degrade over time, especially if exposed to light.
-
Solution: Use fresh, high-purity methyl iodide. If it is discolored (yellow/brown), it may contain iodine and should be purified or replaced.
-
Q: I am observing unexpected byproducts in my crude reaction mixture. What could they be?
A: Besides the N1-isomer, other side reactions are possible.
-
Cause 1: Over-alkylation: If an excess of a reactive alkylating agent is used, or if the product itself can be further alkylated, you might see dialkylation, though this is less common for indazoles.
-
Cause 2: Impurities in Starting Material: Ensure your 7-fluoro-1H-indazole precursor is of high purity (>98%). Impurities carried over from the first step can lead to a complex mixture after methylation.
-
Solution: Always purify the precursor before the methylation step. Confirm purity by NMR and LC-MS.
-
References
- National Institutes of Health (NIH).Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubMed Central (PMC).Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl).
- Organic Chemistry Portal.Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.
- Organic Chemistry Portal.2H-Indazole synthesis.
- Royal Society of Chemistry.Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles.
- ResearchGate.Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl).
- The Royal Society of Chemistry.Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization.
- ResearchGate.Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
- Organic Chemistry Portal.Indazole synthesis.
- Journal of Pharmaceutical Negative Results.Indazole From Natural Resources And Biological Activity.
- Semantic Scholar.19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R).
- PubMed Central (PMC).Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
- SynOpen.Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.
- WUR eDepot.Methylation regioselectivity prediction through machine learning.
- ChemRxiv.Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis.
- Reddit.Indazole synthesis discussion.. Mechanism of this reaction?
- ACS Publications.Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
- Royal Society of Chemistry.Methylation of indazoles and related reactions.
- PubMed Central (PMC).Development of a selective and scalable N1-indazole alkylation.
- ResearchGate.Regioselectivity of 7-O-methyltransferase of poplar to flavones.
- National Institutes of Health (NIH).Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- National Institutes of Health (NIH).Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones.
- National Institutes of Health (NIH).Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- PubMed.Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli.
- PubMed.Methylation of Cytidine 1407 Increases the Lifetimes of the A-Site Ground and Excited States of E. coli 16S Ribosomal RNA.
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Technical Support Center: Troubleshooting Assay Interference with 7-Fluoro-2-methyl-2H-indazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Welcome to the technical support center for 7-Fluoro-2-methyl-2H-indazole. This guide is designed to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to navigate the complexities of in vitro and high-throughput screening (HTS) assays involving this compound.
While this compound is a valuable scaffold in medicinal chemistry, like many heterocyclic compounds, it presents a potential for assay interference that can lead to misleading results.[1][2] Direct, comprehensive interference data for this specific molecule is not extensively documented in the public domain. Therefore, this guide adopts a first-principles approach, combining established knowledge of the indazole class with best practices in hit validation to empower you to identify and mitigate potential artifacts.
Part 1: Initial Hit Triage: Is Your Compound a Potential Artifact?
High-throughput screening campaigns are often plagued by false positives, which can arise from compounds that do not engage the target of interest but interfere with the assay technology itself.[3][4][5] A primary concern is whether a compound falls into the category of Pan-Assay Interference Compounds (PAINS).[6] PAINS are "chemical con artists" that appear active across multiple assays due to non-specific mechanisms.[7]
Before committing significant resources to a hit, it is crucial to perform a preliminary assessment. The following decision tree outlines a recommended initial workflow.
Caption: Initial hit assessment workflow.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during assays with this compound in a practical Q&A format.
Question 1: My fluorescence-based assay shows a high hit rate or potent activity. Could this be a false positive?
Answer: Yes, this is a significant possibility. The indazole scaffold is known to be a component of various fluorophores, and substituted 2-aryl-2H-indazoles can exhibit strong fluorescence with high extinction coefficients.[8] Interference in fluorescence assays typically occurs through two main mechanisms:
-
Compound Autofluorescence: The compound itself emits light at or near the same wavelength as the assay's reporter, leading to an artificially high signal.[9][10]
-
Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, leading to an artificially low signal (which can be misinterpreted as inhibition in a gain-of-signal assay).[10][11]
Troubleshooting Steps:
-
Perform a "Pre-Read" Control: Before initiating the biological reaction, read the plate after adding only this compound and buffer. A high signal indicates autofluorescence.
-
Run an Endpoint Control: Add the compound to the well after the biological reaction has completed but before the final read. If the signal changes, it suggests direct interference with the detection reagents.[3]
-
Use an Orthogonal Assay: Validate your hit using a different detection modality that is not based on fluorescence, such as a luminescence-based or label-free method (e.g., surface plasmon resonance).[5]
Question 2: My results are poorly reproducible, especially between experiments.
Answer: Poor reproducibility is often linked to issues with compound solubility or stability.
-
Solubility: Indazole derivatives frequently exhibit poor aqueous solubility.[12] If the compound precipitates in your aqueous assay buffer, the effective concentration will be inconsistent.
-
Recommendation: While quantitative solubility data for this compound is scarce, it is advisable to prepare high-concentration stock solutions in 100% DMSO.[12] When diluting into aqueous buffer, do so serially and vortex vigorously to minimize precipitation. Visually inspect for particulates. Consider including a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.05%) in your assay buffer to improve solubility and prevent aggregation.
-
-
Stability: Indazoles can be susceptible to degradation under certain conditions:
-
Photodegradation: Exposure to UV light can cause indazoles to rearrange into benzimidazoles.[13][14] This is a critical consideration for plate-based assays that may sit on a lab bench or in an automated reader for extended periods.
-
Recommendation: Protect your assay plates from light by using amber plates or covering them with foil.
-
-
Hydrolytic/pH Stability: Stability can be pH-dependent. If your assay buffer is strongly acidic or basic, the compound may degrade over the course of the experiment.
-
Recommendation: Perform a forced degradation study to assess stability (see Protocol 2 in Part 3).
-
-
Question 3: My compound appears to inhibit multiple, unrelated targets. What's going on?
Answer: This is a classic hallmark of a promiscuous compound, often acting through non-specific mechanisms rather than selective target binding. Key mechanisms to investigate include:
-
Compound Aggregation: At certain concentrations, compounds can form sub-micellar aggregates that sequester and denature proteins non-specifically. This is a leading cause of false positives in HTS.[7]
-
Troubleshooting: Apparent inhibition by aggregators is often sensitive to detergent concentration. Rerunning the assay with an increased concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) can disrupt these aggregates and eliminate the inhibitory effect.
-
-
Redox Cycling: Some compounds can undergo redox cycling, especially in the presence of reducing agents like dithiothreitol (DTT), which are common in enzyme assays. This process can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can oxidize and inactivate proteins non-specifically.[15]
-
Troubleshooting: Test the compound's activity in the presence and absence of DTT. A significant loss of activity without DTT may suggest a redox-related artifact. Further confirmation can be obtained using a specific redox cycling counter-screen (see Protocol 3 in Part 3).
-
Part 3: Essential Experimental Protocols for Hit De-risking
Do not just list steps; explain the causality behind experimental choices. Every protocol described must be a self-validating system.
Protocol 1: Assessing Compound Autofluorescence
This protocol determines if this compound intrinsically fluoresces under your specific assay conditions, which is a primary cause of false positives in fluorescence-based screens.
Methodology:
-
Prepare Compound Plate: Create a serial dilution of this compound in your final assay buffer, covering the concentration range used in your primary screen. Include wells with buffer only (negative control) and wells with your assay's positive control fluorophore (if applicable).
-
Incubate: Incubate the plate under the same conditions as your primary assay (temperature, time).
-
Read Fluorescence: Using the same plate reader and filter set (excitation and emission wavelengths) as your primary assay, measure the fluorescence intensity of each well.
-
Analyze Data:
-
Subtract the average signal from the buffer-only wells from all other wells.
-
Plot the background-subtracted fluorescence intensity against the compound concentration.
-
A concentration-dependent increase in signal indicates that the compound is autofluorescent and is directly interfering with your assay's readout.
-
Caption: Workflow for assessing compound autofluorescence.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol evaluates the stability of this compound under stressed conditions (acidic, basic, oxidative, photolytic) to identify potential degradation products that could interfere with an assay or lead to poor reproducibility.
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 4-48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4-48 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 4-48 hours |
| Photodegradation | UV Light (e.g., 254/365 nm) | Room Temp | 4-48 hours |
| Thermal | Solid Compound | 80°C | 4-48 hours |
| Table adapted from established industry practices.[16] |
Methodology:
-
Sample Preparation: Prepare solutions of your compound (e.g., in a 50:50 acetonitrile:water mix) and expose them to the stress conditions listed in the table. Include an unstressed control sample kept at 4°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid to stop the reaction.
-
Analysis: Analyze all stressed and unstressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector.
-
Interpretation: Compare the chromatograms. A decrease in the parent peak area and the appearance of new peaks in the stressed samples indicate degradation. Significant degradation (e.g., >10%) under conditions mimicking your assay (e.g., light exposure, pH) suggests that compound instability may be a source of interference.
Protocol 3: Counter-Screen for Redox Activity
This assay identifies compounds that produce reactive oxygen species (ROS) through redox cycling, a common mechanism for non-specific protein inactivation.
Methodology:
-
Reagents: Prepare a solution of DTT (e.g., 100 µM) and the redox indicator resazurin (e.g., 50 µM) in your assay buffer.
-
Assay Plate: Add the DTT/resazurin solution to wells. Add serial dilutions of your test compound. Include a known redox cycler (e.g., menadione) as a positive control and buffer/DMSO as a negative control.
-
Incubation: Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Read Fluorescence: Measure the fluorescence of the product, resorufin (typically Ex/Em ~560/590 nm).
-
Interpretation: A concentration-dependent increase in fluorescence indicates that your compound is catalyzing the reduction of resazurin to the fluorescent resorufin, confirming it as a redox-active compound.[15] Such compounds should be flagged as likely false positives, particularly for enzyme targets susceptible to oxidation.
By systematically applying these troubleshooting principles and experimental protocols, researchers can confidently validate hits, eliminate artifacts, and ensure the integrity of their data when working with this compound.
References
- BenchChem. (n.d.). Technical Support Center: Indazole Derivatives.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
- Pouliot, M., & Jeanmart, S. (2016). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry, 59(2), 497–503.
- G. L. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Fluorine-containing indazoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 189, 1-21.
- Wang, C., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(30), 12627–12634.
- Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
- Hermann, J. C., et al. (2013). Metal impurities cause false positives in high-throughput screening campaigns. ACS Medicinal Chemistry Letters, 4(2), 197–200.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Zhang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5762.
- Thorne, N., Auld, D. S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Coussens, N. P., & Auld, D. S. (2020). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 25(6), 565-576.
- Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Fluorine-containing indazoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 189, 1-21.
- Senger, M. R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-4255.
- Korkuc, P., & Walther, D. (2021). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
- Dahlin, J. L., et al. (2021). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
- Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1073-1079.
- Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- PubChem. (n.d.). 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid.
- Tran, V., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- Salice, P., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(15), 10446-10457.
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.
- Dahlin, J. L., et al. (2015). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. SLAS Discovery, 20(2), 111-136.
- ResearchGate. (n.d.). Fluorescence umpolung of indazole-based fluorophores.
- Di Donato, F., et al. (2024). Photochemical Conversion of Indazoles into Benzimidazoles.
- Howard, S., et al. (2016). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 26(15), 3657-3660.
- Di Donato, F., et al. (2024). Photochemical Conversion of Indazoles into Benzimidazoles.
- BenchChem. (n.d.). Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies.
- PubChem. (n.d.). 5-fluoro-2-methyl-2H-indazole-7-carboxylic acid.
- Li, W., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 212-217.
- Rivera, G., et al. (2021).
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
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- 3. drugtargetreview.com [drugtargetreview.com]
- 4. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 7-Fluoro-2-methyl-2H-indazole
Welcome to the technical support center for the derivatization of 7-Fluoro-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the functionalization of this important heterocyclic scaffold. Indazole derivatives are crucial pharmacophores in medicinal chemistry, and successful, high-yield synthesis is paramount.[1][2]
This resource provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and address issues such as low yields, incomplete conversions, and impurity formation.[3][4]
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the derivatization of this compound.
Case File #1: Low to No Product Formation in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Question: I am attempting a Suzuki-Miyaura coupling on a halogenated this compound derivative, but I'm seeing very low yield or only starting material on my TLC/LC-MS. What's going wrong?
Answer: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent issue stemming from several factors. A systematic troubleshooting approach is the most effective way to solve the problem.[3]
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.
-
Solution: Use a freshly opened bottle of the palladium catalyst or a trusted, active batch. Ensure proper inert atmosphere techniques (e.g., blanketing with nitrogen or argon) are used throughout the setup, as oxygen can deactivate many palladium catalysts.[3] Consider preparing the active catalytic species in situ.
-
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. An incorrect ligand can halt the reaction.
-
Suboptimal Base or Solvent: The base is crucial for the transmetalation step, and the solvent affects solubility and reaction kinetics.[4]
-
Solution: A common cause of failure is an inadequate base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are typically used.[1] Ensure the base is finely powdered and dry. The solvent system, often a mixture like 1,4-dioxane/water or toluene/water, must fully dissolve the reactants.[1][4] If solubility is an issue, consider a different solvent system like DMF or NMP.
-
-
Poor Quality of Boronic Acid/Ester: The organoboron reagent can degrade upon storage.
-
Solution: Use a fresh bottle of the boronic acid or ester. You can check its purity by NMR. If degradation is suspected, consider synthesizing it fresh.
-
Case File #2: C-H Activation/Functionalization Fails or Gives Poor Regioselectivity
Question: I am trying to directly functionalize a C-H bond on the this compound core, but the reaction is not proceeding or I'm getting a mixture of isomers. How can I improve this?
Answer: Direct C-H activation is a powerful but sensitive technique. Success hinges on directing group ability, catalyst choice, and precise conditions.[6] The electronic nature of the this compound ring will heavily influence which C-H bond is most reactive.
Potential Causes & Recommended Solutions:
-
Incorrect Catalyst System: Rhodium(III) and Cobalt(III) complexes are often used for C-H activation cascades.[7][8][9]
-
Solution: Screen different metal catalysts (e.g., [CpRhCl₂]₂, [CpCo(CO)I₂]). The choice of oxidant (e.g., AgOAc, Cu(OAc)₂) is also critical and should be optimized.
-
-
Weak or No Directing Group Effect: While the N2-methyl group can act as a directing group, its effect might be weak. The fluorine at C7 is an electron-withdrawing group, which can deactivate the ring towards electrophilic attack.
-
Solution: Consider derivatizing the indazole with a stronger directing group if possible. For functionalization on the benzene ring portion, Directed ortho Metalation (DoM) is a powerful strategy.[10][11][12][13] This involves using a strong base like n-BuLi to deprotonate the position ortho to a directing metalation group (DMG). The N2-position of the indazole itself can direct lithiation to the C3 position.[14]
-
-
Harsh Reaction Conditions: High temperatures can lead to decomposition or non-selective reactions.[3]
-
Solution: Perform a systematic screening of reaction temperatures.[4] Start at a lower temperature and gradually increase it, monitoring the reaction by TLC or LC-MS to find the optimal balance between conversion and selectivity.
-
Case File #3: Formation of N1 vs. N2 Isomers During Alkylation
Question: I am trying to alkylate a derivative of 7-Fluoro-indazole (prior to N-methylation), and I am getting an inseparable mixture of N1 and N2 alkylated products. How can I control the regioselectivity?
Answer: Regioselectivity in the N-alkylation of indazoles is a classic challenge, influenced by sterics, electronics, and reaction conditions.[15][16][17] While your core topic is the already N2-methylated indazole, this is a crucial step for analogues.
Controlling N1 vs. N2 Alkylation:
| Factor | Favors N1-Alkylation | Favors N2-Alkylation | Rationale |
| Base/Solvent | NaH in THF | Cs₂CO₃ in DMF | The combination of NaH in THF is a promising system for N1 selective alkylation.[15][16][17] Cs₂CO₃ in DMF is also commonly used for N-alkylation.[17] |
| Substituents | Bulky groups at C3 | Electron-withdrawing groups at C7 | Steric hindrance at C3 disfavors alkylation at the adjacent N2 position.[17] Electron-withdrawing groups at C7 can confer excellent N2 regioselectivity.[15][16][17] |
| Electrophile | Primary alkyl halides | Mitsunobu conditions | Simple alkyl halides often favor the N1 position under thermodynamic control.[18] Mitsunobu reactions can show a strong preference for the N2 regioisomer.[16][17] |
| Control Type | Thermodynamic | Kinetic | The N1-substituted product is often the more thermodynamically stable isomer.[16] Kinetic control can favor the N2 product. |
Solution: To favor a specific isomer, carefully select the combination of base, solvent, and electrophile based on the table above. For instance, to maximize N1 selectivity, using NaH in THF with a primary alkyl bromide is a good starting point.[15][16][17]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reactive position on the this compound ring for derivatization?
The C3 position is generally the most activated position for functionalization on the indazole core itself, especially via metalation.[14][19] The N2-methyl group can direct lithiation to this position. For reactions on the benzene portion, the electronic effects of the fluorine (electron-withdrawing) and the pyrazole ring must be considered.
Q2: How can I monitor the progress of my reaction effectively?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.
-
TLC: Ideal for quick, qualitative checks. Use a suitable solvent system (e.g., ethyl acetate/hexane) to get good separation between your starting material, product, and any byproducts.
-
LC-MS: Provides more definitive information, giving you the mass of the product to confirm its formation and an estimate of the conversion. It is crucial to monitor for product decomposition over time.[3]
Q3: My purification by column chromatography is difficult due to co-eluting impurities. What can I do?
-
Optimize your solvent system: Try adding a small percentage of a third solvent (e.g., dichloromethane or methanol) to your mobile phase to alter the selectivity.
-
Change the stationary phase: If silica gel is not working, consider using alumina or a reverse-phase C18 column.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Preparative HPLC: For very difficult separations, preparative HPLC is the most powerful tool.
Q4: Are there any specific safety precautions for working with fluoro-heterocycles and palladium catalysts?
Yes.
-
Fluorinated Compounds: Handle with care. While generally stable, some can release HF upon decomposition. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Many palladium catalysts are pyrophoric or air-sensitive. Handle them under an inert atmosphere. They are also heavy metals, so dispose of waste according to your institution's guidelines.
-
Strong Bases: Reagents like n-BuLi are highly pyrophoric and react violently with water. Use proper handling techniques.
Section 3: Protocols and Visualizations
Generic Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and should be optimized for your specific substrate.
-
Reaction Setup: To an oven-dried flask, add the halogenated this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand if necessary.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC/LC-MS.[1]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: Experimental workflow for derivatization.
Caption: Decision tree for troubleshooting low yields.
References
- Jadhav, S. D., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(1), 1-14. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-131. [Link]
- Snieckus, V., et al. (n.d.). ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. Queen's University. [Link]
- Hunnel, J. R., & Ellman, J. A. (2015). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
- Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1953. [Link]
- Dounay, A. B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6543-6552. [Link]
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]
- Jadhav, S. D., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
- Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825. [Link]
- Dennis, W. (2012). The first direct metalation of indazoles.
- Smith, A., et al. (2024).
- Elguero, J., et al. (1995). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 32(3), 937-943. [Link]
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2956. [Link]
- Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1865. [Link]
- Snieckus, V., et al. (2021). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 121(18), 11355-11487. [Link]
- Grokipedia. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
- IJARST. (n.d.). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. International Journal of Advanced Research in Science and Technology. [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
- Hunnel, J. R., & Ellman, J. A. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(1), 490-498. [Link]
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds. IJIRSET. [Link]
- ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888. [Link]
- OpenChemHub. (2024).
- Heterocyclic Compounds. (n.d.). Elsevier. [Link]
- Elguero, J., et al. (2020). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 25(21), 5081. [Link]
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82. [Link]
- Wang, L., et al. (2017). Palladium-Catalyzed Direct C-H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. Organic Letters, 19(24), 6638-6641. [Link]
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(01), 76-82. [Link]
- Ellman, J. A., et al. (2020). Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C-H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines. Organic Letters, 22(3), 1217-1221. [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mobt3ath.com [mobt3ath.com]
- 11. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 16. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. soc.chim.it [soc.chim.it]
Technical Support Center: Stability and Degradation of 7-Fluoro-2-methyl-2H-indazole
Introduction
Welcome to the comprehensive technical support guide for 7-Fluoro-2-methyl-2H-indazole. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deeper understanding of its stability profile. In the absence of specific published degradation pathways for this molecule, this guide provides a framework for establishing its intrinsic stability through forced degradation studies. The principles and methodologies outlined here are derived from established practices in pharmaceutical stability testing and the known chemistry of related heterocyclic compounds.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter during your experimental work. Our goal is to equip you with the scientific rationale and procedural knowledge to confidently assess the degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
-
Hydrolysis: The indazole ring itself is generally stable to hydrolysis. However, extreme pH conditions (strong acid or base) at elevated temperatures could potentially lead to ring opening. The C-F bond is typically very stable and resistant to hydrolysis under normal conditions.[3]
-
Oxidation: The indazole nucleus, being an electron-rich heterocyclic system, is a likely target for oxidation.[4] The N-methyl group and the pyrazole ring are potential sites of oxidative attack, which could lead to N-oxide formation or ring cleavage.
-
Photodegradation: Aromatic and heterocyclic systems can be susceptible to photolytic degradation. The energy from UV or visible light can induce reactions such as photo-oxidation or rearrangement. The presence of the fluorine atom may influence the photostability.
-
Thermal Degradation: At elevated temperatures, molecules can undergo decomposition. For this compound, this could involve cleavage of the N-N bond or other fragmentation pathways.
Q2: I am not seeing any degradation of my compound under standard stress conditions. What should I do?
If you observe less than 5-20% degradation, the stress conditions may not be stringent enough.[1] It is recommended to systematically increase the severity of the conditions.
-
For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even higher), and/or increase the temperature in 10°C increments.[1] You can also extend the duration of the study.
-
For Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%) or try a different type of oxidizing agent.
-
For Thermal Stress: Increase the temperature. If the compound is very stable, you might need to approach its melting point.
-
For Photostability: Ensure the light source provides a sufficient and appropriate spectrum of UV and visible light, as specified in ICH Q1B guidelines.
It is crucial to ensure that the applied stress is in excess of the energy provided by accelerated stability conditions (e.g., 40°C for 6 months) before concluding that the molecule is stable under a particular condition.[1]
Q3: My analytical method (e.g., HPLC) is not showing good separation between the parent compound and the degradants. What are my options?
A key objective of a forced degradation study is to develop a stability-indicating analytical method.[1] If you are facing co-elution or poor resolution, consider the following:
-
Method Development:
-
Mobile Phase: Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa), change the pH of the aqueous phase, or alter the buffer concentration.
-
Gradient Profile: Adjust the gradient slope, initial and final organic phase concentrations, and the duration of the gradient.
-
Column Chemistry: Try a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).
-
Temperature: Varying the column temperature can significantly impact selectivity.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help determine if your main peak is co-eluting with a degradant. Mass spectrometry (MS) is also invaluable for identifying and tracking degradants.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under hydrolytic conditions. | - Insufficient stress (concentration, temperature, or time).- High intrinsic stability of the molecule. | - Increase acid/base concentration (e.g., to 1M HCl/NaOH).- Increase temperature in increments (e.g., 60°C, 80°C).- Extend the duration of the experiment. |
| Complete degradation of the parent compound. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Lower the temperature.- Shorten the exposure time and sample at more frequent intervals to capture intermediate degradants. |
| Appearance of secondary degradation products. | - Primary degradants are themselves unstable under the stress conditions. | - Analyze samples at multiple, earlier time points to observe the formation of primary degradants before they convert to secondary products. |
| Poor mass balance in the chromatogram. | - Some degradants may not be UV active at the chosen wavelength.- Degradants may be volatile.- Degradants may be precipitating out of solution.- Degradants may be irreversibly adsorbed to the column. | - Use a PDA detector and check different wavelengths.- Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).- Use LC-MS to identify non-UV active or volatile products.- Check for precipitate in the sample vials. |
| Inconsistent results between experimental runs. | - Variability in sample preparation.- Inconsistent temperature or light exposure.- Instability of the stressed sample solution. | - Ensure precise and consistent preparation of all solutions.- Use calibrated and controlled environmental chambers.- Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigerated and protected from light). |
Experimental Protocol: Forced Degradation Study
This protocol provides a starting point for investigating the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Preparation of Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Stress Conditions
For each condition, a control sample (stored at 2-8°C, protected from light) should be prepared and analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a controlled temperature oven at 80°C.
-
Sample at 24, 48, and 72 hours.
-
Prepare solutions of the stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photostable container) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Analysis
-
Analyze all samples by a suitable stability-indicating HPLC method, preferably with both PDA and MS detectors to aid in the identification and characterization of degradation products.
Data Presentation: Summary of Expected Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation | Potential Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hrs | Low to Moderate | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hrs | Low to Moderate | Ring-opened products |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hrs | Moderate to High | N-oxides, hydroxylated species, ring-cleavage products |
| Thermal | Dry Heat | 80°C | 72 hrs | Low | Fragmentation products |
| Photolytic | ICH Q1B | Ambient | N/A | Low to Moderate | Photo-rearranged isomers, oxidative products |
Visualization of Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for this compound. This is a conceptual model to guide your investigation.
Caption: Hypothetical degradation pathways for this compound.
References
- This compound - Matrix Scientific. (n.d.).
- This compound - African Rock Art. (n.d.).
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2014).
- 7-Fluoro-2-methyl-2H-indazol-5-amine - BLDpharm. (n.d.).
- Forced Degradation – A Review. (2022).
- What is the synthesis of 7-Fluoro Indazole? - FAQ - Guidechem. (n.d.).
- Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC - NIH. (2013).
- 5-fluoro-2-methyl-2H-indazole-7-carboxylic acid | C9H7FN2O2 - PubChem. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (2022).
- 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins - PMC - PubMed Central. (2021).
- (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016).
- Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants - NIH. (n.d.).
- Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - NIH. (n.d.).
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (2019).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. biomedres.us [biomedres.us]
- 3. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Handling 7-Fluoro-2-methyl-2H-indazole
Welcome to the technical support center for 7-Fluoro-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a substituted indazole, this compound is a valuable building block in medicinal chemistry.[1] However, its utility in sensitive applications can be compromised if its potential hygroscopic nature is not properly managed. This document provides in-depth, practical guidance in a question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Storage and Stability
Question: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to atmospheric moisture. While not always explicitly classified as hygroscopic, many indazole derivatives and other fine chemicals can be sensitive to water, which can lead to degradation or clumping, making accurate weighing difficult. The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light. |
| Location | Desiccator or dry box | Provides an additional layer of protection against humidity. |
This information is synthesized from general best practices for storing sensitive chemical reagents.
Question: I received this compound as a solid. How can I tell if it has absorbed water?
Answer: Visual inspection is the first step. If the compound, which should be a free-flowing powder, appears clumpy, cakey, or has a wet appearance, it has likely absorbed moisture. For quantitative analysis, Karl Fischer titration is the gold standard for determining water content in solids.
Handling and Weighing
Question: What is the proper procedure for weighing this compound for an experiment?
Answer: Due to its hygroscopic nature, minimizing exposure to the atmosphere during weighing is critical for accurate and reproducible results. The ideal environment for handling this compound is a glove box with a controlled inert atmosphere. If a glove box is unavailable, a Schlenk line or a nitrogen-flushed glove bag can be used.
Here is a recommended workflow for weighing this compound:
Caption: Workflow for weighing hygroscopic this compound.
Solution Preparation and Use
Question: What solvents are recommended for dissolving this compound, and do they need to be anhydrous?
Answer: Yes, using anhydrous solvents is critical to prevent the introduction of water into your reaction. Common solvents for indazole derivatives include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM). The choice of solvent will depend on the specific reaction conditions. Always use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves.
Question: I've prepared a stock solution of this compound. How should I store it?
Answer: Stock solutions should be stored in vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress. If the solvent is volatile, sealing the cap with parafilm provides an extra barrier. Store stock solutions at the recommended temperature (2-8°C or colder if stability data permits) and protected from light. It is also good practice to prepare smaller aliquots to avoid repeated freeze-thaw cycles and minimize the risk of contamination of the entire stock.
Troubleshooting
Question: My reaction with this compound is giving inconsistent yields. Could moisture be the cause?
Answer: Absolutely. If your reaction is sensitive to water, moisture contamination from a hygroscopic reagent is a likely culprit. Water can act as an unwanted nucleophile, base, or protic source, leading to side reactions and reduced yields. To troubleshoot, ensure that all glassware is oven-dried, solvents are anhydrous, and the this compound is handled under an inert atmosphere as described above.
Question: I am seeing a broad peak around 1.5-3.5 ppm in the 1H NMR of my purified product containing the this compound moiety. What could this be?
Answer: A broad peak in this region of an NMR spectrum often indicates the presence of water. If you are using a deuterated solvent that is not scrupulously dry, it can exchange with labile protons in your compound or simply appear as a separate peak. To confirm, you can add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak diminishes or disappears, it is due to water.
Experimental Protocols
Protocol 1: Drying this compound
If you suspect your compound has absorbed a significant amount of water, it may be possible to dry it. However, this should be done with caution as heating can also cause degradation.
-
Place a small amount of the compound in a Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Gently heat the flask with a heat gun while under vacuum. Do not overheat , as this can cause the compound to decompose or sublime. A temperature of 40-50°C is a safe starting point.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.
Note: The stability of this compound to heat should be considered. If you are unsure, it is best to use fresh, properly stored material.
References
- African Rock Art. (n.d.). This compound.
- PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.
- PubChem. (n.d.). 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid.
- PubChem. (n.d.). 5-fluoro-2-methyl-2H-indazole-7-carboxylic acid.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
Sources
Technical Support Center: NMR Peak Assignment for 7-Fluoro-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Nuclear Magnetic Resonance (NMR) peak assignment for 7-Fluoro-2-methyl-2H-indazole. This guide, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies to ensure accurate and efficient spectral interpretation. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in assigning the NMR peaks for this compound?
The main difficulties arise from the complex interplay of the substituents on the indazole core. Specifically:
-
1H-19F and 13C-19F Couplings: The fluorine atom at the 7-position introduces additional splitting in the signals of nearby protons and carbons. These through-bond scalar couplings (J-couplings) can complicate the multiplicity of signals, making direct interpretation of splitting patterns challenging.
-
Isomer Differentiation: Distinguishing between the N1 and N2-methylated isomers is a critical step. These regioisomers often exhibit subtle differences in their NMR spectra, necessitating the use of advanced 2D NMR techniques for unambiguous assignment.
-
Signal Overlap: In the aromatic region of the 1H NMR spectrum, the protons on the benzene ring of the indazole can have similar chemical shifts, leading to overlapping multiplets that are difficult to resolve and assign.
Q2: How does the fluorine substituent at the 7-position influence the 1H and 13C NMR spectra?
The highly electronegative fluorine atom significantly impacts the electronic environment of the molecule, leading to:
-
Chemical Shift Anisotropy: The fluorine atom induces a large chemical shift dispersion in the 19F NMR spectrum, making it a sensitive probe of the local environment.[1][2]
-
Through-Space and Through-Bond Couplings: Fluorine's influence extends beyond directly bonded atoms. You will observe couplings between 19F and protons/carbons over multiple bonds (nJHF and nJCF). These long-range couplings are invaluable for structural elucidation.[2][3][4] For instance, a 3JHF coupling is typically observed between F7 and H6, while a 4JHF coupling might be seen with H5. Similarly, 1JCF, 2JCF, and 3JCF couplings will be present in the 13C NMR spectrum.
Q3: What are the expected chemical shift ranges for the protons and carbons in this compound?
While the exact chemical shifts are solvent-dependent, the following table provides a general guide based on related indazole structures.
| Atom | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) | Notes |
| H3 | ~8.0-8.4 | ~120-125 | Typically a singlet. |
| H4 | ~7.0-7.4 | ~110-120 | Will show coupling to H5 and H6. |
| H5 | ~6.8-7.2 | ~115-125 | Will show coupling to H4, H6, and F7. |
| H6 | ~7.3-7.7 | ~120-130 | Will show coupling to H5 and F7. |
| N-CH3 | ~4.0-4.3 | ~35-40 | Typically a singlet. |
| C3 | - | ~120-125 | |
| C3a | - | ~120-125 | |
| C4 | - | ~110-120 | |
| C5 | - | ~115-125 | |
| C6 | - | ~120-130 | |
| C7 | - | ~150-160 (1JCF ~240-250 Hz) | The C-F coupling is a key diagnostic feature.[3] |
| C7a | - | ~145-150 |
Note: These are approximate ranges and can be influenced by solvent and concentration.
II. Troubleshooting Guide: A Deeper Dive into Experimental Solutions
Q4: I am struggling to differentiate between the 2-methyl and the 1-methyl regioisomer. How can I definitively assign the structure?
This is a classic challenge in indazole chemistry. The most reliable methods involve 2D NMR experiments that reveal through-space and through-bond correlations.
Key Diagnostic Experiments:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space.[5][6] For the 2-methyl isomer, a crucial NOE correlation will be observed between the N-methyl protons and the H3 proton. In contrast, for a 1-methyl isomer, the N-methyl protons would show an NOE to the H7 proton.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart.[7][8] For the 2-methyl isomer, a 3J correlation is expected between the N-methyl protons and the C3 carbon. For the 1-methyl isomer, a 3J correlation would be seen between the N-methyl protons and the C7a carbon.[7]
Experimental Protocol: Distinguishing N1 and N2 Isomers using NOESY and HMBC
-
Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/0.5 mL.
-
Acquire 1D Spectra: Obtain high-quality 1H and 13C{1H} spectra to identify the chemical shifts of all proton and carbon signals.
-
NOESY Experiment:
-
Use a standard noesygpph pulse sequence.
-
Set the mixing time (d8) to a value appropriate for a small molecule, typically between 0.5 and 1.0 seconds.[9]
-
Process the 2D data and look for the key cross-peaks as described above.
-
-
HMBC Experiment:
-
Use a standard hmbcgplpndqf pulse sequence.
-
Optimize the long-range coupling delay (d6) for a nJCH of 8-10 Hz. This will highlight two and three-bond correlations.[8]
-
Process the 2D data and identify the crucial correlations between the N-methyl protons and the indazole core carbons.
-
Q5: The aromatic region of my 1H NMR spectrum is a complex, overlapping multiplet. How can I resolve and assign these signals?
Overlapping signals in the aromatic region are a common issue. Here’s a systematic approach to deconvolution:
-
Change the Solvent: Sometimes, simply changing the NMR solvent can induce differential shifts in the proton resonances, leading to better resolution.[10] For example, switching from CDCl3 to benzene-d6 can often resolve overlapping signals.
-
1H-1H Correlation Spectroscopy (COSY): A COSY experiment will reveal which protons are J-coupled to each other. This will help you trace the connectivity of the aromatic protons (e.g., H4 is coupled to H5, which is coupled to H6).
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton directly to its attached carbon.[8] By combining HSQC and HMBC data, you can "walk" around the aromatic ring, assigning both the proton and carbon signals.
-
19F-Decoupled 1H NMR: If your spectrometer has this capability, acquiring a 1H spectrum while decoupling 19F will simplify the multiplets of protons coupled to fluorine (H6 and potentially H5), making their splitting patterns easier to interpret.
Logical Workflow for Aromatic Signal Assignment
Caption: A workflow for resolving and assigning overlapping aromatic signals.
Q6: I'm having trouble identifying the carbon signals coupled to fluorine. What should I look for?
The carbon directly attached to the fluorine (C7) will exhibit a large one-bond coupling constant (1JCF) of approximately 240-250 Hz.[3] This will appear as a doublet in the 13C spectrum. The other carbons in the vicinity of the fluorine will show smaller, long-range couplings.
| Coupling | Typical Magnitude (Hz) | Appearance in 13C Spectrum |
| 1JC7-F | 240-250 | Large doublet |
| 2JC6-F, 2JC7a-F | 15-25 | Smaller doublet |
| 3JC5-F, 3JC3a-F | 3-10 | Even smaller doublet |
Note: These values are illustrative. The actual coupling constants can vary.
If the carbon signals are weak or the couplings are not well-resolved, consider acquiring a 13C spectrum with a larger number of scans.
Q7: My 19F NMR spectrum shows a complex multiplet. How can I interpret this?
The 19F nucleus is a spin-1/2 nucleus, and its signal will be split by neighboring protons. For this compound, the 19F signal will primarily be split by H6 (a three-bond coupling, 3JHF) and to a lesser extent by H5 (a four-bond coupling, 4JHF). This will likely result in a doublet of doublets.
To confirm these couplings, you can perform a 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) or a 1H-19F HMBC experiment, which will show correlations between the fluorine and the protons that are coupling to it.
III. Advanced Troubleshooting and Data Interpretation
Q8: I've run all the standard experiments, but some assignments are still ambiguous. What other techniques can I use?
For particularly challenging cases, consider the following advanced NMR experiments:
-
1D Selective NOE: If you have a well-resolved proton signal, you can selectively irradiate it and observe which other protons show a Nuclear Overhauser Effect. This is a very sensitive method for determining spatial proximity.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of intermediate size, where the NOE might be close to zero, a ROESY experiment can provide the same through-space information as a NOESY but without the ambiguity of signal sign.[9]
-
1H-15N HMBC: If you have access to a cryoprobe and are willing to use a 15N-labeled compound or rely on natural abundance, a 1H-15N HMBC can help to definitively identify the nitrogen environment and further confirm the N-methylation position.
Q9: Are there any common artifacts or impurities I should be aware of?
-
Residual Solvents: Always check for residual solvent peaks in your spectra. Common culprits include ethyl acetate, dichloromethane, and acetone.
-
Water: A broad peak due to water can sometimes obscure signals. To confirm if a peak is from an exchangeable proton (like water or an N-H proton if present), you can add a drop of D2O to your NMR tube, shake it, and re-acquire the 1H spectrum. The exchangeable proton signal should disappear or significantly decrease in intensity.[10]
-
Starting Materials: Be aware of the chemical shifts of your starting materials and byproducts, as they may be present in your final sample.
By systematically applying these troubleshooting strategies and utilizing the appropriate combination of 1D and 2D NMR experiments, you can confidently and accurately assign the NMR spectra of this compound and its derivatives.
References
- Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (1986). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 24(3), 235-241.
- Cabildo, P., Claramunt, R. M., López, C., García, M. Á., & Elguero, J. (2011). Crystal and molecular structure of three biologically active nitroindazoles. Journal of Molecular Structure, 985(2-3), 256-263.
- Wikipedia. (2023, November 29). Nuclear Overhauser effect.
- Foroozandeh, M., & Kirschner, K. N. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(21), 5584-5591.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization.
- Claramunt, R. M., et al. (2022). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 27(19), 6533.
- Pérez-Toral, B., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2631.
- Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE).
- University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants.
- Miclet, E., et al. (2001). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 123(43), 10741-10749.
- University of California, San Diego. (2018, August 8). NOESY and ROESY.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- Esteves, A. P., & Gil, M. J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- ResearchGate. (2016, April 7). 13C NMR of indazoles.
- American Chemical Society. (2024, February 12). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.
- ResearchGate. (n.d.). (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S)-3a for the assignment of H and C chemical shifts. (b), (c) ¹H⁻¹H NOESY NMR spectrum of compound (S)-3a confirming Z- configuration at bridged C = C.
- YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC).
- López, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
- National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- SciSpace. (n.d.). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i.
- University of California, Los Angeles. (n.d.). Coupling constants for 1H and 13C NMR.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole.
- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect.
- Wiley InterScience. (2009, November 10). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- University College London. (n.d.). Nuclear Overhauser Effect (NOE).
- University of Connecticut. (n.d.). Fluorine NMR.
- ResearchGate. (2014, October 3). Why don't I get any spectra for Carbon NMR of fluorinated Carbon?.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Michigan State University. (n.d.). Proton NMR Table.
- ResearchGate. (2025, October 16). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
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Validation & Comparative
A Comparative Guide to 7-Fluoro-2-methyl-2H-indazole and Other Key Indazole Derivatives for Researchers
An In-Depth Analysis of Synthesis, Spectroscopic Properties, and Biological Significance
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its versatility as a bioisostere of indole has led to its incorporation into numerous drug candidates.[2] This guide provides a detailed comparison of 7-Fluoro-2-methyl-2H-indazole with its non-fluorinated and isomeric counterparts, namely 2-methyl-2H-indazole and 7-fluoro-1H-indazole. We will delve into their synthesis, spectroscopic characteristics, and the nuanced effects of fluorination and N-methylation on their properties.
The Indazole Core: A Tale of Two Tautomers
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3] The 1H-tautomer is generally the more thermodynamically stable form.[3] The position of the nitrogen-bound hydrogen or alkyl group significantly influences the molecule's electronic properties, dipole moment, and, consequently, its biological activity.[3] The 2H-indazole isomer, often possessing a larger dipole moment, presents a distinct profile for molecular interactions.[3]
Strategic Synthesis of Key Indazole Derivatives
The synthesis of substituted indazoles is a well-established field, with numerous methods available for the construction of the core and subsequent functionalization.
Synthesis of 7-Fluoro-1H-indazole
A common route to 7-fluoro-1H-indazole involves the cyclization of a suitably substituted precursor. One effective method starts from 2,3-difluorobenzaldehyde, which is reacted with hydrazine hydrate.[1]
start [label="2,3-Difluorobenzaldehyde + Hydrazine Hydrate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="Reflux (180 °C, 10h)", shape=cds]; product [label="7-Fluoro-1H-indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> process [label="Reaction"]; process -> product [label="Cyclization"]; }
Synthetic scheme for 7-Fluoro-1H-indazole.
Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole [1]
-
To 1.85 g of 2,3-difluorobenzaldehyde, add 3 mL of hydrazine monohydrate.
-
Heat the reaction mixture with stirring at 180°C for 10 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: chloroform/acetone) to yield 7-fluoro-1H-indazole.
Synthesis of this compound and 2-Methyl-2H-indazole
The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by both steric and electronic factors. Generally, the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) followed by the addition of a methylating agent like methyl iodide is a common strategy.[4]
For 7-fluoro-1H-indazole, the presence of the electron-withdrawing fluorine atom at the 7-position can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, thereby affecting the N1/N2 methylation ratio. Studies on substituted indazoles have shown that electron-withdrawing groups at the C7 position can favor the formation of the N2-alkylated product.[4] Therefore, a carefully optimized procedure is crucial to selectively synthesize the 2-methyl isomer.
start [label="7-Fluoro-1H-indazole\n(or 1H-Indazole)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="1. Base (e.g., NaH)\nin Solvent (e.g., THF)\n2. Methylating Agent (e.g., CH3I)", shape=cds]; products [label="Mixture of:\n7-Fluoro-1-methyl-1H-indazole\nthis compound\n(or respective non-fluorinated isomers)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Chromatographic\nSeparation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; isomer1 [label="N1-methyl isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; isomer2 [label="N2-methyl isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents; reagents -> products; products -> separation; separation -> isomer1; separation -> isomer2; }
General workflow for N-methylation of indazoles.
General Experimental Protocol for N-Methylation of Indazoles
-
Dissolve the indazole starting material (e.g., 7-fluoro-1H-indazole or 1H-indazole) in an anhydrous solvent like THF or DMF under an inert atmosphere.
-
Cool the solution to 0°C and add a base (e.g., sodium hydride) portion-wise.
-
Stir the mixture at room temperature for a specified time to allow for deprotonation.
-
Add a methylating agent (e.g., methyl iodide) and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the resulting mixture of N1 and N2 isomers using column chromatography to isolate the desired 2-methyl-2H-indazole derivative.
Comparative Spectroscopic Analysis
The structural differences between these indazole derivatives are clearly reflected in their spectroscopic data.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) |
| This compound | Predicted: Aromatic protons expected in the range of 6.8-7.8 ppm, with characteristic couplings to fluorine. Methyl protons as a singlet around 4.1 ppm. | Predicted: Aromatic carbons in the range of 110-150 ppm, with the carbon bearing the fluorine showing a large C-F coupling constant. Methyl carbon around 35 ppm. | [M]+ = 150.06 |
| 2-Methyl-2H-indazole | ~8.0 (s, 1H), 7.7-7.6 (m, 2H), 7.3-7.2 (m, 1H), 7.0-6.9 (m, 1H), 4.1 (s, 3H) | ~149.8, 126.9, 122.5, 121.0, 120.4, 117.9, 35.0 | [M]+ = 132.07 |
| 7-Fluoro-1H-indazole | ~10.5 (br s, 1H, NH), 8.1 (d, 1H), 7.6 (d, 1H), 7.1-7.0 (m, 2H)[1] | Predicted: Aromatic carbons in the range of 105-140 ppm, with C-F coupling. | [M]+ = 136.05 |
Note: Predicted data for this compound is based on known substituent effects and data from similar compounds. Experimental verification is recommended.
The Impact of Fluorine and N-Methylation on Biological Activity
The introduction of a fluorine atom into a drug candidate can have profound effects on its biological properties, including metabolic stability, binding affinity, and lipophilicity.[5] Fluorine's high electronegativity can alter the electronic distribution within the molecule, influencing interactions with biological targets.[5] For instance, fluorinated indazoles have been investigated as inhibitors of various enzymes, with the position of the fluorine atom often playing a critical role in potency and selectivity.[5]
N-methylation also significantly impacts the biological profile of indazoles. The methylation of the N-H group removes a hydrogen bond donor and introduces a lipophilic methyl group, which can alter the compound's solubility, membrane permeability, and binding mode to its target protein. The choice between the N1 and N2 methylated isomer is a critical aspect of drug design, as they often exhibit distinct biological activities.
While specific biological data for this compound is not extensively available in the public domain, related N-methylated fluoroindazoles have shown promise in various therapeutic areas. For example, certain fluorinated indazole derivatives have been patented as inhibitors of human spleen tyrosine kinase (Syk) for the potential treatment of inflammatory disorders.[5]
Conclusion
This guide provides a comparative overview of this compound and its close analogues. The choice of synthetic route, particularly for the regioselective N-methylation, is a critical consideration for accessing these specific isomers. The spectroscopic data highlight the distinct electronic environments within each molecule, which in turn dictates their interaction with biological targets. The strategic incorporation of fluorine and the specific N-alkylation pattern are powerful tools for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of indazole-based drug candidates. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(1), 26-65.
- Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST, 9(1), 20-34.
- Hunt, K. W., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
Sources
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A Comparative Guide to Indazole-Based Kinase Inhibitors: Evaluating the Potential Efficacy of Novel Compounds like 7-Fluoro-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology and inflammatory disease research, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for critical interactions within the ATP-binding pocket of a wide array of kinases, leading to the successful development of several FDA-approved drugs. This guide provides a comparative framework for evaluating the potential efficacy of novel indazole derivatives, such as 7-Fluoro-2-methyl-2H-indazole, in the context of established kinase inhibitors.
While specific experimental data on the kinase inhibitory profile of this compound is not currently available in the public domain, this guide will leverage data from structurally related indazole compounds to provide a comprehensive comparison with well-known kinase inhibitors. We will explore the typical kinase targets for this class of compounds, delve into the methodologies for assessing their efficacy, and present the information in a clear, accessible format to aid in research and development efforts.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The indazole core, a bicyclic heteroaromatic system, is a bioisostere of the native purine base of ATP, allowing it to effectively compete for the ATP-binding site of kinases.[1] This fundamental property has been exploited to develop a multitude of kinase inhibitors with diverse therapeutic applications.[2][3] Several commercially successful drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase inhibitor, it highlights the versatility of the scaffold), feature the indazole moiety.[1]
Research into indazole derivatives has revealed their potential to inhibit a broad spectrum of kinases, including:
-
Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Src family kinases.[1]
-
Serine/Threonine Kinases: Including Aurora kinases, Glycogen Synthase Kinase-3 (GSK-3), and Polo-like kinases (PLKs).[1]
The specific kinase inhibitory profile of an indazole derivative is dictated by the nature and position of its substituents. For a hypothetical compound like this compound, the fluorine atom at the 7-position, an electron-withdrawing group, and the methyl group at the 2-position of the indazole ring would be expected to modulate its binding affinity and selectivity for different kinases.
Conceptual Efficacy Comparison: this compound versus Established Kinase Inhibitors
To illustrate how a novel indazole derivative like this compound would be evaluated, we will conceptually compare its potential against well-characterized inhibitors of kinases commonly targeted by the indazole class. For this purpose, we will consider kinases from different families that are relevant in cancer therapy.
Table 1: Conceptual Kinase Inhibition Profile
| Kinase Target Family | Representative Known Inhibitor | Typical IC50 Range of Known Inhibitor | Potential Efficacy of this compound (Hypothetical) |
|---|---|---|---|
| VEGFR | Axitinib | 0.1 - 1 nM | To be determined via experimental assays. A successful compound would ideally exhibit similar or improved potency. |
| Aurora Kinase | Alisertib (MLN8237) | 1 - 20 nM | Evaluation against a panel of Aurora kinases (A, B, C) would be necessary to determine potency and selectivity. |
| Src Family Kinases | Dasatinib | 0.5 - 5 nM | The inhibitory activity against Src and other family members (e.g., Lck, Fyn) would define its potential in this class. |
| FGFR | Erdafitinib | 1 - 5 nM | Assessment against the FGFR family (FGFR1-4) would be crucial to understand its spectrum of activity. |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The potential efficacy of this compound is purely hypothetical and serves as a placeholder for data that would be generated through experimental validation.
Visualizing the Mechanism: Kinase Signaling Pathways
Understanding the context in which these inhibitors function is critical. Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for indazole-based inhibitors.
Caption: A generic RTK signaling pathway and the point of inhibition.
Experimental Protocols for Efficacy Determination
The cornerstone of evaluating any novel kinase inhibitor lies in robust and reproducible experimental assays. Below are detailed protocols for key in vitro experiments.
1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of this compound against a panel of selected kinases.
-
Principle: A luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal, which is inversely proportional to kinase activity.
-
Materials:
-
Purified recombinant kinase enzymes (e.g., VEGFR2, Aurora A, Src).
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
This compound stock solution (in DMSO).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).
-
Luminescent kinase assay kit (e.g., Kinase-Glo®).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader with luminescence detection capabilities.
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 50 nL of the serially diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. Add 5 µL of this mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Add 10 µL of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the luminescence signal generation.
-
Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the signal, then measure the luminescence using a plate reader.
-
Data Analysis: The luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve.
-
2. Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in relevant cancer cell lines.
-
Principle: A colorimetric or fluorescence-based method to quantify the number of viable cells after treatment with the inhibitor.
-
Materials:
-
Cancer cell lines (e.g., HUVEC for VEGFR, HeLa for Aurora kinases, HT-29 for Src).
-
Complete cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
-
96-well clear or opaque-walled cell culture plates.
-
-
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the GI50 value from the dose-response curve.
-
Workflow for Kinase Inhibitor Evaluation
The process of evaluating a novel kinase inhibitor follows a logical progression from broad screening to in-depth characterization.
Caption: A typical workflow for the evaluation of a novel kinase inhibitor.
Conclusion
The indazole scaffold remains a highly fruitful area of research for the development of novel kinase inhibitors. While the specific efficacy of this compound is yet to be determined, the framework presented in this guide provides a clear path for its evaluation. By employing rigorous biochemical and cellular assays, and by comparing its performance against established inhibitors, the therapeutic potential of this and other novel indazole derivatives can be thoroughly assessed. The ultimate goal is to identify compounds with high potency, selectivity, and favorable drug-like properties that can be advanced into preclinical and clinical development to address unmet medical needs in oncology and beyond.
References
- Assay Development for Protein Kinase Enzymes. (Accessed: January 10, 2026).
- Application Notes and Protocols for Kinase Activity Assays. (Accessed: January 10, 2026).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (Accessed: January 10, 2026).
- CDK-2-Cyclin complex with indazole inhibitor 9 bound at its active site. (Accessed: January 10, 2026).
- Pim1 complexed with N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)cyclopropanecarboxamide. (Accessed: January 10, 2026).
- Crystal structure of GSK-3b in complex with the 1H-indazole-3-carboxamide inhibitor 2. (Accessed: January 10, 2026).
- Step-by-Step Guide to Kinase Inhibitor Development. (Accessed: January 10, 2026).
- Discovery of indazoles as inhibitors of Tpl2 kinase. (Accessed: January 10, 2026).
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A Senior Application Scientist's Guide to In Vivo Validation of 7-Fluoro-2-methyl-2H-indazole: From In Vitro Promise to Preclinical Proof-of-Concept
Introduction: The Promise of the Indazole Scaffold
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties[1][2]. Its bioisosteric relationship with native structures like indole allows it to interact with a variety of biological targets[3]. 7-Fluoro-2-methyl-2H-indazole is a novel synthetic compound emerging from this class.
For the purpose of this guide, we will operate under the working hypothesis that comprehensive in vitro screening has demonstrated promising dual-activity for this compound:
-
Anti-inflammatory effects , evidenced by potent inhibition of COX enzymes and suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
-
Analgesic properties , suggested by its interaction with targets involved in nociceptive pathways.
While in vitro assays are invaluable for initial screening and mechanism-of-action studies, they cannot replicate the complex interplay of a whole biological system[4]. Therefore, transitioning to in vivo models is a critical and mandatory step to assess the true therapeutic potential of a compound, evaluating its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationship[5][6]. This guide outlines the logical progression from initial formulation to robust efficacy testing.
Phase 1: Foundational In Vivo Characterization
Before assessing if a drug works, we must first ensure it can reach its target in the body at a sufficient concentration and for an adequate duration. This is the realm of pharmacokinetics (PK).
The Preclinical Validation Workflow
A well-designed preclinical study follows a logical sequence. The initial steps involve ensuring the compound can be reliably administered and measuring its systemic exposure before proceeding to more complex and resource-intensive efficacy models.
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Navigating the Kinome: A Comparative Selectivity Analysis of 7-Fluoro-2-methyl-2H-indazole
Disclaimer: Specific cross-reactivity data for the compound 7-Fluoro-2-methyl-2H-indazole is not publicly available. This guide therefore presents a hypothetical case study to illustrate the experimental workflow and data analysis involved in profiling a novel indazole-based kinase inhibitor. The comparative data for established inhibitors is based on publicly available information.
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in the development of potent protein kinase inhibitors.[1][2][3] Strategic functionalization of the indazole core allows for fine-tuning of a compound's potency and, critically, its selectivity.[2] This guide provides an in-depth look at the process of characterizing the kinome-wide selectivity of a novel indazole derivative, using this compound as a representative example.
A comprehensive understanding of a compound's selectivity is paramount in drug discovery. A highly selective inhibitor promises a more targeted therapeutic effect with a reduced potential for off-target toxicities. Conversely, a multi-targeted inhibitor might offer a broader therapeutic window in complex diseases such as cancer, where multiple signaling pathways are often dysregulated.[4]
In this hypothetical case study, we will position this compound as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a validated target in oncology.[5] We will explore its selectivity profile in comparison to the well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib.
Targeted Signaling Pathway: VEGFR2
VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[5] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.[5] Dysregulation of the VEGFR2 signaling pathway is a hallmark of many solid tumors, which rely on angiogenesis to sustain their growth and metastasis.
Caption: Experimental workflow for the KINOMEscan assay.
Step-by-Step Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A series of dilutions are then made to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: The kinase panel, typically comprising several hundred kinases, is arrayed in a multi-well plate format. Each well contains a specific kinase fused to a DNA tag.
-
Competition Binding: The test compound and the immobilized ligand are added to the wells containing the kinases. The plate is incubated to allow the binding to reach equilibrium.
-
Washing: The plate is washed to remove any kinase that has not bound to the immobilized ligand.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: The qPCR signal is compared to a DMSO control to determine the percent inhibition for each kinase at a given compound concentration. For IC50 determination, the percent inhibition is plotted against the compound concentration, and the data is fitted to a dose-response curve.
Causality Behind Experimental Choices:
-
Choice of KINOMEscan™: This platform is chosen for its broad coverage of the human kinome and its ability to measure direct binding interactions, which is not dependent on enzyme activity. [6][7]This allows for the profiling of both active and inactive kinase conformations.
-
Use of qPCR: qPCR provides a highly sensitive and quantitative readout, enabling the detection of even weak binding interactions. [8]* Dose-Response Curve: Generating a full dose-response curve provides a more accurate determination of the IC50 value compared to single-point screening, offering a clearer picture of the compound's potency.
Conclusion
This guide has provided a comprehensive, albeit hypothetical, overview of the selectivity profiling of this compound. The presented data and protocols illustrate a standard workflow in modern drug discovery for characterizing the interaction of a small molecule with the human kinome. A thorough understanding of a compound's selectivity profile is a critical step in the journey from a promising chemical scaffold to a potential therapeutic agent. The ability to rationally design and select compounds with desired selectivity profiles is a key driver of success in the development of targeted therapies.
References
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A Comparative Guide to the Structure-Activity Relationship of 7-Fluoro-2-methyl-2H-indazole Analogs
The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its two nitrogen atoms provide opportunities for hydrogen bonding and other key interactions with biological targets. The 2H-indazole tautomer, in particular, has been successfully incorporated into a variety of therapeutic agents, including kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.[2] The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated indazoles an attractive area of research for drug discovery.[4]
This guide provides a comparative analysis of the structure-activity relationship (SAR) for analogs based on the 7-fluoro-2-methyl-2H-indazole scaffold. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, drawing comparisons with other relevant indazole-based inhibitors. Detailed experimental protocols for synthesis and biological evaluation are also provided to enable researchers to apply these insights in their own drug discovery programs.
The this compound Scaffold: A Rationale for its Design
The this compound core combines several features that make it a promising starting point for the design of potent and selective inhibitors:
-
The 2H-indazole Core: This bicyclic system is a bioisostere of indole and benzimidazole, capable of engaging in various non-covalent interactions with protein targets.[5] The N2-methyl group prevents tautomerization and provides a fixed vector for substituents, simplifying SAR interpretation.
-
The 7-Fluoro Substituent: The placement of a fluorine atom at the C7-position can influence the electronic properties of the entire ring system. Its electron-withdrawing nature can affect the pKa of the indazole nitrogens and modulate the strength of hydrogen bonds. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation.
-
Synthetic Tractability: The indazole scaffold is amenable to a variety of synthetic transformations, allowing for the systematic exploration of chemical space at different positions of the ring.
Synthesis of the this compound Core
A common route to the this compound scaffold begins with the synthesis of 7-fluoro-1H-indazole from commercially available starting materials, followed by regioselective methylation at the N2 position.
Synthetic Workflow
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A Comparative Guide to the Pharmacokinetic Profile of 7-Fluoro-2-methyl-2H-indazole: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental pharmacokinetic data for 7-Fluoro-2-methyl-2H-indazole is not publicly available. This guide provides a predictive and comparative analysis based on established principles of medicinal chemistry, the known effects of fluorination on drug metabolism, and available data for structurally related indazole analogs. The experimental protocols provided are standardized methods for assessing the pharmacokinetic properties of novel chemical entities.
Introduction: The Strategic Role of Fluorine in Indazole-Based Drug Candidates
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] A key challenge in the development of indazole-based therapeutics is optimizing their pharmacokinetic (PK) profile—specifically, their absorption, distribution, metabolism, and excretion (ADME) properties. Poor metabolic stability, in particular, can lead to rapid clearance from the body, diminishing therapeutic efficacy.
A widely employed and highly effective strategy to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates is the selective incorporation of fluorine atoms.[3][4] The carbon-fluorine bond is exceptionally strong, and its introduction at a metabolically vulnerable position can act as a "metabolic shield," preventing oxidative degradation by enzymes such as the cytochrome P450 (CYP450) family.[5][6] This guide focuses on this compound, providing a predictive comparison of its pharmacokinetic profile against its hypothetical non-fluorinated counterpart, 2-methyl-2H-indazole. We will explore the anticipated effects of the 7-fluoro substitution on key ADME parameters, supported by data from analogous compounds and detailed experimental protocols for future validation.
The Predicted Impact of 7-Fluoro Substitution on Pharmacokinetics
The introduction of a fluorine atom at the 7-position of the 2-methyl-2H-indazole core is anticipated to have a profound and beneficial impact on its pharmacokinetic profile. The primary rationale for this prediction lies in the established role of fluorine in blocking metabolic "soft spots."
Enhanced Metabolic Stability
Aromatic hydroxylation is a common metabolic pathway for many heterocyclic compounds. In the case of 2-methyl-2H-indazole, the 7-position of the benzene ring represents a potential site for oxidative metabolism by CYP450 enzymes. By substituting the hydrogen at this position with a fluorine atom, this metabolic pathway is effectively blocked.[6][7] This "metabolic blocking" is expected to lead to a significant increase in the compound's half-life (t½) and a reduction in its intrinsic clearance (CLint), two key indicators of improved metabolic stability.
While direct data for this compound is unavailable, studies on other fluorinated heterocyclic compounds provide strong evidence for this effect. For instance, fluorination of various drug-like molecules has been shown to dramatically increase their stability in liver microsome assays.[6]
Modulation of Physicochemical Properties and Bioavailability
Beyond metabolic stability, fluorination can also influence a compound's physicochemical properties, which in turn affects its absorption and distribution.
-
Lipophilicity: The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity (fat-solubility).[3][4] This can enhance passive diffusion across biological membranes, such as the intestinal wall, potentially leading to improved oral absorption and bioavailability.[5]
-
pKa: As the most electronegative element, fluorine can lower the pKa (increase the acidity) of nearby functional groups.[7] In the context of the indazole ring, this could subtly alter the molecule's overall electronic properties and its interactions with metabolic enzymes and target proteins.
It is this combination of metabolic shielding and modulated physicochemical properties that underpins the prediction of a superior pharmacokinetic profile for this compound compared to its non-fluorinated analog.
Comparative Pharmacokinetic Data (Predictive and Analog-Based)
To illustrate the likely magnitude of these effects, the following table presents a predictive comparison of key pharmacokinetic parameters for this compound and its non-fluorinated parent compound, 2-methyl-2H-indazole. These predictions are supplemented with experimental data from structurally related fluorinated and non-fluorinated compounds found in the literature to provide a tangible, evidence-based forecast.
| Parameter | 2-methyl-2H-indazole (Predicted) | This compound (Predicted) | Rationale for Predicted Difference & Supporting Analog Data |
| Metabolic Half-life (t½) in Liver Microsomes | Shorter | Longer | The 7-fluoro group is expected to block aromatic hydroxylation, a primary metabolic pathway. A similar effect was observed in a study where fluorination of an indole analog increased its metabolic half-life.[6] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolism directly correlates with lower intrinsic clearance. Fluorination has been shown to decrease clearance in various scaffolds.[8] |
| Oral Bioavailability (%F) | Moderate | Higher | Increased metabolic stability (reduced first-pass metabolism) and potentially enhanced membrane permeability due to increased lipophilicity are expected to lead to greater oral bioavailability.[4][5] |
| Lipophilicity (LogP) | Lower | Higher | Fluorine is more lipophilic than hydrogen. For example, the calculated XLogP3 for 6-fluoro-1H-indazole is 2.3, indicating its lipophilic character.[9] |
Note: The values in this table are predictive and for illustrative purposes. Experimental validation is required.
Experimental Protocols for Pharmacokinetic Profiling
To validate the predicted pharmacokinetic profile of this compound and its analogs, the following standardized in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation: Prepare stock solutions of the test compound (e.g., this compound) and positive controls (compounds with known metabolic fates) in a suitable solvent like DMSO.
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) with a phosphate buffer at 37°C.
-
Initiation of Reaction: Add the test compound to the incubation mixture and pre-incubate for a short period. Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the half-life (t½ = 0.693 / slope). Intrinsic clearance is then calculated using the equation: CLint = (0.693 / t½) * (incubation volume / protein amount).
Diagram of In Vitro Metabolic Stability Workflow
Caption: Workflow for the in vitro microsomal stability assay.
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability (%F) of a test compound.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats, divided into two groups: intravenous (IV) administration and oral (PO) administration.
-
Dosing:
-
IV Group: Administer the test compound dissolved in a suitable vehicle as a single bolus injection into the tail vein (e.g., 1 mg/kg).
-
PO Group: Administer the test compound via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect the samples into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both the IV and PO groups.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolate to infinity (AUC0-inf) for both routes of administration.
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (%F) using the following formula: %F = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Diagram of In Vivo Oral Bioavailability Study Workflow
Caption: Workflow for an in vivo oral bioavailability study in rats.
Conclusion and Future Directions
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates.[3][5] Based on established principles and data from analogous compounds, it is predicted that this compound will exhibit a superior pharmacokinetic profile compared to its non-fluorinated counterpart, characterized by enhanced metabolic stability and potentially higher oral bioavailability.
This predictive guide underscores the importance of the 7-fluoro substitution as a rational design strategy for optimizing indazole-based compounds. However, it is crucial to emphasize that these are projections. The definitive pharmacokinetic profile of this compound can only be ascertained through rigorous experimental validation using the standardized protocols outlined herein. Such studies are a critical next step in advancing this and other promising fluorinated indazole derivatives toward clinical development.
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A Head-to-Head Comparison of 7-Fluoro-2-methyl-2H-indazole and Structurally Related Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, head-to-head comparison of 7-Fluoro-2-methyl-2H-indazole with its non-fluorinated parent compound and positional isomers, focusing on their potential as kinase inhibitors. By examining the subtle yet significant impact of fluorine substitution on physicochemical properties, biological activity, and metabolic stability, we aim to provide actionable insights for the rational design of next-generation therapeutics.
The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved and investigational drugs, particularly in oncology.[1] Its ability to mimic the purine core of ATP allows for competitive inhibition of a wide range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in disease.[2] The introduction of a fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's properties, including its binding affinity, metabolic stability, and pharmacokinetic profile.[3] This guide will dissect these effects through a comparative analysis of this compound and its key analogs.
Comparative Analogs: A Rationale
To provide a comprehensive and insightful comparison, we have selected the following compounds for analysis:
-
2-methyl-2H-indazole (Parent Compound): The non-fluorinated core structure serves as the baseline for evaluating the effects of fluorination.
-
5-Fluoro-2-methyl-2H-indazole: A positional isomer to assess the impact of fluorine substitution on a different part of the benzene ring.
-
6-Fluoro-2-methyl-2H-indazole: Another key positional isomer. Published data suggests that substitution at the 6-position can significantly enhance potency and bioavailability for certain kinase targets.[4]
-
This compound (Lead Compound): The primary subject of this guide, with fluorine positioned adjacent to the pyrazole ring fusion.
Physicochemical Properties: The Subtle Influence of Fluorine
The introduction of a fluorine atom can alter a molecule's electronic distribution, lipophilicity, and pKa, all of which can impact its biological activity and pharmacokinetic properties. While experimental data for a direct side-by-side comparison is limited, we can infer the likely effects based on established principles of medicinal chemistry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 2-methyl-2H-indazole | C₈H₈N₂ | 132.16 | 1.9 | 0 | 1 |
| 5-Fluoro-2-methyl-2H-indazole | C₈H₇FN₂ | 150.15 | - | - | - |
| 6-Fluoro-2-methyl-2H-indazole | C₈H₇FN₂ | 150.15 | - | - | - |
| This compound | C₈H₇FN₂ | 150.15 | - | - | - |
Data for 2-methyl-2H-indazole sourced from PubChem.[5] Data for fluorinated analogs is calculated.
The addition of a fluorine atom increases the molecular weight and is expected to increase the lipophilicity (XLogP3). The position of the fluorine atom can also influence the basicity of the pyrazole nitrogens, which could affect target binding and off-target activities.
Biological Activity: A Focus on Kinase Inhibition
Indazole derivatives have shown significant promise as inhibitors of various protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), p38 MAP kinase, and Fibroblast Growth Factor Receptor (FGFR).[3][6][7][8] The strategic placement of fluorine can significantly impact inhibitory potency and selectivity.
Rho-Kinase (ROCK) Inhibition: A Case Study in Positional Effects
ROCK is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as contraction, adhesion, and motility.[8] Its dysregulation has been implicated in cardiovascular diseases and cancer. Structure-activity relationship (SAR) studies of indazole-based ROCK inhibitors have revealed the critical importance of substitution patterns on the indazole ring.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay is a robust method for determining the inhibitory constant (IC50) of a compound against a specific kinase.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.
Materials:
-
Kinase of interest (e.g., ROCK1, p38α)
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP competitive kinase tracer
-
Test compounds (this compound and analogs)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
TR-FRET capable plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. Further dilute these in kinase buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 2.5 µL of the tracer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Workflow for In Vitro Kinase Inhibition Assay.
Pharmacokinetic Properties: The Role of Fluorine in Metabolic Stability
A critical aspect of drug development is optimizing a compound's metabolic stability to ensure sufficient exposure in the body. Fluorination is a well-established strategy to block metabolically labile sites, thereby increasing a compound's half-life.[9]
While direct comparative pharmacokinetic data for our selected set of 2-methyl-2H-indazole analogs is not available in a single public study, research on other fluorinated heterocyclic compounds provides strong evidence for this principle. For instance, the introduction of a trifluoromethyl group to an indazole analog of the compound UT-155 dramatically increased its metabolic half-life in mouse liver microsomes from 12.35 minutes to 53.71 minutes.[8]
In Vitro Metabolic Stability Assay (Liver Microsomal Assay)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes present in liver microsomes.
Principle: The rate of disappearance of the parent compound is measured over time when incubated with liver microsomes and a cofactor regenerating system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well incubation plate
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the liver microsomes and the test compound to the wells of the incubation plate. Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the appropriate formula.[8]
Workflow for In Vitro Metabolic Stability Assay.
Conclusion and Future Directions
This comparative guide underscores the significant and nuanced impact of fluorine substitution on the properties of 2-methyl-2H-indazole. The available data, particularly from studies on ROCK inhibitors, strongly suggests that the position of the fluorine atom is a critical determinant of biological activity. While direct, head-to-head experimental data for this compound and its key isomers remains to be published in a single comprehensive study, the principles outlined here provide a solid foundation for further investigation.
Future research should focus on the systematic synthesis and parallel evaluation of these and other fluorinated 2-methyl-2H-indazole analogs against a panel of relevant kinases. Such studies, incorporating the standardized protocols described herein, will be invaluable for elucidating detailed structure-activity and structure-property relationships. This will ultimately enable the rational design of more potent, selective, and metabolically stable indazole-based therapeutics.
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A Researcher's Guide to Navigating the Off-Target Landscape of Novel Indazole-Based Kinase Inhibitors: A Comparative Analysis Framework
Prepared by: Dr. Gemini, Senior Application Scientist
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1][2][3] Compounds such as Axitinib and Pazopanib have demonstrated the clinical utility of this core structure in oncology.[1][3][4][5] However, the therapeutic success of any small molecule inhibitor is intrinsically linked to its selectivity. Off-target effects, where a drug interacts with proteins other than its intended target, are a primary cause of toxicity and clinical trial failures.[6]
This guide provides a comprehensive framework for evaluating the off-target profile of a novel indazole derivative, using the hypothetical compound 7-Fluoro-2-methyl-2H-indazole as our subject. As no public data exists for this specific molecule, we will establish a robust, self-validating workflow. This guide will compare its hypothetical performance against two well-characterized, clinically approved indazole-based inhibitors: Axitinib and Pazopanib . Our focus will be on the causality behind experimental choices and the integration of computational and experimental data to build a comprehensive selectivity profile.
The Indazole Scaffold: A Double-Edged Sword of Potency and Polypharmacology
The indazole core is adept at mimicking the adenine hinge-binding motif of ATP, enabling it to effectively compete for the ATP-binding site of numerous kinases.[3] This inherent characteristic is responsible for the broad therapeutic potential of indazole derivatives against various cancers by inhibiting kinases involved in angiogenesis, cell proliferation, and survival.[1][7]
However, the conserved nature of the ATP-binding pocket across the human kinome means that indazole-based inhibitors often exhibit polypharmacology, binding to multiple kinases with varying affinities.[8] While sometimes beneficial, unintended kinase interactions can lead to adverse effects.[9][10] Therefore, early and thorough off-target profiling is not just a regulatory requirement but a critical step in understanding a compound's true mechanism of action and predicting its safety profile.
This guide will navigate a two-pronged approach to de-risking a novel compound like this compound:
-
Tier 1: Computational (In Silico) Prediction: To forecast potential off-target interactions and guide experimental design.
-
Tier 2: Experimental (In Vitro) Profiling: To empirically determine the compound's selectivity and potency against a broad panel of kinases.
Tier 1: In Silico Off-Target Prediction
Before committing to resource-intensive experimental assays, computational methods provide a cost-effective way to predict a molecule's potential off-target interactions based on its chemical structure.[11][12] These predictions are invaluable for hypothesis generation, helping to prioritize which kinase families to investigate more closely.
The overall workflow for an in silico analysis is as follows:
Caption: In silico workflow for predicting off-target interactions.
Step-by-Step Protocol: Computational Prediction
-
Input Structure: The 2D or 3D structure of this compound is used as the input for various prediction algorithms.
-
Similarity-Based Methods: The structure is compared against databases of known ligands (e.g., ChEMBL). Algorithms like Tanimoto similarity scoring identify known bioactive molecules with similar chemical fingerprints. The principle is that structurally similar molecules are likely to have similar biological targets.
-
Machine Learning Models: Advanced models trained on vast datasets of compound-protein interactions predict binding probabilities for a wide range of targets.[12] These models can identify potential interactions that similarity searches might miss.
-
Output Analysis: The result is a ranked list of potential off-targets. This list allows researchers to focus experimental resources on the most probable unintended interactions. For instance, if the in silico analysis predicts interactions with kinases crucial for cardiac function, these would become high-priority targets for experimental validation.
Tier 2: Experimental Off-Target Profiling
Experimental screening is the gold standard for defining a compound's selectivity. A kinome-wide panel is the most comprehensive approach, assaying the inhibitor against hundreds of purified kinases.[13][14]
Experimental Workflow: Kinase Selectivity Profiling
Caption: Workflow for experimental kinome selectivity screening.
Step-by-Step Protocol: Kinome-Wide Inhibition Assay
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent like DMSO.
-
Primary Screen: The compound is screened at a single, high concentration (typically 1 to 10 µM) against a large panel of recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot).[13] The assay measures the displacement of a labeled ligand from the kinase active site, and the result is expressed as percent inhibition.
-
Hit Selection: Kinases showing significant inhibition (e.g., >50% or >75%) in the primary screen are selected for further analysis.
-
Dose-Response (IC50) Determination: For the selected "hits," a multi-point dose-response experiment is performed. The compound is tested across a range of concentrations to determine the half-maximal inhibitory concentration (IC50), a measure of its potency against that specific kinase.
-
Data Analysis & Visualization: The results are often visualized as a "kinetree" or dendrogram, which maps the inhibited kinases onto the human kinome tree. This provides an immediate visual representation of the compound's selectivity.
Comparative Analysis: this compound vs. Axitinib and Pazopanib
To contextualize the hypothetical data for our novel compound, we compare it to the known kinase inhibition profiles of Axitinib and Pazopanib. Both are multi-kinase inhibitors with a degree of promiscuity that is clinically managed.[4][5][15][16]
Table 1: Comparative Kinase Inhibition Profiles (IC50 in nM)
| Kinase Target | This compound (Hypothetical Data) | Axitinib (Published Data) | Pazopanib (Published Data) | Rationale for Comparison |
| Primary Targets | ||||
| VEGFR1 | 5 | 0.1 | 10 | Key targets for anti-angiogenic therapy.[4][5] |
| VEGFR2 | 2 | 0.2 | 30 | High potency is desired for efficacy. |
| VEGFR3 | 3 | 0.1-0.3 | 47 | Broad VEGFR inhibition is a common feature. |
| PDGFRα | 15 | 1.6 | 71 | Often inhibited by indazole-based VEGFR inhibitors.[5][15] |
| PDGFRβ | 10 | 1.6 | 84 | Contributes to anti-tumor effect but also side effects. |
| c-Kit | 25 | 1.7 | 74 | A common off-target with clinical implications.[5][15] |
| Key Off-Targets | ||||
| SRC | >1000 | >140 | >200 | SRC family kinases are common off-targets for many TKIs; high IC50 indicates good selectivity.[13] |
| LCK | >1000 | 2.4 | >10,000 | Inhibition can lead to immunosuppressive effects. |
| FLT3 | 50 | 21 | 120 | Inhibition can be therapeutically beneficial in certain leukemias but is an off-target otherwise. |
| RET | 80 | 4.6 | 150 | Off-target inhibition can cause toxicities. |
Note: Published IC50 values can vary based on assay conditions. The values presented are representative.
From this hypothetical data, we can infer that this compound is a potent inhibitor of VEGFR and PDGFR, similar to Axitinib and Pazopanib. Its key distinction lies in its potentially cleaner profile against SRC family kinases (LCK) compared to Axitinib, which could translate to a different side-effect profile.
Cellular Validation: Bridging In Vitro Data and Biological Function
Potent inhibition in a biochemical assay does not always translate to cellular activity. It is crucial to validate key on- and off-target effects in a cellular context.
Step-by-Step Protocol: Cellular Target Engagement Assay (e.g., Western Blot)
-
Cell Line Selection: Choose a cell line that expresses the target of interest (e.g., HUVEC cells for VEGFR2, a cancer cell line overexpressing a predicted off-target).
-
Compound Treatment: Treat cells with a dose range of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.[13]
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated (active) form of the target kinase and the total amount of that kinase.[13]
-
Analysis: A reduction in the phosphorylated form of the kinase relative to the total kinase indicates successful target engagement and inhibition in a cellular environment.
This step is critical for confirming that the compound can penetrate the cell membrane and inhibit the target in its native environment, validating the biochemical data and providing a more accurate prediction of its potential in vivo effects.
Conclusion and Future Directions
The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. For an indazole-based kinase inhibitor like This compound , a systematic and multi-tiered approach to off-target profiling is paramount. By integrating predictive computational methods with comprehensive experimental screening, researchers can build a detailed selectivity map.
Comparing this profile to established drugs like Axitinib and Pazopanib provides essential context, allowing for an early assessment of a new compound's potential advantages and liabilities. The hypothetical profile of this compound suggests a potent anti-angiogenic agent with a potentially improved selectivity profile over some existing therapies. The logical next steps would involve cellular assays to confirm the inhibition of both intended and unintended targets, followed by in vivo studies to assess efficacy and toxicology. This self-validating system of prediction, broad screening, and targeted validation ensures that only the most promising and safest candidates proceed through the demanding drug development pipeline.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 7-Fluoro-2-methyl-2H-indazole
Introduction: The Critical Role of Reproducibility in the Synthesis of Fluorinated Indazoles
In the landscape of medicinal chemistry and drug development, fluorinated heterocyclic compounds hold a privileged position. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. Among these, indazole derivatives are of particular interest due to their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2]
7-Fluoro-2-methyl-2H-indazole, a key structural motif in various pharmacologically active compounds, presents a synthetic challenge that underscores the paramount importance of experimental reproducibility. The reliable and consistent synthesis of this molecule is crucial for advancing research and development efforts. This guide provides a comprehensive, in-depth comparison of synthetic methodologies for this compound, grounded in established chemical principles and supported by detailed experimental protocols. As Senior Application Scientists, we recognize that a mere list of steps is insufficient; therefore, we delve into the causality behind experimental choices to ensure that every protocol described is a self-validating system. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to achieve consistent and reliable experimental outcomes.
The Synthetic Challenge: Regioselectivity in Indazole Alkylation
The synthesis of this compound is typically approached in a two-step sequence: the formation of the 7-fluoro-1H-indazole core, followed by N-methylation. While the synthesis of the indazole core is relatively straightforward, the subsequent N-alkylation presents a significant hurdle: regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of N1 and N2 isomers.[3]
The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is kinetically controlled.[4] For the synthesis of this compound, achieving high selectivity for the N2 position is the primary objective.
Recommended Synthetic Pathway and Detailed Protocol
Based on a thorough review of the literature and our in-house expertise, we recommend a two-step synthesis that prioritizes yield, reproducibility, and regioselectivity.
Step 1: Synthesis of 7-Fluoro-1H-indazole
The initial step involves the cyclization of 2,3-difluorobenzaldehyde with hydrazine hydrate. This method is robust and provides a good yield of the desired 7-fluoro-1H-indazole precursor.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluorobenzaldehyde (1.85 g, 13.0 mmol) and hydrazine monohydrate (3.0 mL, 62.0 mmol).
-
Reaction Execution: Heat the reaction mixture to 180°C with vigorous stirring for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Chloroform/Acetone).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (50 mL) and water (50 mL) to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with saturated brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a chloroform/acetone gradient as the eluent to afford 7-fluoro-1H-indazole as a solid.
Expected Outcome:
-
Yield: Approximately 45% (0.79 g).[5]
-
Appearance: Solid.
-
¹H NMR (400 MHz, CD₃OD): δ 8.10 (d, J = 3.4 Hz, 1H), 7.59-7.56 (m, 1H), 7.12-7.08 (m, 2H).[5]
Causality of Experimental Choices:
-
High Temperature (180°C): This elevated temperature is necessary to drive the cyclization reaction to completion.
-
Excess Hydrazine Monohydrate: Using a significant excess of hydrazine ensures the complete consumption of the starting aldehyde.
-
Aqueous Work-up and Extraction: This procedure effectively removes excess hydrazine and other water-soluble impurities.
-
Column Chromatography: This purification step is essential to isolate the desired product from any side products or unreacted starting material, ensuring high purity for the subsequent step.
Step 2: Regioselective N2-Methylation of 7-Fluoro-1H-indazole
The critical step in this synthesis is the selective methylation at the N2 position. Literature suggests that for indazoles bearing an electron-withdrawing group at the 7-position (such as fluorine), the use of a strong, non-nucleophilic base in an aprotic polar solvent can direct the alkylation to the N2 position.[3]
Experimental Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 40 mL) and 7-fluoro-1H-indazole (0.70 g, 5.14 mmol).
-
Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 0.25 g, 6.17 mmol) portion-wise.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt of the indazole should be observed.
-
Methylation: Cool the mixture back to 0°C and add methyl iodide (0.35 mL, 5.65 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (Eluent: Hexane/Ethyl Acetate).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Wash the combined organic layers with saturated brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Expected Outcome:
-
High Regioselectivity: This protocol is designed to yield the N2-methylated product as the major isomer.
Causality of Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. Maintaining anhydrous and inert conditions is critical for safety and to ensure the efficiency of the deprotonation step.
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH effectively deprotonates the indazole, forming the indazolide anion.
-
Tetrahydrofuran (THF): This aprotic polar solvent is ideal for this reaction as it solubilizes the indazolide salt and does not interfere with the nucleophilic attack. The use of THF is reported to favor N2-alkylation for 7-substituted indazoles.[3]
-
Controlled Addition of Reagents at 0°C: The portion-wise addition of NaH and dropwise addition of methyl iodide at low temperature helps to control the exothermic nature of the reaction and minimize side reactions.
-
Aqueous Quench: The addition of saturated ammonium chloride safely neutralizes any unreacted sodium hydride.
Visualizing the Synthetic Workflow
To provide a clear overview of the recommended synthetic process, the following workflow diagram has been generated using Graphviz.
Caption: Recommended two-step synthesis of this compound.
Comparison with Alternative Methodologies
To provide a comprehensive guide, it is essential to compare the recommended protocol with alternative synthetic strategies. The choice of method will often depend on factors such as available starting materials, desired scale, and tolerance for specific reagents.
| Method | Starting Material | Key Reagents/Conditions | Reported Yield | Advantages | Disadvantages | Reference |
| Recommended Protocol | 2,3-Difluorobenzaldehyde | 1. Hydrazine monohydrate, 180°C2. NaH, THF, Methyl iodide | ~45% for Step 1; N2-selectivity expected in Step 2 | Robust, well-described first step; conditions for high N2-selectivity in the second step. | High temperature in the first step; requires anhydrous conditions in the second step. | [5],[3] |
| Alternative Indazole Synthesis | 2-Fluoro-6-methylaniline | 1. Acetic anhydride2. Isoamyl nitrite, Acetic acid, Acetic anhydride3. Ammonia, Methanol | ~70% for the final deacetylation step. | Milder conditions for the cyclization step. | Multi-step process to form the indazole core. | [1] |
| Alternative N2-Alkylation | 7-Substituted-1H-indazole | Trifluoromethanesulfonic acid, Alkyl 2,2,2-trichloroacetimidates | Up to 96% | High N2-selectivity for a range of substrates. | Requires the preparation of the trichloroacetimidate reagent. | [1] |
| Mitsunobu N2-Alkylation | 1H-Indazole | Triphenylphosphine, DEAD/DIAD, Alcohol | 58% for N2-isomer | Can be effective for N2-alkylation. | Often gives a mixture of N1 and N2 isomers; requires chromatographic separation. | [6] |
Ensuring Reproducibility: A Self-Validating System
Reproducibility in organic synthesis is not merely about following a recipe; it is about understanding the critical parameters and having a system to validate the outcome at each stage.
Workflow for Ensuring Reproducibility:
Caption: A systematic workflow to ensure the reproducibility of experimental results.
Key Pillars of Reproducibility:
-
Expertise & Experience: The rationale behind each experimental choice, as detailed above, is crucial. Understanding why a particular solvent or base is used allows for informed troubleshooting if issues arise.
-
Trustworthiness: A self-validating system relies on in-process controls. Regular monitoring by TLC or LC-MS confirms the progression of the reaction and can preemptively identify problems.
-
Authoritative Grounding & Comprehensive References: Every claim and protocol should be supported by peer-reviewed literature. This not only provides a foundation for the methodology but also offers additional resources for the researcher.
Conclusion
The synthesis of this compound, while presenting challenges in regioselectivity, can be achieved with high reproducibility by following a well-defined and understood experimental protocol. The recommended two-step synthesis, involving the formation of 7-fluoro-1H-indazole followed by a regioselective N2-methylation, offers a reliable pathway to the desired product. By adhering to the principles of a self-validating experimental system—rigorous quality control of reagents, strict adherence to the protocol, in-process monitoring, and thorough final product characterization—researchers can confidently and consistently obtain high-purity this compound, thereby accelerating the pace of drug discovery and development.
References
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- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
- Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- PubChem. (n.d.). 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
- ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
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- PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles.
- PMC. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
- Thieme. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.
- Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
- PMC. (2024). Development of a selective and scalable N1-indazole alkylation.
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- PubMed. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
- ResearchGate. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
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- (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
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The Regioisomeric Labyrinth: A Comparative Guide to the Bioactivity of 7-Fluoro-2-methyl-2H-indazole and its Isomers
In the landscape of medicinal chemistry, the indazole scaffold stands as a "privileged" structure, forming the core of numerous therapeutic agents, from potent kinase inhibitors in oncology to anti-inflammatory drugs.[1][2][3] The strategic placement of substituents on this bicyclic heterocycle is a critical determinant of biological activity, a principle starkly illustrated when considering 7-Fluoro-2-methyl-2H-indazole and its regioisomers. While direct comparative biological data for this specific molecule is not extensively available in the public domain, a deep dive into the structure-activity relationships (SAR) of analogous compounds provides a robust framework for predicting its biological profile and understanding the profound impact of isomeric variations.
This guide offers a comparative analysis, grounded in published data, of how the positioning of the fluorine atom and the N-methyl group on the indazole core dictates bioactivity. We will explore the distinct pharmacological profiles that emerge from these subtle yet powerful structural modifications, providing researchers and drug development professionals with insights to navigate the design of novel indazole-based therapeutics.
The Critical Impact of N-Alkylation: 1H versus 2H-Indazole Regioisomers
The indazole nucleus possesses two nitrogen atoms, allowing for alkylation to occur at either the N1 or N2 position, leading to the formation of 1H- and 2H-indazole regioisomers, respectively.[3] This choice is far from trivial, as the resulting orientation of the substituent can dramatically alter the molecule's interaction with its biological target.
The synthesis of a single, desired N-alkyl indazole regioisomer can be challenging, often yielding a mixture of both isomers, which necessitates careful purification and characterization.[1][4] From a biological standpoint, the two isomers often exhibit vastly different activities. For instance, a study on indazole derivatives as non-hormonal male contraceptives found that N1-benzylated indazoles were essential for antispermatogenic activity, while the corresponding N2-benzyl isomer was devoid of activity.[5] This stark difference underscores the critical role of the nitrogen atom's position in establishing the correct geometry for target engagement. While the 1H-tautomer is generally more thermodynamically stable, the biological activity is not always associated with the more stable isomer.[3]
Key Takeaway: The decision to synthesize a 1-methyl or 2-methyl indazole is a critical fork in the road in drug design. The resulting regioisomers must be considered as distinct chemical entities with potentially orthogonal biological profiles. The lack of activity in one isomer does not preclude potent activity in the other.
Fluorine's Decisive Role: The Influence of Positional Isomerism on the Benzene Ring
Fluorination is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[6] However, the position of the fluorine atom on the indazole ring is a key determinant of its effect on bioactivity. The electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic system, influencing pKa and hydrogen bonding capabilities, which in turn affects target interaction.
While direct comparative data for all fluoro-isomers of 2-methyl-2H-indazole is scarce, studies on related fluorinated indazoles provide compelling evidence for the importance of fluorine placement. For example, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, it was found that a fluorine atom at the 6-position of the indazole ring led to improved enzymatic and cellular potency.[6] Conversely, another study on Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitors revealed a significant difference in potency between a 6-fluoroindazole and a 4-fluoroindazole derivative, highlighting the nuanced effects of fluorine's location.[7]
The bioactivity of 7-fluoro-indazole derivatives has been noted in the literature, with a study on glucosidase inhibitors featuring 3,5,7-trisubstituted indazoles, indicating that the 7-position is a viable location for achieving biological activity.[2]
Comparative Bioactivity of Fluorinated Indazole Analogs (Illustrative)
| Compound Class | Fluorine Position | Biological Target | Observed Activity | Reference |
| 1H-Indazol-3-amine Derivatives | 6-Fluoro | FGFR1/2 | Improved enzymatic and cellular potency | [6] |
| Indazole-based Kinase Inhibitors | 4-Fluoro vs. 6-Fluoro | ROCK1 | Significant difference in inhibitory potency | [7] |
| 3,5,7-Trisubstituted Indazoles | 7-Substituted (non-fluoro) | α-glucosidase | Potent inhibition | [2] |
Synthesizing the Target: Experimental Protocols
The generation of specific indazole regioisomers for biological testing requires carefully controlled synthetic strategies. The regioselectivity of N-alkylation can be influenced by the choice of base, solvent, and the nature of the substituents on the indazole ring.[4]
General Protocol for Regioselective N-Methylation of a Fluorinated Indazole
Objective: To synthesize 7-Fluoro-1-methyl-1H-indazole and this compound for comparative biological evaluation.
Methodology:
-
Starting Material: 7-Fluoro-1H-indazole.
-
Reaction Conditions for N1-Alkylation:
-
To a solution of 7-Fluoro-1H-indazole in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (CH₃I, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-methylated product. Rationale: The use of NaH in THF is reported to favor the formation of the N1-alkylated regioisomer for many indazole derivatives.[4]
-
-
Reaction Conditions for N2-Alkylation:
-
Alternative conditions, such as using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), may favor the formation of the N2-isomer, although this can be substrate-dependent.[8] A Mitsunobu reaction with methanol could also be explored, as this has been shown to favor N2-alkylation for the parent indazole.[8]
-
-
Characterization: The regiochemistry of the isolated products must be unambiguously confirmed using 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. An HMBC correlation between the N-methyl protons and the C3 carbon of the indazole ring is characteristic of the N2-isomer, while a correlation to the C7a carbon is indicative of the N1-isomer.[4]
Visualizing the Synthetic Challenge
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The precise biological activity of this compound remains to be fully elucidated through direct experimental testing. However, the existing body of literature on substituted indazoles provides a strong predictive framework. It is highly probable that its regioisomers, including 7-Fluoro-1-methyl-1H-indazole and other positional fluoro-isomers like 4-, 5-, and 6-Fluoro-2-methyl-2H-indazoles, will exhibit distinct bioactivity profiles.
The key takeaways for researchers are twofold:
-
Regioisomeric Differentiation is Crucial: The 1H- and 2H-N-alkylated indazoles should always be treated as separate entities. Their synthesis must be carefully controlled, and their biological activities evaluated independently.
-
Fluorine Placement is a Powerful Modulator: The position of fluorine substitution on the indazole ring can significantly impact potency and selectivity. A comprehensive SAR study should, where possible, include the synthesis and evaluation of all positional fluoro-isomers.
Future work should focus on the systematic synthesis and parallel biological evaluation of this complete set of regioisomers against various targets, particularly protein kinases. Such studies will not only illuminate the specific potential of this compound as a therapeutic scaffold but also contribute valuable data to the broader understanding of structure-activity relationships within the medicinally vital indazole family.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Fluoro-2-methyl-2H-indazole
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 7-Fluoro-2-methyl-2H-indazole. As a fluorinated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and protect the environment. The protocols outlined below are grounded in established safety principles and regulatory standards, providing a self-validating framework for your laboratory's chemical hygiene plan.
Core Principles: Hazard Identification and Risk Assessment
A thorough understanding of the specific hazards associated with this compound is the foundation of its safe management. This involves assessing not only the immediate risks but also the potential for environmental persistence and hazardous decomposition.
Intrinsic Chemical Hazards
Based on available safety data, this compound is classified as an irritant.[1] Key hazard statements include:
Beyond these immediate hazards, the chemical structure itself—a fluorinated nitrogen-containing heterocycle—informs our disposal strategy. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability.[2][3][4] This stability means the compound is not readily biodegradable and can persist in the environment if disposed of improperly.[4]
Hazardous Decomposition & Combustion Byproducts
Thermal decomposition, such as during a fire or incineration, can generate highly toxic and corrosive gases.[5][6][7] For this compound, these byproducts would include:
The potential release of hydrogen fluoride, a highly corrosive and toxic gas, is a primary concern that dictates the need for specialized disposal methods.
Essential Safety Protocols: PPE and Engineering Controls
Prior to handling or preparing for disposal, ensure all appropriate safety measures are in place.
| Control Type | Specification | Rationale & Causality |
| Engineering Controls | Chemical Fume Hood | All handling of this compound, especially when generating waste, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][9] |
| Eye Protection | Chemical Splash Goggles | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation as per H319.[1][10] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact, which can cause irritation and allergic reactions (H317). Always inspect gloves before use and wash hands thoroughly after removal.[1][10] |
| Body Protection | Laboratory Coat | Provides a barrier against spills and contamination of personal clothing.[10] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11] Under no circumstances should this chemical be disposed of via sewer drains or in regular trash. [11][12][13]
Step 1: Waste Characterization and Segregation
-
Characterize as Hazardous Waste: All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be treated as hazardous chemical waste.[14]
-
Segregate as Halogenated Organic Waste: This is the most critical step. Waste containing this compound must be collected in a container designated specifically for halogenated organic waste . Do not mix with non-halogenated waste streams.[8][13]
-
Causality: Halogenated compounds require high-temperature incineration to ensure the complete destruction of the strong C-F bond and subsequent scrubbing of acidic gases like HF from the effluent.[2][15] This process is more specialized and costly than standard solvent incineration, making segregation essential for both safety and cost-effectiveness.[13]
-
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with the waste (e.g., glass or high-density polyethylene for solutions).[11][12] The container must have a secure, tight-fitting lid.
-
Label the Container Clearly: The container must be labeled with a hazardous waste tag before any waste is added. The label must include:
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[12][13] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Liquid waste containers must be stored within a larger, chemically resistant secondary container (e.g., a containment bin) to capture any potential leaks or spills.[12]
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][16]
Step 4: Final Disposal
-
Arrange for Professional Disposal: Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, arrange for a pickup by EHS or a licensed hazardous waste disposal contractor.[13]
-
Do Not Transport Waste: Laboratory personnel should not transport hazardous waste across public roads. This must be done by trained EHS staff or certified contractors.[13]
Decontamination and Empty Container Management
Properly managing "empty" containers is a key part of the disposal process to prevent residual chemical exposure.
-
Glassware Decontamination: Labware that has come into contact with the compound should be triple-rinsed. The first rinse must be collected and disposed of as halogenated hazardous waste.[12] Subsequent rinses can typically be disposed of according to standard laboratory procedures.
-
Empty Stock Container Disposal: A stock container is not considered "empty" until all contents have been thoroughly removed.
-
Remove all residual solid material for disposal as hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinseate is hazardous and must be added to your halogenated waste container.[12]
-
After the container is fully dry, deface or remove the original label to prevent misidentification.[12][13]
-
Dispose of the rinsed, air-dried container in the appropriate solid waste stream (e.g., glass disposal box).[12]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
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- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. US EPA.
- Safety and handling of fluorinated organic compounds. Benchchem.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). US EPA.
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- Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
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- Methyl 2-acetyl-2H-indazole-5-carboxylate Safety Data Sheet. (2023, July 11). CymitQuimica.
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- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. MDPI.
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A Senior Application Scientist's Guide to Handling 7-Fluoro-2-methyl-2H-indazole: Personal Protective Equipment and Disposal
As a key intermediate in pharmaceutical research and development, 7-Fluoro-2-methyl-2H-indazole and its analogs are foundational to the discovery of novel therapeutics.[1][2] Their biological activity, however, necessitates a rigorous and well-understood safety protocol to protect researchers from potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each critical safety measure.
Hazard Assessment: Understanding the Compound
This compound is a fluorinated heterocyclic compound. The presence of the indazole core, a known "privileged scaffold" in medicinal chemistry, indicates high potential for biological interaction. The fluorine atom can enhance metabolic stability and binding affinity, properties desirable in drug candidates but demanding of respect in the laboratory.[3]
Before handling, it is crucial to internalize the specific hazards identified for this molecule. A lack of comprehensive toxicological data requires us to treat it with the caution afforded to all novel, biologically active substances, supplemented by the specific warnings available.
| Chemical Identity | |
| CAS Number | 1337881-42-1[4] |
| Molecular Formula | C8H7FN2[4] |
| Molecular Weight | 150.16 g/mol [4] |
| GHS Hazard Classification | |
| Signal Word | Warning |
| Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[5] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P333+P313, P337+P313[4][5] |
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a requirement; it is a scientifically-backed system of exposure control. For this compound, the primary risks are exposure to the eyes, skin, and respiratory system.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: ANSI Z87.1-compliant chemical splash goggles are the absolute minimum requirement for any work involving this compound.[6]
-
Scientific Rationale: The compound is classified as a serious eye irritant (H319).[4] Direct contact with the solid powder or a solution can cause significant damage. Standard safety glasses do not provide an adequate seal against dusts and splashes.
-
Enhanced Protection: A full-face shield must be worn over chemical splash goggles when handling stock quantities, preparing solutions, or performing any operation with a heightened risk of splashing or aerosolization.[6][7] The face shield protects the neck and face from splashes that goggles alone would miss.
Hand Protection: Preventing Dermal Absorption and Sensitization
-
Mandatory Equipment: Chemically resistant, powder-free, disposable nitrile gloves are required. Ensure gloves are rated for protection against heterocyclic and fluorinated organic compounds.
-
Scientific Rationale: This compound is known to cause skin irritation (H315) and may trigger an allergic skin reaction (H317), a condition that can be permanent.[4] Powder on gloves can absorb hazardous materials, leading to unintended exposure.[7]
-
Procedural Best Practice: Employ the double-gloving technique, especially when handling the pure solid or concentrated solutions. This provides a critical buffer; if the outer glove is compromised, the inner glove maintains protection while you retreat, remove the damaged pair, and re-glove. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.
Body Protection: Shielding Against Contamination
-
Mandatory Equipment: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is required at all times.
-
Scientific Rationale: The lab coat provides a removable barrier, protecting personal clothing and underlying skin from contamination with powders or splashes. In the event of a significant spill, the contaminated coat can be removed quickly to minimize exposure.
-
Footwear: Closed-toe shoes are mandatory; no skin should be exposed on the feet.[6] This protects against spills and dropped equipment.
Respiratory Protection: Controlling Inhalation Exposure
-
Primary Engineering Control: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood.[8]
-
Scientific Rationale: Analogous fluorinated indazoles are known to cause respiratory irritation (H335).[5] Fine powders can easily become airborne, creating an inhalation hazard. A fume hood is the most effective way to contain these particulates and prevent them from entering the breathing zone of the researcher.
-
When Respirators are Necessary: If engineering controls are insufficient or in the event of a large spill outside of a fume hood, a NIOSH-approved respirator with appropriate particulate filters may be required.[9] All respirator use must be done under a formal respiratory protection program, including fit-testing and training.
Operational Plan: A Step-by-Step Workflow for Safety
A proactive safety plan covers the entire lifecycle of the chemical within the laboratory. The following workflow outlines critical control points from receipt to final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
